molecular formula C10H15N5OS B601829 Cimetidine EP Impurity B CAS No. 138035-55-9

Cimetidine EP Impurity B

Cat. No.: B601829
CAS No.: 138035-55-9
M. Wt: 253.32
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Description

Cimetidine EP Impurity B, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5OS and its molecular weight is 253.32. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYULTRKNQVUZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cimetidine EP Impurity B: Structure, Synthesis, and Analytical Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Cimetidine EP Impurity B, a critical process-related impurity in the synthesis of the H2-receptor antagonist, Cimetidine. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the impurity's chemical identity, formation mechanism, and the rigorous analytical methodologies required for its control, ensuring pharmaceutical quality and regulatory compliance.

Introduction: The Imperative of Impurity Profiling in Cimetidine Synthesis

Cimetidine is a well-established histamine H2-receptor antagonist that functions by inhibiting the production of gastric acid.[1] Its synthesis, like any multi-step chemical process, is susceptible to the formation of impurities, which can include unreacted starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This compound is a specified impurity in the official Cimetidine monograph, necessitating its precise identification and quantification.[3] This guide offers an in-depth exploration of its chemical nature and the scientific rationale behind the analytical methods developed for its control.

Chemical Identity and Physicochemical Properties

A precise understanding of an impurity's structure and properties is the foundation of any effective control strategy.

Chemical Structure:

This compound is structurally similar to the parent cimetidine molecule but differs in the position of a methyl group.

  • IUPAC Name: methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate.[5]

  • Common Synonyms: Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea.[5]

  • CAS Number: 138035-55-9.[5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary:

The following table summarizes key physicochemical properties for this compound. This data is essential for developing analytical methods, predicting chromatographic behavior, and understanding the impurity's disposition.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₅OS[5]
Molecular Weight 253.33 g/mol [5]
XLogP3 0.8[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 6[5]
Appearance Typically an off-white solid[6]
Solubility Soluble in Methanol and DMSO[6]

Mechanism of Formation: A Side Reaction Driven by Process Parameters

Understanding the root cause of impurity formation is paramount for implementing effective control strategies during API manufacturing. This compound is a process-related impurity, meaning it arises from a specific, unintended side reaction during the synthesis of Cimetidine.[2]

The primary synthesis of Cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[2] Impurity B is formed when methylation occurs on the carbamimidate nitrogen instead of the intended guanidine nitrogen.[2]

Caption: Formation pathways of Cimetidine and Impurity B.

Causality Behind Formation:

The critical process parameter influencing this side reaction is pH . The standard synthesis is conducted at a pH between 8.0 and 9.5.[7]

  • At optimal pH (8.0-9.5): The intended nitrogen on the guanidine moiety is sufficiently nucleophilic to react with the alkylating agent, leading to the formation of Cimetidine.

  • At lower pH (< 8.0): The guanidine group becomes protonated. This protonation significantly reduces the nucleophilicity of the target nitrogen. Consequently, the alkylating agent is redirected to an alternative nucleophilic site—the carbamimidate nitrogen—resulting in the formation of Impurity B.[2]

Therefore, rigorous control of the reaction pH is the primary strategy to minimize the formation of this compound.

Analytical Control Strategy: The European Pharmacopoeia Method

The European Pharmacopoeia (EP) provides a validated liquid chromatography method for the control of Cimetidine and its related substances, including Impurity B.[3] Adherence to this method is a cornerstone of demonstrating regulatory compliance.

The Role of a Certified Reference Material (CRM):

A self-validating analytical system requires a highly pure, well-characterized reference standard for the impurity itself. The use of a this compound CRM is indispensable for:

  • Peak Identification: Unambiguous confirmation of the impurity peak in a chromatogram.

  • Method Validation: Assessing specificity, linearity, accuracy, and precision.

  • Accurate Quantification: Serving as the external standard against which the impurity in a test sample is measured.

High-quality CRMs are accompanied by a comprehensive Certificate of Analysis (CoA) that includes identity confirmation (¹H-NMR, ¹³C-NMR, MS, IR) and purity assessment (HPLC, qNMR), ensuring full traceability.[6][8][9]

High-Performance Liquid Chromatography (HPLC) Protocol:

The following protocol is based on the method for related substances detailed in the European Pharmacopoeia 7.0 monograph for Cimetidine.[3]

Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Column | Stationary phase: end-capped octadecylsilyl silica gel for chromatography R (5 µm)Dimensions: 0.25 m x 4.6 mm | | Mobile Phase A | Mix 0.4 volumes of diethylamine R and 780 volumes of a 1.54 g/L solution of ammonium dihydrogen phosphate R. Adjust to pH 7.1 with phosphoric acid R. | | Mobile Phase B | Acetonitrile R | | Gradient Program | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | | | 0 - 20 | 95 → 80 | 5 → 20 | | | 20 - 55 | 80 | 20 | | | 55 - 60 | 80 → 95 | 20 → 5 | | | 60 - 70 | 95 | 5 | | Flow Rate | 1.1 mL/min | | Detection | UV Spectrophotometer at 220 nm | | Injection Volume | 50 µL | | Column Temperature | Ambient |

Rationale for Method Parameters:

  • End-capped C18 Column: The octadecylsilyl stationary phase provides a non-polar surface for reversed-phase chromatography, which is ideal for separating the moderately polar Cimetidine and its impurities. "End-capping" neutralizes most of the residual acidic silanol groups on the silica surface, which is crucial for achieving good peak shape for basic analytes.

  • Diethylamine in Mobile Phase: Cimetidine and its impurities are basic compounds. Diethylamine acts as a "silanol blocker."[10][11] It competes with the basic analytes for any remaining active silanol sites on the column, preventing strong secondary interactions that lead to peak tailing and poor resolution. This ensures symmetric, sharp chromatographic peaks.

  • Phosphate Buffer (pH 7.1): The buffer controls the pH of the mobile phase to maintain a consistent ionization state for the analytes, leading to stable and reproducible retention times.

  • Gradient Elution: The gradient, which gradually increases the proportion of the organic modifier (acetonitrile), is necessary to elute all specified impurities, which span a range of polarities, within a reasonable run time while ensuring adequate separation of closely eluting peaks.

Experimental Workflow:

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_test Prepare Test Solution (20 mg API in 50.0 mL Mobile Phase A) equilibrate Equilibrate HPLC System with Mobile Phase Gradient prep_test->equilibrate prep_refA Prepare Reference Solution (a) (For Quantification Limit) prep_refA->equilibrate prep_refB Prepare Reference Solution (b) (System Suitability - Contains Impurity B) prep_refB->equilibrate inject_sst Inject Reference Solution (b) (System Suitability) equilibrate->inject_sst check_sst Verify System Suitability (Resolution D & C ≥ 1.5) inject_sst->check_sst inject_sample Inject Blank, Reference, and Test Solutions identify Identify Impurity B Peak (RRT ≈ 2.0) inject_sample->identify check_sst->inject_sample If Pass quantify Quantify Impurity B (Compare Test peak to Ref (a) peak) identify->quantify report Report Results vs. Specification Limits quantify->report

Sources

An In-Depth Technical Guide to the Synthesis Pathway of Cimetidine EP Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cimetidine, a landmark pharmaceutical agent, was one of the first histamine H2-receptor antagonists to be discovered, revolutionizing the treatment of peptic ulcers and related gastroesophageal disorders.[1] Its synthesis and production have been refined over decades; however, like any chemical manufacturing process, the potential for impurity generation remains a critical focus of process chemistry and quality control. The presence of impurities, even in minute quantities, can have significant implications for the safety and efficacy of an active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of Cimetidine EP Impurity B, a significant process-related impurity. We will dissect its formation mechanism during the primary synthesis of Cimetidine and propose a robust, targeted synthesis pathway. The intentional synthesis of such impurities is a crucial activity in drug development, as it provides the pure reference standards necessary for validating analytical methods and ensuring the quality of the final drug product.[2]

Chapter 1: Physicochemical Characterization of this compound

Before delving into the synthetic pathways, it is essential to establish the identity of the target molecule. This compound is a structural isomer of Cimetidine, differing by the placement of a methyl group. Its precise characterization is fundamental for its detection and quantification.

Table 1: Key Properties of this compound

PropertyValue
Chemical Name Methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate[3]
Synonyms Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]isourea[3][4]
CAS Number 138035-55-9[1][5]
Molecular Formula C10H15N5OS[1][3][5]
Molecular Weight 253.32 g/mol [1][5]

Chemical Structure:



Chapter 2: The Genesis of Impurity B during Cimetidine Synthesis

This compound is not a product of degradation but rather a process-related impurity formed during the API synthesis. Its emergence is a classic example of competitive reaction pathways, heavily influenced by process parameters.

The Primary Cimetidine Synthesis Route

One of the common industrial syntheses of Cimetidine involves the reaction of N-cyano-N'-{2-[(5-methylimidazol-4-yl)methylthio]ethyl}-S-methylisothiourea with methylamine.[6] In this final step, the methylamine is intended to displace the S-methyl group to form the N-methyl-N''-cyano guanidine moiety of Cimetidine.

Mechanism of Impurity B Formation: A Case of Misdirected Alkylation

The formation of Impurity B stems from a key side reaction where methylation occurs at an unintended site.[2] Instead of the desired methylation on the guanidine nitrogen, the carbamimidate nitrogen is methylated, leading to the formation of the O-methyl isourea structure of Impurity B.[2]

This misdirected alkylation is highly sensitive to the pH of the reaction medium.[2]

  • Optimal Conditions (pH 8.5-9.0): Under slightly alkaline conditions, the target guanidine nitrogen is sufficiently nucleophilic to react with the methylating agent as intended, maximizing the yield of Cimetidine.

  • Sub-optimal Conditions (pH < 8.0): Deviations to a more acidic pH can lead to the protonation of the guanidine group. This protonation reduces its nucleophilicity, making the intended methylation site less available. Consequently, the methylating agent is redirected to other nucleophilic sites, including the tautomeric oxygen of the carbamimidate precursor, resulting in the formation of this compound.[2]

Fig 1: Competing reaction pathways in Cimetidine synthesis.

Chapter 3: Proposed Pathway for the Intentional Synthesis of this compound

The availability of pure this compound is essential for its use as a reference standard in the quality control of Cimetidine API.[2] An intentional synthesis must be designed to be specific and high-yielding, avoiding the reaction ambiguities that lead to its formation as a byproduct. The proposed pathway involves a convergent synthesis strategy.

Step 1: Synthesis of Intermediate 1: 2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine

This intermediate forms the core backbone of the Cimetidine structure. It is synthesized by coupling the imidazole and aminoethylthio moieties.

  • Protocol:

    • 4-(Hydroxymethyl)-5-methylimidazole hydrochloride is first converted to 4-(chloromethyl)-5-methylimidazole hydrochloride.

    • The resulting chloro-derivative is reacted with cysteamine hydrochloride (2-aminoethanethiol hydrochloride) in a suitable solvent such as isopropanol with a base (e.g., sodium hydroxide) to neutralize the hydrochloride salts.

    • The reaction mixture is typically heated to reflux to drive the nucleophilic substitution, where the thiol group of cysteamine displaces the chloride atom.

    • Upon completion, the reaction is cooled, and the product is isolated, often as a dihydrochloride salt after an acidic workup.[6][7]

Step 2: Synthesis of Intermediate 2: Methyl N-cyano-S-methyl-isothiourea

This reagent will provide the N-cyano-carbamimidate portion of the final molecule.

  • Protocol:

    • Start with the reaction of nitromethane and carbon disulfide in the presence of a strong base like potassium hydroxide to form a key intermediate.[8]

    • This intermediate is then reacted with dimethyl sulfate, which acts as a methylating agent, to generate 1,1-bis(methylthio)-2-nitroethene.[8]

    • Subsequent reaction with an amine (in this case, methylamine) will substitute one of the methylthio groups to yield the desired nitroketene aminal structure, which is a precursor to the final isothiourea.

Step 3: Final Coupling Reaction to Yield this compound

This final step involves the coupling of the two key intermediates in a manner that specifically forms the O-methyl isourea linkage.

  • Protocol:

    • Dissolve Intermediate 1, 2-((5-methyl-1H-imidazol-4-yl)methyl)thio)ethan-1-amine, in a polar aprotic solvent like acetonitrile or DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the primary amine without interfering in the reaction.

    • Slowly add a stoichiometric amount of Intermediate 2, Methyl N-cyano-S-methyl-isothiourea, to the solution at room temperature.

    • The primary amine of Intermediate 1 will act as a nucleophile, attacking the electrophilic carbon of the isothiourea and displacing the S-methyl group as methanethiol, a good leaving group.

    • The reaction is monitored by TLC or LC-MS for the disappearance of the starting materials.

    • Upon completion, the solvent is removed under reduced pressure. The residue is subjected to purification by column chromatography on silica gel to isolate the pure this compound.

G cluster_step1 Step 1: Side-Chain Synthesis cluster_step2 Step 2: Reagent Synthesis cluster_step3 Step 3: Final Coupling Start1 4-(Chloromethyl)- 5-methylimidazole Intermediate1 Intermediate 1: 2-((5-methyl-1H-imidazol-4-yl)methyl) thio)ethan-1-amine Start1->Intermediate1 Start2 Cysteamine Start2->Intermediate1 Nucleophilic Substitution Intermediate1_final Intermediate 1 Start3 Cyanamide + CS2 + Me2SO4 Intermediate2 Intermediate 2: Methyl N-cyano-S-methyl- isothiourea Start3->Intermediate2 Multi-step process Intermediate2_final Intermediate 2 Product This compound (Final Product) Intermediate1_final->Product Intermediate2_final->Product Nucleophilic Displacement

Fig 2: Proposed workflow for the intentional synthesis of this compound.

Conclusion

Understanding the synthetic pathway of this compound serves two critical functions for pharmaceutical scientists. Firstly, it provides a clear mechanistic insight into its formation as a process-related impurity, underscoring the necessity of stringent pH control during the manufacturing of Cimetidine to minimize its generation. Secondly, it lays out a strategic and controllable pathway for its intentional synthesis. The resulting high-purity reference standard is an indispensable tool for the development, validation, and routine execution of analytical methods designed to ensure that every batch of Cimetidine API meets the rigorous quality and safety standards demanded by regulatory agencies and patients worldwide.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • RSC Publishing. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 138035-55-9. Retrieved from [Link]

  • Google Patents. (n.d.). EP0279161A2 - A process for the preparation of cimetidine.
  • Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Cimetidine EP Impurity B (CAS: 138035-55-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Cimetidine

Cimetidine, a foundational H2 receptor antagonist, revolutionized the treatment of acid-related gastrointestinal disorders by effectively reducing stomach acid production.[1][] In the landscape of modern pharmaceutical manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. Impurities, even in minute quantities, can carry their own pharmacological or toxicological profiles, potentially altering the drug's intended effect or causing adverse reactions.

The control of impurities is rigorously governed by international regulatory bodies, with guidelines from the International Council for Harmonisation (ICH) and monographs from pharmacopoeias like the European Pharmacopoeia (EP) providing the framework for their reporting, identification, and qualification.[3][4] This guide provides an in-depth technical analysis of a critical specified impurity in Cimetidine manufacturing: Cimetidine EP Impurity B . As a specified impurity in the European Pharmacopoeia, its control is mandatory for products intended for the European market.[5]

This document moves beyond a simple recitation of facts, offering a synthesized narrative grounded in the causality of chemical formation and the logic behind analytical choices. It is designed to equip researchers, process chemists, and quality control analysts with the expert insights needed to understand, control, and accurately quantify this specific process-related impurity.

Section 1: Core Identity of this compound

Understanding the fundamental characteristics of an impurity is the first step in developing a robust control strategy. This compound is a process-related impurity that arises during the synthesis of Cimetidine.

Chemical Identity:

  • IUPAC Name: methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate[6]

  • CAS Number: 138035-55-9[6][7]

  • Synonyms: Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]isourea[1][6]

  • Molecular Formula: C₁₀H₁₅N₅OS[6][7][8]

  • Molecular Weight: 253.32 g/mol [7][8]

The structure, depicted below, reveals a close relationship to the parent Cimetidine molecule, differing in the substitution on the guanidine moiety.

Chemical Structure of this compoundFigure 1: Chemical Structure of this compound.[6]
Physicochemical Properties

A summary of key computed physicochemical properties is essential for anticipating its behavior in analytical systems, particularly in chromatography.

PropertyValueSource
Molecular Weight 253.33 g/mol [6]
XLogP3 0.8[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 7[6]
Appearance White to off-white solid[8]

These properties suggest a polar molecule with significant hydrogen bonding capability, which informs the selection of chromatographic conditions for its separation from the Cimetidine API.

Section 2: The Genesis of Impurity B - A Tale of Misdirected Reactivity

To effectively control an impurity, one must understand its origin. This compound is a classic example of a process-related impurity formed through a competitive or side reaction during the final steps of the API synthesis.

The primary cause is a misdirected alkylation (specifically, methylation).[9] In the intended reaction, a methyl group is added to a specific nitrogen on the guanidine portion of the Cimetidine precursor. However, under suboptimal reaction conditions, the methylating agent can react at an alternative nucleophilic site—the carbamimidate nitrogen—leading directly to the formation of Impurity B.[9]

Critical Process Parameter: pH Control Field experience and mechanistic studies have shown that reaction pH is a paramount factor in controlling the formation of Impurity B.[9]

  • Optimal pH (8.5 - 9.0): In this range, the target guanidine nitrogen is sufficiently nucleophilic for the desired reaction to proceed efficiently.

  • Suboptimal pH (< 8.0): At a lower pH, the target guanidine group becomes protonated. This protonation deactivates it as a nucleophile, making the intended methylation site less available. Consequently, the methylating agent is redirected to attack the next most favorable site, the carbamimidate nitrogen, thereby increasing the yield of Impurity B.[9]

This causal link between a specific process parameter (pH) and the formation of a specific impurity underscores the importance of rigorous process development and control in modern pharmaceutical manufacturing.

G cluster_main Intended Cimetidine Synthesis cluster_side Impurity B Formation Pathway precursor Cimetidine Precursor (N-cyano-N'-methyl-N''-[2-[(5-methylimidazol-4-yl)methylthio]ethyl]guanidine) cimetidine Cimetidine (API) precursor->cimetidine Desired Methylation (pH 8.5-9.0) methyl_agent1 Methylating Agent (e.g., Methyl Iodide) methyl_agent1->precursor precursor2 Cimetidine Precursor (N-cyano-N'-methyl-N''-[2-[(5-methylimidazol-4-yl)methylthio]ethyl]guanidine) protonation Protonation of Guanidine Group precursor2->protonation Suboptimal pH (< 8.0) methyl_agent2 Methylating Agent methyl_agent2->protonation impurityB This compound protonation->impurityB Misdirected Methylation (at Carbamimidate N) G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review sample Receive Cimetidine API Batch Sample prep_sample Prepare Test Solution (as per EP 8.0) sample->prep_sample hplc HPLC System Setup (Column, Mobile Phases, Gradient) prep_sample->hplc prep_std Prepare System Suitability & Reference Solutions using CRS prep_std->hplc inject Inject Solutions (System Suitability, Blanks, Sample) hplc->inject acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks & Identify Impurity B by RRT acquire->process quantify Quantify Impurity B (Area % vs. Specification) process->quantify review Review Data for Compliance (SST, Limits, etc.) quantify->review decision Decision: Pass / Fail (OOS) review->decision

Sources

Unveiling Cimetidine EP Impurity B: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of its Physicochemical Properties, Formation Pathways, and Analytical Control Strategies

In the landscape of pharmaceutical quality control, the rigorous identification and management of impurities are paramount to ensuring the safety and efficacy of drug substances. Cimetidine, a histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease, is no exception. This technical guide provides a comprehensive overview of Cimetidine EP Impurity B, a specified impurity in the European Pharmacopoeia (EP), designed for researchers, scientists, and drug development professionals. We will delve into its core molecular attributes, explore the chemical causality of its formation during synthesis, and detail the analytical methodologies essential for its control.

Core Characteristics of this compound

This compound is a process-related impurity that requires careful monitoring in the manufacturing of Cimetidine. A thorough understanding of its fundamental properties is the first step in developing robust analytical and control strategies.

Molecular Formula and Weight

The chemical identity of this compound is well-established, with multiple sources confirming its molecular characteristics.[1][2][3][4]

  • Molecular Formula: C₁₀H₁₅N₅OS[1][2][3][4]

  • Molecular Weight: 253.32 g/mol [1][2][4]

These fundamental parameters are critical for its characterization by mass spectrometry and for the preparation of accurate reference standards for quantitative analysis.

Chemical Structure and Nomenclature

The structural distinction between Cimetidine and its Impurity B lies in the substitution pattern on the guanidine group. This structural nuance is key to understanding its formation and devising selective analytical methods.

  • IUPAC Name: methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate[3]

  • Synonyms: Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea[1][2][5]

  • CAS Number: 138035-55-9[1][2]

The table below summarizes the key identifiers for this compound.

PropertyValue
Molecular Formula C₁₀H₁₅N₅OS
Molecular Weight 253.32 g/mol
CAS Number 138035-55-9
IUPAC Name methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate
Common Synonyms Cimetidine Methoxy Analog, Cimetidine Hydrochloride Impurity B

Genesis of an Impurity: Formation Pathway

Understanding the origin of an impurity is crucial for process optimization and control. This compound is a byproduct of a key side reaction during the synthesis of the Cimetidine active pharmaceutical ingredient (API).[6] The primary synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[6] However, under certain reaction conditions, an unintended methylation can occur.

Instead of the desired methylation on the guanidine nitrogen, the carbamimidate nitrogen is methylated, leading to the formation of Impurity B.[6] This misdirected alkylation is a significant pathway for the generation of this particular impurity.[6] The pH of the reaction medium is a critical parameter influencing the site of methylation.[6]

The following diagram illustrates the synthetic origin of this compound.

Caption: Synthetic pathway of Cimetidine and the formation of Impurity B.

Analytical Control Strategy: A Self-Validating System

The European Pharmacopoeia outlines a liquid chromatography (LC) method for the analysis of Cimetidine and its related substances, including Impurity B.[7] The method is designed to be a self-validating system, ensuring the reliability of the results through the use of system suitability tests.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative HPLC method for the determination of Cimetidine and its impurities, based on the principles outlined in pharmacopeial methods.[7][8][9]

Objective: To separate, identify, and quantify this compound and other related substances in the Cimetidine drug substance.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A suitable buffer solution (e.g., phosphate buffer) with an ion-pairing agent.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A gradient elution is typically employed to achieve separation of all specified impurities. The specific gradient will depend on the column and mobile phases used.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: Controlled, often around 30-40 °C.

  • Detection: UV detection at a wavelength where Cimetidine and its impurities have significant absorbance (e.g., 220 nm).[7]

  • Injection Volume: Typically 10-20 µL.

Preparation of Solutions:

  • Test Solution: Accurately weigh and dissolve a specified amount of the Cimetidine sample in the mobile phase to obtain a known concentration.

  • Reference Solution (a) - Cimetidine Standard: Prepare a solution of Cimetidine reference standard of a known concentration.

  • Reference Solution (b) - Impurity B Standard: Prepare a solution of this compound reference standard of a known concentration.

  • System Suitability Solution (SSS): A solution containing Cimetidine and all specified impurities, including Impurity B, at appropriate concentrations to demonstrate the resolution and performance of the chromatographic system.[7]

Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution to verify the performance of the system. Key parameters to assess include:

    • Resolution: The resolution between critical peak pairs (e.g., Cimetidine and a closely eluting impurity) must meet the specified criteria.

    • Tailing Factor: The tailing factor for the Cimetidine peak should be within the acceptable range.

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the Cimetidine standard should be below the specified limit.

  • Inject the reference solutions and the test solution.

  • Identify the peaks in the chromatogram of the test solution by comparing their retention times with those of the standards.

  • Calculate the amount of this compound in the sample using the peak area response and the concentration of the reference standard.

The following diagram outlines the analytical workflow for the control of Cimetidine impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Prep_Test Prepare Test Solution (Cimetidine Sample) Inject_Samples Inject Reference & Test Solutions Prep_Test->Inject_Samples Prep_Ref Prepare Reference Solutions (Cimetidine & Impurity B) Prep_Ref->Inject_Samples Prep_SSS Prepare System Suitability Solution Inject_SSS Inject System Suitability Solution Prep_SSS->Inject_SSS Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_SSS Check_SST Verify System Suitability Criteria (Resolution, Tailing, RSD) Inject_SSS->Check_SST Check_SST->Equilibrate Fail Check_SST->Inject_Samples Pass Acquire_Data Acquire Chromatographic Data Inject_Samples->Acquire_Data Identify_Peaks Identify Peaks by Retention Time Acquire_Data->Identify_Peaks Quantify_Impurity Quantify Impurity B (Peak Area Comparison) Identify_Peaks->Quantify_Impurity Report_Results Report Results vs. Specification Quantify_Impurity->Report_Results

Caption: HPLC analytical workflow for Cimetidine impurity profiling.

Conclusion

The control of this compound is a critical aspect of ensuring the quality and safety of Cimetidine drug products. A comprehensive understanding of its molecular weight, formula, and structure, coupled with insights into its formation during synthesis, empowers pharmaceutical scientists to develop and implement robust control strategies. The use of a well-defined and validated HPLC method, as guided by pharmacopeial standards, is essential for the accurate identification and quantification of this and other related substances. This technical guide serves as a foundational resource for professionals engaged in the development, manufacturing, and quality control of Cimetidine.

References

  • This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. (n.d.). Retrieved from [Link]

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  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 149–152. Retrieved from [Link]

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An In-depth Technical Guide to the Identification of Cimetidine Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the degradation products of cimetidine. By integrating established scientific principles with detailed, field-proven methodologies, this document serves as a practical resource for ensuring the stability, safety, and efficacy of cimetidine-containing pharmaceutical products.

Introduction: The Imperative of Degradation Profiling

Cimetidine, a histamine H2-receptor antagonist, is widely used to treat peptic ulcers and related gastrointestinal disorders.[1] Like any active pharmaceutical ingredient (API), cimetidine is susceptible to degradation under various environmental and physiological conditions, potentially leading to a loss of potency and the formation of unknown, and possibly toxic, impurities. A thorough understanding of its degradation pathways is therefore not merely a regulatory requirement but a scientific necessity to ensure patient safety.[2]

Forced degradation, or stress testing, is a critical component of the drug development process.[2] It provides insights into the intrinsic stability of a drug molecule, helps in the development and validation of stability-indicating analytical methods, and elucidates the potential degradation pathways.[2] This guide will detail the primary degradation pathways of cimetidine and provide robust analytical protocols for the separation and identification of its degradation products.

Cimetidine's Molecular Structure and Susceptible Moieties

Cimetidine's structure, N"-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine, contains several functional groups susceptible to chemical transformation. Understanding these reactive sites is fundamental to predicting and identifying its degradation products.

  • Thioether Linkage: The sulfide group is prone to oxidation, a common degradation pathway for many pharmaceuticals.[3][4][5][6]

  • Cyanoguanidine Group: This functional group can undergo hydrolysis, particularly under acidic conditions.

  • Imidazole Ring: While relatively stable, the imidazole ring can be involved in certain degradation reactions.

Primary Degradation Pathways of Cimetidine

Forced degradation studies typically expose the drug substance to stress conditions such as hydrolysis, oxidation, and photolysis to accelerate the formation of degradation products.[2]

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for cimetidine, particularly in acidic environments. The primary hydrolytic degradation product is the guanylurea derivative, formed by the cleavage of the cyanoguanidine group.[7]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the cyanoguanidine moiety of cimetidine is hydrolyzed to form cimetidine guanylurea. This reaction has been shown to be subject to specific acid catalysis.[7] While this degradation can occur, studies have estimated that only a small percentage of an oral dose is likely to be hydrolyzed in the stomach's acidic environment.[7]

Oxidative Degradation

The thioether side chain of cimetidine is readily oxidized to form cimetidine sulfoxide, which is a major metabolite and a significant degradation product.[3][4][8]

  • Oxidation with Hydrogen Peroxide: Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[2] It effectively converts the thioether to a sulfoxide.

  • Other Oxidative Processes: Studies have also investigated cimetidine degradation using other oxidative processes like chlorination and ozonation, which can lead to the formation of various degradation products through oxidation of the thioether, addition of hydroxyl radicals, and oxidative cleavage.[3][4][5][6]

Photolytic Degradation

While cimetidine itself is relatively resistant to direct photolysis, it can be degraded through indirect photooxidation pathways.[5][6][9]

  • Indirect Photodegradation: In the presence of photosensitizers, such as those found in natural waters, cimetidine can be degraded by reactive oxygen species like singlet oxygen (¹O₂).[6][9] This photooxidation is considered a likely degradation pathway in environmental settings.[6][9]

Experimental Workflows and Protocols

This section provides detailed methodologies for conducting forced degradation studies on cimetidine and for the subsequent analysis of the resulting degradation products.

Protocol 1: Forced Degradation of Cimetidine

This protocol outlines the conditions for inducing degradation of cimetidine under hydrolytic, oxidative, and photolytic stress.

Objective: To generate a representative sample of cimetidine degradation products for analytical method development and impurity identification.

Materials:

  • Cimetidine reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of cimetidine in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the cimetidine stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the cimetidine stock solution, add 9 mL of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the cimetidine stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of cimetidine (in a transparent container) in a photostability chamber.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12]

    • Simultaneously, keep a control sample protected from light.

    • After exposure, dilute the samples to a final concentration suitable for HPLC analysis.

  • Thermal Degradation (Control):

    • Heat the cimetidine stock solution at 80°C for 24 hours in the dark.

    • Cool and dilute to a final concentration suitable for HPLC analysis.

Protocol 2: HPLC Method for Separation of Cimetidine and Its Degradation Products

This protocol describes a stability-indicating HPLC method for the separation of cimetidine from its process-related impurities and degradation products.

Objective: To achieve chromatographic separation of cimetidine and its major degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[13][14]

  • Mobile Phase A: Phosphate buffer (e.g., 0.01 M monopotassium phosphate), pH adjusted to 2.8-3.5.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more non-polar components. A starting point could be 15% acetonitrile.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[13]

  • Detection Wavelength: 220 nm.[13]

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation studies (Protocol 1) with the mobile phase to an appropriate concentration.

  • Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.

  • System Suitability: Before sample analysis, inject a standard solution of cimetidine to ensure the system is performing adequately (e.g., check for theoretical plates, tailing factor, and reproducibility of injections).

Protocol 3: LC-MS/MS Method for Identification and Structural Elucidation

This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and structural characterization of cimetidine degradation products.

Objective: To obtain mass spectral data for the degradation products to confirm their identity and elucidate their structures.

Instrumentation and Conditions:

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[8]

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for cimetidine and its degradation products.[8]

  • Chromatographic Conditions: The HPLC conditions from Protocol 2 can be adapted for LC-MS analysis. The use of volatile mobile phase modifiers (e.g., formic acid instead of phosphate buffers) is necessary.

  • MS Parameters:

    • Full Scan Mode: Acquire full scan mass spectra to identify the molecular ions of the parent drug and its degradation products.

    • Product Ion Scan Mode (MS/MS): Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns are crucial for structural elucidation.

Procedure:

  • LC-MS Analysis: Analyze the samples from the forced degradation studies using the LC-MS/MS system.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of cimetidine and its potential degradation products.

    • Analyze the full scan mass spectra to determine the molecular weights of the degradation products.

    • Interpret the MS/MS fragmentation patterns to propose structures for the unknown impurities.

Data Presentation and Interpretation

Table 1: Summary of Cimetidine Degradation Products
Degradation ConditionMajor Degradation ProductChemical StructureMolecular Weight ( g/mol )
Acid Hydrolysis Cimetidine GuanylureaC₁₀H₁₈N₆OS270.35
Oxidative (H₂O₂) Cimetidine SulfoxideC₁₀H₁₆N₆OS268.34
Photolytic (Indirect) Various Oxidized ProductsVariesVaries

Note: The structures can be represented by their IUPAC names or simplified structural formulas.

Structural Elucidation of Major Degradation Products

1. Cimetidine Sulfoxide:

  • Formation: Oxidation of the thioether sulfur atom.

  • Mass Spectrometry: In positive ESI-MS, it will show a protonated molecular ion [M+H]⁺ at m/z 269. This is an increase of 16 mass units compared to cimetidine ([M+H]⁺ at m/z 253), corresponding to the addition of an oxygen atom. The fragmentation pattern will show characteristic losses related to the sulfoxide moiety and the side chain.

2. Cimetidine Guanylurea:

  • Formation: Hydrolysis of the cyano group in the cyanoguanidine moiety to a carbonyl group.

  • Mass Spectrometry: The protonated molecular ion [M+H]⁺ will be observed at m/z 271, an increase of 18 mass units from cimetidine, corresponding to the addition of a water molecule. The fragmentation pattern will differ from that of cimetidine, reflecting the change in the guanidine portion of the molecule.

3. Other Degradation Products:

  • High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown degradation products.[3][4]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation, especially for novel degradation products.[15][16][17] 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide detailed structural information.[16][17]

Visualization of Workflows and Pathways

Diagram 1: Forced Degradation and Analysis Workflow

Forced Degradation Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification API Cimetidine API Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Photo Photolysis (ICH Q1B) API->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Structure Structure Elucidation (MS/MS, NMR) LCMS->Structure Profile Degradation Profile Structure->Profile Cimetidine Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Cimetidine Cimetidine (C₁₀H₁₆N₆S) Guanylurea Cimetidine Guanylurea (C₁₀H₁₈N₆OS) Cimetidine->Guanylurea  Acidic  Conditions Sulfoxide Cimetidine Sulfoxide (C₁₀H₁₆N₆OS) Cimetidine->Sulfoxide  Oxidizing  Agent (e.g., H₂O₂)

Caption: Major degradation pathways of cimetidine.

Conclusion: A Proactive Approach to Stability

The methodologies and insights presented in this guide provide a robust framework for the comprehensive identification and characterization of cimetidine degradation products. By employing systematic forced degradation studies coupled with advanced analytical techniques such as HPLC and LC-MS/MS, researchers can effectively elucidate degradation pathways, develop and validate stability-indicating methods, and ultimately ensure the quality, safety, and efficacy of cimetidine formulations. A proactive and scientifically rigorous approach to understanding drug stability is paramount in the pharmaceutical industry, and this guide serves as a valuable resource in achieving that goal.

References

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  • Google Patents. (2021). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
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  • Celebi, N., & Erden, N. (2016). Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. Journal of Chromatographic Science, 54(2), 196-202. Available from: [Link]

  • Dalmora, S. L., et al. (2009). Cimetidine quantification in human plasma by high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry. Application to a comparative pharmacokinetics study. Journal of Bioanalysis & Biomedicine, 1(1), 1-7. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Martin, L. F., et al. (1982). Cimetidine vs antacid in prophylaxis for stress ulceration. Annals of Surgery, 196(4), 421-425. Available from: [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00036. Available from: [Link]

  • Yuhas, D. A., et al. (1986). Stability and compatibility of cimetidine hydrochloride and aminophylline in dextrose 5% in water injection. American Journal of Hospital Pharmacy, 43(7), 1732-1734. Available from: [Link]

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  • ResearchGate. (n.d.). 1 H NMR chemical displacements (ppm) of free cimetidine and complexed with Mn II and Ni II. Retrieved from [Link]

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Spectral Elucidation of Cimetidine EP Impurity B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Cimetidine, a histamine H₂-receptor antagonist widely used to treat gastrointestinal disorders, is no exception.[1][] The European Pharmacopoeia (EP) outlines several potential impurities of Cimetidine, which must be rigorously monitored and controlled to meet stringent regulatory standards.[1] Among these is Cimetidine EP Impurity B, a process-related impurity that arises from a side reaction during the synthesis of Cimetidine.[1]

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document will delve into the structural elucidation of this impurity, explaining the causality behind experimental choices and providing a framework for its identification and characterization.

The Genesis of this compound: A Tale of Competing Reactions

Understanding the formation pathway of an impurity is crucial for controlling its presence in the final API. The synthesis of Cimetidine typically involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[1] this compound, chemically identified as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate [1][3][4], is formed when methylation occurs on the carbamimidate nitrogen instead of the intended guanidine nitrogen.[1] This alternative reaction pathway is a critical consideration in the process development of Cimetidine.[1]

Key Identifiers for this compound:

IdentifierValueSource(s)
CAS Number 138035-55-9[][6]
Molecular Formula C₁₀H₁₅N₅OS[6]
Molecular Weight 253.32 g/mol [6]
Synonyms Cimetidine Methoxy Analog[3][4]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of this compound would involve the following steps:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound reference standard in a suitable deuterated solvent, such as DMSO-d₆. The use of an internal standard like tetramethylsilane (TMS) is crucial for accurate chemical shift referencing.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze spin-spin coupling patterns to deduce connectivity. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) for a definitive structural assignment.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides characteristic signals that are key to its identification. The following table summarizes the expected chemical shifts in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.25s3HImidazole-CH₃
~3.15t2H-SCH₂-
~3.85s3H-OCH₃
Predicted ~3.4-3.6m2H-NCH₂-
Predicted ~3.7s2H-S-CH₂-imidazole
Predicted ~7.5s1HImidazole C-H
Predicted ~12.0br s1HImidazole N-H

Note: Predicted values are based on the known structure and typical chemical shifts for similar functional groups.

Interpretation of the ¹H NMR Spectrum:

  • The singlet at approximately 2.25 ppm is indicative of the methyl group attached to the imidazole ring.

  • The singlet at around 3.85 ppm is a key indicator of the methoxy group (-OCH₃), which differentiates Impurity B from Cimetidine.

  • The triplet at roughly 3.15 ppm corresponds to the methylene group adjacent to the sulfur atom (-SCH₂-).

  • The remaining methylene and imidazole protons would appear in the predicted regions, and their exact shifts and multiplicities would be confirmed by high-resolution analysis.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Chemical Shift (δ, ppm)Carbon TypeAssignment
Predicted ~12-15CH₃Imidazole-CH₃
Predicted ~30-35CH₂-SCH₂-
Predicted ~40-45CH₂-NCH₂-
Predicted ~55-60CH₃-OCH₃
Predicted ~115-120C-C≡N
Predicted ~115-140C, CHImidazole ring carbons
Predicted ~160-165CC=N

Note: Predicted values are based on the known structure and established ¹³C NMR correlation charts.

Interpretation of the ¹³C NMR Spectrum:

  • The presence of a signal in the 55-60 ppm range for the methoxy carbon is a crucial piece of evidence for the structure of Impurity B.

  • The nitrile carbon signal is expected to appear downfield, around 115-120 ppm.

  • The remaining signals for the imidazole and alkyl chain carbons would be assigned based on their expected chemical shifts and correlations from 2D NMR experiments.

Unveiling the Molecular Mass and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing pharmaceutical impurities.

  • Chromatographic Separation: Develop a suitable HPLC method to separate this compound from Cimetidine and other related substances. A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like Cimetidine and its impurities.

  • MS and MS/MS Data Acquisition: Acquire full-scan MS data in positive ion mode to determine the protonated molecular ion [M+H]⁺. Subsequently, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Mass Spectral Data and Fragmentation Pathway

Expected Mass Spectral Data:

Ionm/z
[M+H]⁺ 254.32
[M+Na]⁺ 276.30

The high-resolution mass spectrum would provide an accurate mass measurement of the molecular ion, further confirming the elemental composition of C₁₀H₁₅N₅OS.

Proposed ESI-MS/MS Fragmentation Pathway:

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through the cleavage of the thioether and the bonds within the carbamimidate moiety.

cluster_frags Key Fragments M [M+H]⁺ m/z = 254.3 F1 Fragment 1 m/z = 97.1 (Imidazole moiety) M->F1 Cleavage of C-S bond F2 Fragment 2 m/z = 157.2 (Side chain) M->F2 Cleavage of C-S bond

Caption: Proposed key fragmentation of this compound in ESI-MS/MS.

Interpretation of the Fragmentation Pattern:

  • m/z 97.1: This fragment corresponds to the protonated 4-methyl-5-(mercaptomethyl)imidazole portion of the molecule, resulting from the cleavage of the C-S bond. This is a highly characteristic fragment for Cimetidine and its related substances containing the imidazolethioethyl side chain.

  • m/z 157.2: This fragment represents the remaining portion of the molecule, the methyl 3-cyano-1-(2-aminoethyl)carbamimidate moiety, also formed by the cleavage of the C-S bond.

Further fragmentation of these primary ions would provide additional structural information. For instance, the fragment at m/z 157.2 could lose the methoxy group or undergo other rearrangements.

Workflow for Identification and Characterization

The robust identification of this compound requires a systematic approach that combines chromatographic separation with spectroscopic analysis.

cluster_workflow Impurity Identification Workflow Sample Cimetidine API Sample HPLC HPLC Separation Sample->HPLC Peak Detect Impurity Peak HPLC->Peak MS LC-MS Analysis (m/z = 254.3) Peak->MS NMR Isolation & NMR Analysis (¹H and ¹³C Spectra) Peak->NMR If unknown MSMS LC-MS/MS Analysis (Fragmentation Pattern) MS->MSMS Confirm Structural Confirmation MSMS->Confirm NMR->Confirm

Caption: A systematic workflow for the identification of this compound.

Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Analysis

The accurate identification and characterization of process-related impurities like this compound are fundamental to ensuring the safety and efficacy of pharmaceutical products. This technical guide has provided a detailed overview of the NMR and MS spectral data for this specific impurity. By leveraging the power of these analytical techniques and understanding the underlying chemical principles, drug development professionals can confidently identify, quantify, and control impurities, ultimately safeguarding patient health. The availability of well-characterized reference standards is crucial for the validation of analytical methods used for routine quality control.[4]

References

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine . PubMed. [Link]

  • Thermally induced solid-state transformation of cimetidine. A multi-spectroscopic/chemometrics determination of the kinetics of . CONICET. [Link]

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine . ResearchGate. [Link]

  • This compound CAS#: 138035-55-9 . ChemWhat. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Rational Drug Design

Cimetidine, marketed under the brand name Tagamet, represents a landmark achievement in medicinal chemistry. Its development in the 1970s was a pioneering example of rational drug design, fundamentally changing the treatment landscape for peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] As the first histamine H2 receptor antagonist, cimetidine works by competitively inhibiting histamine from binding to H2 receptors on gastric parietal cells, thereby reducing the secretion of stomach acid.[2][3] This guide provides a comprehensive technical overview of the structure, synthesis, structure-activity relationships, and analytical methodologies for cimetidine and its key analogs, intended for researchers and professionals in drug development.

The Cimetidine Scaffold: A Structural Dissection

The pharmacological activity of cimetidine is intrinsically linked to its unique molecular architecture. The structure can be deconstructed into three critical components, each playing a vital role in its ability to antagonize the H2 receptor.

  • The Imidazole Ring: This heterocyclic ring is a structural mimic of the endogenous ligand, histamine. The imidazole ring is crucial for the molecule's affinity to the H2 receptor.[4]

  • The Flexible Thioether Chain: A thioether linkage provides a flexible chain connecting the imidazole ring to the polar group. This chain's length and composition are optimized to correctly position the functional groups within the receptor's binding site.

  • The Cyanoguanidine Group: This polar, non-basic group is a key innovation. It is electron-withdrawing and decreases the basicity of the guanidine moiety, which is essential for antagonist activity.[4]

The IUPAC name for cimetidine is 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine.[1][5] Its chemical formula is C10H16N6S, with a molar mass of 252.34 g·mol−1.[1]

Structure-Activity Relationships (SAR) of H2 Receptor Antagonists

The development of cimetidine spurred the creation of a new class of drugs. The SAR for H2 receptor antagonists reveals key principles for designing effective compounds:

  • Heterocyclic Ring Variation: While the imidazole ring of cimetidine is effective, it is not essential for H2 receptor antagonism.[6] Subsequent generations of H2 blockers have successfully replaced it with other heterocyclic systems, such as a furan ring in ranitidine and a thiazole ring in famotidine and nizatidine.[6]

  • Side Chain Optimization: A flexible chain equivalent to a four-carbon chain is generally required to separate the heterocyclic ring from the polar group for optimal antagonist activity.[6][7] The isosteric thioether link is a common and effective feature.[6][7]

  • Polar, Non-Basic Terminus: The terminal nitrogen-containing group must be polar but not highly basic to confer maximal antagonist activity.[6][7] This is a critical departure from the basic primary amine of histamine.

SAR_H2_Antagonists Potency_Selectivity Altered Potency & Receptor Selectivity Heterocycle Heterocycle Mod_Ring Mod_Ring PolarGroup PolarGroup Mod_Polar Mod_Polar

Key Cimetidine-Related Compounds

The success of cimetidine led to the development of other H2 receptor antagonists with modified structures, often resulting in increased potency and improved side-effect profiles.

CompoundHeterocyclic RingKey Structural FeaturesRelative Potency (Cimetidine = 1)
Cimetidine ImidazoleCyanoguanidine group1
Ranitidine FuranN,N'-disubstituted nitroethenediamine group4-10
Famotidine ThiazoleGuanidinothiazole ring, sulfamoyl group32-60
Nizatidine ThiazoleN,N'-disubstituted nitroethenediamine group4-10

Note: Relative potency can vary depending on the assay.

Structures of Key H2 Receptor Antagonists:

  • Ranitidine: N[2-[[[5-[(dimethylamino)methyl]-2-furanyl] methyl]thio]ethyl]-N´-methyl-2-nitro-1,1-ethenediamine.[8]

  • Famotidine: 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide.[9]

  • Nizatidine: N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1- ethenediamine.[10]

Metabolic Pathways of Cimetidine

Cimetidine is primarily metabolized in the liver.[1] The major metabolite is cimetidine sulfoxide, which accounts for approximately 10-15% of the excreted drug.[5][11] Another minor metabolite is hydroxycimetidine, formed by hydroxylation of the methyl group on the imidazole ring.[5][11] A smaller portion is converted to guanyl urea cimetidine.[1] Notably, cimetidine is a known inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4, which can lead to numerous drug-drug interactions.[1]

Cimetidine_Metabolism Cimetidine Cimetidine (C10H16N6S) Enzymes CYP450 Enzymes, Flavin-containing monooxygenases Cimetidine->Enzymes Metabolized by Guanidine_Metabolite Guanidine_Metabolite Cimetidine->Guanidine_Metabolite Unchanged Excreted Unchanged (~56-85%) Cimetidine->Unchanged Sulfoxide Sulfoxide Enzymes->Sulfoxide Oxidation Hydroxylation Hydroxylation Enzymes->Hydroxylation Hydroxylation

Synthetic Strategies and Methodologies

The classical synthesis of cimetidine is a multi-step process that showcases fundamental organic chemistry principles.[12]

Experimental Protocol: Synthesis of Cimetidine

Causality: This synthetic route efficiently builds the cimetidine molecule by first constructing the substituted imidazole ring, followed by the sequential addition of the thioether side chain and the cyanoguanidine group.

  • Step 1: Synthesis of 4-Carbethoxy-5-methylimidazole.

    • React 2-chloroacetoacetic ether with two moles of formamide.

    • Rationale: This step forms the core imidazole ring structure with a carbethoxy group that can be further modified.

  • Step 2: Reduction to 4-Hydroxymethyl-5-methylimidazole.

    • Reduce the carbethoxy group of the product from Step 1 using sodium in liquid ammonia.[4]

    • Rationale: This reduction converts the ester to a primary alcohol, which is a good leaving group for the subsequent nucleophilic substitution.

  • Step 3: Formation of the Thioether Linkage.

    • React the hydrochloride salt of the alcohol from Step 2 with 2-mercaptoethylamine hydrochloride.[4] This forms 4-(2-aminomethyl)-thiomethyl-5-methylimidazole dihydrochloride.

    • Rationale: This is an SN2 reaction where the thiol group of mercaptoethylamine displaces the hydroxyl group, forming the crucial thioether bond and introducing the ethylamine side chain.

  • Step 4: Addition of the Cyanoguanidine Moiety.

    • React the product from Step 3 with N-cyano-N',S-dimethylisothiourea.

    • Rationale: The primary amine from the previous step displaces the methylthio group of the isothiourea, forming the final cyanoguanidine portion of the cimetidine molecule.[4]

Cimetidine_Synthesis Start1 2-Chloroacetoacetic Ether + Formamide Step1_Product 4-Carbethoxy-5-methylimidazole Start1->Step1_Product Ring Formation Reagent1 Na / liq. NH3 (Reduction) Step1_Product->Reagent1 Step2_Product 4-Hydroxymethyl-5-methylimidazole Reagent1->Step2_Product Reagent2 2-Mercaptoethylamine HCl (SN2 Reaction) Step2_Product->Reagent2 Step3_Product 4-(2-Aminomethyl)-thiomethyl- 5-methylimidazole Reagent2->Step3_Product Reagent3 N-Cyano-N',S-dimethylisothiourea (Condensation) Step3_Product->Reagent3 Final_Product Cimetidine Reagent3->Final_Product

Analytical Characterization Techniques

Robust analytical methods are essential for the quality control of cimetidine in bulk drug substance and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of cimetidine.[13][14]

  • Protocol: HPLC Assay of Cimetidine

    • Column: C18 chemically bonded silica gel column.[14]

    • Mobile Phase: A mixture of methanol, water, phosphoric acid, and an ion-pairing agent like 1-hexanesulfonate.[14]

      • Rationale: The C18 column provides a nonpolar stationary phase for reverse-phase chromatography. The methanol/water mixture acts as the mobile phase, and the phosphoric acid adjusts the pH to ensure the analyte is in a single ionic form. The ion-pairing agent is used to improve peak shape and retention for the somewhat polar cimetidine molecule.

    • Detection: UV absorption at 220 nm.[14]

    • Sample Preparation: Tablets are ground, and the powder is dissolved in a suitable solvent, typically the mobile phase or a component thereof. The solution is filtered before injection.

    • Quantification: The concentration is determined by comparing the peak area of the sample to that of a known concentration standard.

Spectrophotometry

UV-Vis spectrophotometry offers a simpler, though less specific, method for cimetidine quantification.

  • Protocol: UV-Vis Spectrophotometric Assay

    • Solvent: The choice of solvent affects the wavelength of maximum absorbance (λmax). In an acidic solvent, the λmax for cimetidine is approximately 218 nm.[15]

    • Procedure:

      • Prepare a standard stock solution of cimetidine of known concentration.

      • Create a series of dilutions to generate a calibration curve.

      • Prepare the sample solution by dissolving the tablet powder in the chosen solvent.

      • Measure the absorbance of the standards and the sample at the λmax.

    • Quantification: Determine the concentration of the sample using the linear regression equation from the calibration curve.[15]

Titrimetric Analysis

For bulk substance analysis, simple acid-base titrations can be employed.

  • Protocol: Non-Aqueous Titration

    • Solvent: Dissolve a precisely weighed amount of cimetidine in glacial acetic acid.[16]

    • Titrant: Use a standardized solution of 0.1N perchloric acid.[16]

    • Indicator: Use crystal violet as an indicator.[16]

    • Endpoint: Titrate until the color changes, indicating the neutralization point.

    • Calculation: The amount of cimetidine is calculated based on the volume of titrant consumed, where each 1 ml of 0.1N perchloric acid is equivalent to 25.234 mg of cimetidine.[16]

    • Rationale: This method is suitable for the weakly basic cimetidine molecule. The non-aqueous solvent (glacial acetic acid) enhances the basicity of cimetidine, allowing for a sharp and clear endpoint with a strong acid titrant like perchloric acid.

Conclusion

Cimetidine and its related compounds are a testament to the power of structure-based drug design. By understanding the critical structural components—the heterocyclic ring, the flexible thioether chain, and the polar cyanoguanidine equivalent—medicinal chemists have been able to develop a class of highly effective drugs for managing acid-related gastrointestinal disorders. The synthetic and analytical protocols detailed herein provide a foundation for the continued study and quality control of these important therapeutic agents.

References

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  • Axid® Description: Nizatidine (USP) is a histamine H2-receptor antagonist. Chemically, it is N-[2-[[[2-[(dimethylamino)methyl]- - accessdata.fda.gov. [Link]

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  • Chemical structure of nizatidine (NZ). | Download Scientific Diagram - ResearchGate. [Link]

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  • Spectrophotometric determination of cimetidine in pharmaceuticals and urine using batch and flow-injection methods - PubMed. [Link]

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Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Cimetidine EP Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion in the treatment of various gastrointestinal disorders.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities for Cimetidine, including Impurity B.[3]

Cimetidine EP Impurity B, chemically known as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate, can arise from side reactions during the synthesis of Cimetidine.[4][5] Specifically, it is formed when methylation occurs on the carbamimidate nitrogen instead of the intended guanidine nitrogen.[5] Precise control of process parameters, such as pH, is essential to minimize its formation.[5] This application note details the development and validation of a selective and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

Analyte Information

A thorough understanding of the physicochemical properties of both the API and its impurity is fundamental to developing a selective analytical method.

PropertyCimetidineThis compound
Chemical Name N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidineMethyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate[4]
CAS Number 51481-61-9138035-55-9[4][6]
Molecular Formula C10H16N6SC10H15N5OS[4][6]
Molecular Weight 252.34 g/mol 253.32 g/mol [6][7]
Appearance White or almost white powder[3]Data not readily available, typically supplied as a reference standard[6]
Solubility Slightly soluble in water, soluble in ethanol[3]Data not readily available

Method Development Strategy

The primary objective is to achieve baseline separation between the main Cimetidine peak and the peak corresponding to Impurity B, as well as any other potential impurities. Reversed-phase HPLC is the chosen technique due to its wide applicability and the polar nature of the analytes.

Rationale for Experimental Choices:

  • Column: An octadecylsilyl silica gel (C18) column is a standard choice for reversed-phase chromatography and is known to provide good retention and separation for a wide range of pharmaceutical compounds.[8][9] The European Pharmacopoeia monograph for Cimetidine also specifies an end-capped octadecylsilyl silica gel column.[3]

  • Mobile Phase: A gradient elution using a phosphate buffer and a suitable organic modifier like acetonitrile or methanol is employed.[9] The buffer controls the pH, which influences the ionization state and, consequently, the retention of the analytes. The organic modifier is adjusted to control the elution strength. An acidic pH (around 2.5-3.5) is often chosen to ensure the consistent protonation of the basic nitrogen atoms in both Cimetidine and its impurities, leading to sharper peaks and better reproducibility.[9]

  • Detection: UV detection is selected based on the chromophoric nature of the imidazole and cyano-guanidine/carbamimidate moieties. A wavelength of 220 nm is commonly used for the analysis of Cimetidine and its impurities, as it provides good sensitivity for both the API and related substances.[8]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a typical starting point for a standard 4.6 mm internal diameter HPLC column. The column temperature is controlled to ensure reproducible retention times and peak shapes.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability ColumnSelection Column Selection (C18, 5µm, 250x4.6mm) MobilePhaseScreening Mobile Phase Screening (Buffer pH & Organic Modifier) ColumnSelection->MobilePhaseScreening Initial Parameters DetectionWavelength Detection Wavelength (220 nm) MobilePhaseScreening->DetectionWavelength GradientOptimization Gradient Profile Optimization DetectionWavelength->GradientOptimization Proceed to Optimization FlowRateTemp Flow Rate & Temperature Adjustment (1.0 mL/min, 30°C) GradientOptimization->FlowRateTemp SystemSuitability System Suitability Testing (Resolution, Tailing Factor, Plate Count) FlowRateTemp->SystemSuitability Finalized Method

Caption: Workflow for HPLC Method Development.

Detailed Analytical Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with a gradient pump, autosampler, column oven, and UV detector
Column C18, 5 µm, 250 mm x 4.6 mm (or equivalent)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A

2. Preparation of Solutions:

  • Standard Stock Solution (Cimetidine): Accurately weigh about 25 mg of Cimetidine reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Stock Solution (Impurity B): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability Solution: Prepare a solution containing a known concentration of Cimetidine (e.g., 0.5 mg/mL) and this compound (e.g., 0.005 mg/mL) in the diluent.

  • Test Solution: Accurately weigh about 25 mg of the Cimetidine sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The developed method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12]

ValidationProcess Start Start Specificity Specificity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Caption: ICH Q2(R1) Validation Parameters Workflow.

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the Cimetidine peak from the Impurity B peak and any other potential impurities or degradation products. A placebo sample should also be analyzed to ensure no interference from excipients.

2. Linearity: The linearity of the method is established by analyzing a series of solutions with increasing concentrations of this compound. A typical range would be from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. The peak area response is plotted against the concentration, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Range LOQ to 150% of specification limit
Correlation Coefficient (r²) ≥ 0.999

3. Accuracy: Accuracy is determined by spiking a known amount of this compound into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery is then calculated.

LevelAcceptance Criteria (% Recovery)
50%98.0 - 102.0%
100%98.0 - 102.0%
150%98.0 - 102.0%

4. Precision:

  • Repeatability (Intra-assay precision): The precision of the method is assessed by performing six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak areas for Impurity B is calculated.

  • Intermediate Precision: The intermediate precision is determined by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD is calculated to assess the variability.

ParameterAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

6. Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters to be varied include:

  • pH of the mobile phase (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Organic composition of the mobile phase (± 2%)

The system suitability parameters should remain within the acceptance criteria for all variations.

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound in Cimetidine drug substance. This self-validating system ensures reliable and consistent results, making it suitable for routine quality control analysis in a regulated pharmaceutical laboratory. The detailed protocol and validation strategy provide a comprehensive guide for researchers and drug development professionals.

References

  • ChemWhat. This compound CAS#: 138035-55-9. Available from: [Link]

  • European Pharmacopoeia. Cimetidine Monograph (07/2012:0767). Available from: [Link]

  • Sherma, J., & Fried, B. (2003). Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry.
  • Google Patents. (2021). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 11th Edition. Available from: [Link]

  • Halmos, Z., Szántay Jr, C., Brlik, J., Csehi, A., Varga, K., Horváth, P., ... & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of pharmaceutical and biomedical analysis, 15(1), 1-5.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ResearchGate. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Available from: [Link]

  • AA Pharma Inc. (2019). Product Monograph: Cimetidine. Available from: [Link]

  • United States Pharmacopeia. (2012). USP 35 Official Monographs / Cimetidine.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • Sriram, N., & Sankar, G. (2012). Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 196-197.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

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An In-Depth Technical Guide to the HPLC Separation of Cimetidine and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, scientifically grounded protocol for the separation and analysis of Cimetidine and its process-related impurities using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each procedural choice, ensuring a robust and reproducible method.

Section 1: Introduction and Theoretical Foundation

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to drug safety and efficacy. Regulatory bodies and pharmacopeias, including the United States Pharmacopeia (USP) and European Pharmacopeia (EP), mandate strict control over impurities.[3][4][5][6] This application note details a stability-indicating HPLC method capable of resolving Cimetidine from its known impurities.

The Principle of Separation: Reversed-Phase Chromatography

The method described herein is based on reversed-phase high-performance liquid chromatography (RP-HPLC), the most widely used separation technique in the pharmaceutical industry.[7][8][9][10] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[7][8][11]

  • Stationary Phase: A C18 (octadecylsilyl) column is employed. The long alkyl chains create a hydrophobic surface.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is used.[7][11]

  • Mechanism: Cimetidine and its impurities, which possess varying degrees of hydrophobicity, are introduced into the column. Molecules with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer. Conversely, more polar molecules will interact more readily with the polar mobile phase and elute from the column faster.[8][11] By carefully controlling the composition of the mobile phase, we can modulate these interactions to achieve effective separation.

Section 2: Method Parameters and Rationale

The successful separation of Cimetidine from its structurally similar impurities requires careful optimization of several key chromatographic parameters. The choices outlined below are grounded in both pharmacopeial standards and established chromatographic theory.[3][4]

Table 1: Optimized HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18 (L1 packing), 4.6 mm x 250 mm, 5 µmThe L1 packing designation by the USP signifies a C18 stationary phase, which provides the necessary hydrophobicity for retaining Cimetidine and its impurities.[3][4] The 250 mm length and 5 µm particle size offer a good balance of resolution and analysis time.
Mobile Phase Methanol, Water, Phosphoric Acid, Sodium 1-hexanesulfonateThis composition is adapted from the USP monograph for Cimetidine.[3][4] Methanol acts as the organic modifier to control elution strength. Phosphoric acid adjusts the pH to ensure consistent ionization of the analytes. Sodium 1-hexanesulfonate is an ion-pairing agent that can improve the peak shape and retention of basic compounds like Cimetidine.[5]
Detection UV at 220 nmCimetidine and its related compounds contain chromophores that absorb UV light. 220 nm provides good sensitivity for both the API and its potential impurities.[3][4][12]
Flow Rate 2.0 mL/minThis flow rate provides a reasonable analysis time without generating excessive backpressure for a column of these dimensions.[3][4]
Injection Volume 50 µLA larger injection volume can be used to enhance the detection of trace-level impurities.[3][4]
Column Temperature Ambient or controlled at 25-30 °CMaintaining a consistent column temperature is crucial for reproducible retention times.
Section 3: Experimental Protocol

This section provides a step-by-step procedure for the analysis. Adherence to these steps is critical for achieving accurate and reliable results.

3.1. Materials and Reagents

  • Cimetidine Reference Standard (RS) and any available impurity standards.

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Phosphoric Acid (85%)

  • Sodium 1-hexanesulfonate

  • 0.45 µm membrane filters

3.2. Solution Preparation

  • Mobile Phase Preparation: To prepare 1 L of mobile phase, mix 240 mL of methanol, 0.3 mL of phosphoric acid, 940 mg of sodium 1-hexanesulfonate, and dilute to 1 L with water. Filter the solution through a 0.45 µm filter and degas before use.[3][4]

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of Cimetidine RS in the mobile phase to obtain a final concentration of approximately 0.8 µg/mL.[3][4] This solution is used to calculate the levels of impurities.

  • Test Preparation (Sample): Accurately weigh about 100 mg of the Cimetidine sample, transfer it to a 250-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase. This results in a concentration of approximately 0.4 mg/mL (400 µg/mL).[4]

3.3. Chromatographic Procedure

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Standard Preparation multiple times (typically 5 or 6). The system is deemed suitable for use if the capacity factor (k') is not less than 3.0, the number of theoretical plates (n) is not less than 2000, and the relative standard deviation (RSD) for replicate injections is not more than 2.0%.[3][4]

  • Analysis: Inject the diluent (blank), followed by the Standard Preparation and the Test Preparation into the chromatograph.

  • Data Acquisition: Record the chromatograms for a sufficient duration to allow for the elution of all impurities.

Section 4: Data Interpretation and Impurity Profiling

The primary goal of this method is to separate and quantify any impurities present in the Cimetidine sample.

  • Identification: Impurities can be identified by comparing their retention times with those of known impurity reference standards.

  • Quantification: The amount of each impurity is typically calculated relative to the Cimetidine peak in the Standard Preparation. The USP monograph specifies that the sum of all impurity peak responses in the Test Preparation should not be more than a certain multiple of the Cimetidine response from the Standard Preparation.[3] For individual impurities, specific limits are often applied, such as not more than 0.2%.[13]

Common Cimetidine Impurities: The European Pharmacopoeia lists several specified impurities for Cimetidine, including impurities B, C, D, E, F, G, and H.[6] These arise from the synthesis process or degradation. One common degradation product is Cimetidine sulfoxide.[14]

Section 5: Method Validation and Forced Degradation

To ensure the method is "stability-indicating," it must be validated according to ICH guidelines (Q2(R1)). A crucial part of this validation is the forced degradation study.[15][16][17]

Forced Degradation Protocol: The purpose of forced degradation is to intentionally degrade the Cimetidine sample to demonstrate that the analytical method can effectively separate the degradation products from the main peak and from each other.[15]

  • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid sample to dry heat.

  • Photolytic Degradation: Expose the sample solution to UV or visible light. Cimetidine itself is relatively resistant to direct photolysis, but degradation can be mediated by other factors.[18]

After exposure, the stressed samples are neutralized (if necessary) and diluted to the appropriate concentration for HPLC analysis. The resulting chromatograms should demonstrate that all degradation peaks are well-resolved from the Cimetidine peak, thus proving the method's specificity.

Section 6: Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol and the decision-making process in method development.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation MobilePhase Mobile Phase Prep. Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Prep. SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Prep. Analysis Sample Injection & Data Acq. SamplePrep->Analysis Equilibration->SystemSuitability SystemSuitability->Analysis PeakIntegration Peak Integration Analysis->PeakIntegration Calculation Impurity Calculation PeakIntegration->Calculation Reporting Final Report Calculation->Reporting

Caption: Experimental workflow for Cimetidine analysis.

Forced_Degradation_Logic Start Cimetidine Sample Stress Apply Stress Condition Start->Stress Acid Acid Hydrolysis Stress->Acid HCl Base Base Hydrolysis Stress->Base NaOH Oxidation Oxidation Stress->Oxidation H2O2 Thermal Thermal Stress->Thermal Heat Photo Photolytic Stress->Photo Light Analyze Analyze via HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate Pass Method is Stability-Indicating Evaluate->Pass Pass Fail Optimize Method Evaluate->Fail Fail Fail->Stress

Caption: Logic flow for forced degradation studies.

References

  • Principle of HPLC | HPLC System Working Explained . Pharmaguideline. [Link]

  • USP Monographs: Cimetidine . USP29-NF24. [Link]

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography . Journal of Chromatography A. [Link]

  • Szentiványi, M., et al. (1987). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • USP 35 Official Monographs / Cimetidine 2665 . (2011). [Link]

  • USP Monographs: Cimetidine Tablets . USP29–NF24. [Link]

  • HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide . T,C&A LAB. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool . Technology Networks. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • USP 41 Official Monographs / Cimetidine 935 . Regulations.gov. [Link]

  • Khan, T. A., et al. (2020). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma . ResearchGate. [Link]

  • CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Cimetidine . NCBI Bookshelf. [Link]

  • Cimetidine-impurities . Pharmaffiliates. [Link]

  • CIMETIDINE Cimetidinum . European Pharmacopoeia 7.0. [Link]

  • Ahmad Khan, T., Helal Uddin, A.B.M., & Abbas, S. A. (2009). High performance liquid chromatographic method development and validation of cimetidine in human plasma for bioequivalence study . IIUM Repository (IRep). [Link]

  • Gumustas, M., et al. (2020). Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies . PubMed. [Link]

  • Randolph, W. C., et al. (1977). High-pressure liquid chromatographic analysis of cimetidine, a histamine H2-receptor antagonist, in blood and urine . PubMed. [Link]

  • HPLC Column Selection according to Ph. EUR . Analytics-Shop. [Link]

  • Forced Degradation Studies . MedCrave online. [Link]

  • Khan, T. A., et al. (2019). A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma . Letters in Applied NanoBioScience. [Link]

  • Aranda, M., & Tanner, N. (2003). Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry . Journal of Chemical Education. [Link]

  • Cimetidine . PubChem. [Link]

  • Boreen, A. L., et al. (2005). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine . Environmental Science & Technology. [Link]

  • Forced Degradation – A Review . American Pharmaceutical Review. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation . IJCRT.org. [Link]

  • Klick, S., et al. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Journal of Analytical & Bioanalytical Techniques. [Link]

  • 74-890 Cimetidine Bioequivalence Review . accessdata.fda.gov. [Link]

Sources

Application Note: Utilizing Cimetidine EP Impurity B as a Reference Standard for Chromatographic Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over impurities in drug substances. Cimetidine, a histamine H2-receptor antagonist widely used for treating conditions related to gastric acid, is no exception.[1] The manufacturing process of Cimetidine can lead to the formation of several related substances, one of which is Cimetidine EP Impurity B. This impurity, chemically identified as methyl N'-cyano-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate, must be accurately identified and quantified to ensure the final drug product's safety and efficacy.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard in accordance with the European Pharmacopoeia monograph for Cimetidine. The protocols outlined herein are designed to ensure scientific integrity and generate reliable, reproducible results for the quality control of Cimetidine.

Understanding this compound

This compound is a process-related impurity that can arise during the synthesis of Cimetidine. Its structure is closely related to the parent API, differing in the methylation of the carbamimidate nitrogen instead of the intended guanidine nitrogen.[3] Due to this structural similarity, its chromatographic separation from Cimetidine and other related impurities requires a well-defined and robust analytical method. The European Pharmacopoeia officially recognizes this compound as a specified impurity, necessitating its monitoring and control within defined limits.[4]

Chemical and Physical Properties of this compound:

PropertyValue
Chemical Name methyl N'-cyano-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate
Synonyms Cimetidine Methoxy Analog, 3-Cyano-2-methyl-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphanyl]ethyl]isourea
CAS Number 138035-55-9
Molecular Formula C10H15N5OS
Molecular Weight 253.33 g/mol

The Principle of Chromatographic Purity Analysis

The quantification of this compound is achieved through a reversed-phase high-performance liquid chromatography (RP-HPLC) method as detailed in the European Pharmacopoeia monograph for Cimetidine.[4] This technique separates compounds based on their polarity. A non-polar stationary phase (the HPLC column) is used in conjunction with a polar mobile phase. Cimetidine and its impurities are introduced into the system and travel through the column at different rates depending on their relative affinity for the stationary and mobile phases, thus enabling their separation and quantification.

The following diagram illustrates the fundamental workflow for the chromatographic analysis of Cimetidine impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Prepare this compound Reference Standard Solution Injection Inject Solutions Standard_Prep->Injection Sample_Prep Prepare Cimetidine API Test Solution Sample_Prep->Injection HPLC_System HPLC System with RP Column Chromatogram Obtain Chromatograms HPLC_System->Chromatogram Detection Method EP Method Parameters (Gradient Elution) Method->HPLC_System Injection->HPLC_System Separation Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Impurity Content Integration->Calculation

Caption: Workflow for Cimetidine Impurity Analysis.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard

  • Cimetidine substance to be examined

  • Cimetidine for system suitability CRS (containing impurities B, C, D, E, G, and H)[4][5]

  • Methanol (HPLC grade)

  • Diethylamine

  • Sodium hexanesulfonate

  • Phosphoric acid

  • Water (HPLC grade)

  • Volumetric flasks and pipettes (Class A)

  • HPLC system with a UV detector

  • HPLC column: 0.25 m x 4.6 mm, packed with end-capped octadecylsilyl silica gel for chromatography R (5 µm)[4]

Preparation of Solutions

Mobile Phase A:

  • To 780 mL of a 1.1 g/L solution of sodium hexanesulfonate in water, add 0.4 mL of diethylamine.

  • Adjust the pH to 2.8 with phosphoric acid.

  • Add 250 mL of methanol and mix.[4]

Mobile Phase B:

  • Methanol[4]

Test Solution:

  • Accurately weigh about 20 mg of the Cimetidine substance to be examined.

  • Dissolve in and dilute to 50.0 mL with Mobile Phase A.[4]

Reference Solution (b) for System Suitability:

  • Dissolve the contents of a vial of Cimetidine for system suitability CRS in 1.0 mL of Mobile Phase A.[4] This solution is critical for verifying the chromatographic system's ability to separate the specified impurities.

Reference Solution (for quantification of unspecified impurities):

  • Dilute 1.0 mL of the Test Solution to 100.0 mL with Mobile Phase A.

  • Dilute 2.0 mL of this solution to 10.0 mL with Mobile Phase A.[4]

Chromatographic Conditions

The following table summarizes the HPLC parameters as specified in the European Pharmacopoeia.[4]

ParameterSpecification
Column 0.25 m x 4.6 mm, end-capped octadecylsilyl silica gel (5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Flow Rate 1.1 mL/min
Detection UV at 220 nm
Injection Volume 50 µL
Column Temperature Ambient (unless otherwise specified)

Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0 - 601000
60 - 65100 → 900 → 10
65 - 1209010
System Suitability

Before commencing sample analysis, the suitability of the chromatographic system must be verified. This is a critical step to ensure the validity of the analytical results. The system suitability is assessed by injecting the Reference Solution (b).

Acceptance Criteria:

  • Resolution: The resolution between the peaks due to impurity D and impurity C must be at least 1.5.[4]

  • Peak Identification: The chromatogram obtained with Reference Solution (b) is used to identify the peaks of the specified impurities, including Impurity B, based on the chromatogram supplied with the Cimetidine for system suitability CRS.[4]

The following diagram illustrates the logical flow of the system suitability check.

G start Start Analysis inject_sst Inject Cimetidine for System Suitability CRS start->inject_sst check_resolution Is Resolution (Imp D & C) >= 1.5? inject_sst->check_resolution proceed Proceed with Sample Analysis check_resolution->proceed Yes troubleshoot Troubleshoot HPLC System check_resolution->troubleshoot No troubleshoot->inject_sst

Caption: System Suitability Decision Workflow.

Analysis and Calculation
  • Inject the prepared Test Solution and the reference solutions into the chromatograph.

  • Record the chromatograms for a run time that allows for the elution of all specified impurities.

  • Identify the peak corresponding to this compound in the chromatogram of the Test Solution by comparing its retention time with that obtained from the Reference Solution (b) and considering the relative retention times provided in the monograph (Impurity B has a relative retention of approximately 2.0 with respect to cimetidine).[4]

  • Integrate the peak areas of all impurity peaks.

  • The calculation of the percentage of each specified impurity, including Impurity B, is typically performed using the external standard method, comparing the peak response of the impurity in the test solution to the peak response of the corresponding reference standard. However, the EP monograph for Cimetidine specifies limits for each impurity relative to the principal peak in the chromatogram of a diluted reference solution.[4]

Limits for Impurities:

  • Impurity B: Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2 per cent).[4]

  • Unspecified impurities: For each impurity, not more than 0.5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (0.10 per cent).[4]

  • Total impurities: Not more than 5 times the area of the principal peak in the chromatogram obtained with reference solution (a) (1.0 per cent).[4]

Trustworthiness and Method Validation Insights

The analytical procedure described is a pharmacopoeial method and is considered validated for its intended purpose. However, when implementing this method in a new laboratory or with a new HPLC system, it is crucial to perform a method verification to demonstrate its suitability.

Key aspects of method validation and verification, in line with ICH Q2(R1) guidelines, include:

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. The use of the Cimetidine for system suitability CRS, which contains a mixture of impurities, is a direct demonstration of the method's specificity.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively. These are crucial for ensuring that impurities can be controlled at the required low levels.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the drug substance with known amounts of this compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of Cimetidine drug substance. Adherence to the analytical procedures outlined in the European Pharmacopoeia, including rigorous system suitability checks, ensures that the method is performing as intended and that the reported results are trustworthy. By following the detailed protocols and understanding the principles behind the analytical choices, researchers and quality control professionals can confidently assess the purity of Cimetidine, contributing to the overall safety and efficacy of the final pharmaceutical product.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0. (2012). Cimetidine.
  • The International Pharmacopoeia. (n.d.). Cimetidine (Cimetidinum). Retrieved from [Link]

  • HTS Biopharma. (n.d.). This compound. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). USP 35 Official Monographs / Cimetidine 2665.
  • U.S. Pharmacopeia. (2018). USP 41 Official Monographs / Cimetidine 935. Retrieved from [Link]

  • PharmaCompass. (n.d.). View Pharmaceutical Formulation Excipients for Cimetidine hydrochloride, European Pharmacopoeia (EP) Reference Standard. Retrieved from [Link]

  • University of Babylon. (n.d.). Spectrophotometric Determination Of Anti-Ulcer Drug (Cimetidine) By 2.4-Dinitrophenylhydrazine Reagent. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • ResearchGate. (2025). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]

  • PubMed. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]

  • EDQM FAQs. (2024). System suitability test for LC and GC assays. Retrieved from [Link]

  • AA Pharma Inc. (2019). PRODUCT MONOGRAPH CIMETIDINE. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Determination of Cimetidine EP Impurity B in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Cimetidine is a potent histamine H2-receptor antagonist widely used to inhibit gastric acid secretion in the treatment of duodenal and gastric ulcers.[1][2] The quality and safety of any active pharmaceutical ingredient (API) are intrinsically linked to the control of impurities. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict limits on impurities that may arise during the synthesis or degradation of the drug substance.[3][4]

Cimetidine EP Impurity B, chemically identified as methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate, is a specified process-related impurity in Cimetidine.[5][6][7] It is formed as a consequence of a side reaction during synthesis, where methylation occurs at an unintended site on the carbamimidate nitrogen instead of the desired guanidine nitrogen.[8] Its control is critical to ensure the purity, safety, and efficacy of the final drug product.

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in bulk Cimetidine drug substance. The protocol is grounded in the principles outlined in the European Pharmacopoeia monograph for Cimetidine, ensuring regulatory compliance and scientific rigor.[6]

Scientific Principle: Reversed-Phase HPLC with UV Detection

The analytical method of choice is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. This technique is the cornerstone for separating and quantifying impurities in pharmaceutical analysis due to its exceptional resolution, sensitivity, and reproducibility.[8][9]

Causality of Method Selection:

  • Reversed-Phase Chromatography: Cimetidine and its related impurities are moderately polar organic molecules. An octadecylsilyl (C18) stationary phase provides a nonpolar environment that effectively retains these compounds.[8][10] Elution is achieved using a polar mobile phase, and separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is employed to ensure the efficient elution of both early- and late-eluting impurities and to achieve optimal resolution between closely related compounds, such as Impurity B and the parent Cimetidine peak.[11]

  • UV Detection: Both Cimetidine and Impurity B contain chromophores that absorb ultraviolet light. Detection at 220 nm provides high sensitivity for both the parent drug and its related substances, making it an ideal wavelength for simultaneous analysis as specified in the pharmacopeia.[6]

  • External Standard Quantification: Quantification is performed using an external reference standard of this compound. This approach ensures the highest accuracy by comparing the chromatographic response of the impurity in the sample to the response of a certified reference standard of a known concentration.

The relationship and origin of Impurity B are visualized below.

cluster_synthesis Cimetidine Synthesis Precursors Precursors Main_Reaction Main Reaction Pathway (Desired Methylation) Precursors->Main_Reaction Conditions favor intended site Side_Reaction Side Reaction Pathway (Alternative Methylation) Precursors->Side_Reaction Conditions favor alternative site Cimetidine_API Cimetidine API Main_Reaction->Cimetidine_API Impurity_B This compound Side_Reaction->Impurity_B

Caption: Origin of this compound from a synthesis side-reaction.

Materials, Reagents, and Equipment

Reference Standards & Materials
  • Cimetidine EP Reference Standard (RS)

  • Cimetidine for System Suitability CRS (containing Impurity B)

  • This compound Certified Reference Standard (CRS)

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Grade)

  • Sodium Hexanesulphonate Monohydrate R

  • Ammonium Dihydrogen Phosphate R

  • Phosphoric Acid (85%)

  • Water (Milli-Q® or HPLC Grade)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Equipment
  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector

  • Chromatographic data acquisition and processing software (e.g., Empower™, Chromeleon™)

  • Analytical balance (readable to 0.01 mg)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Ultrasonic bath

Experimental Protocol

This protocol is designed as a self-validating system. The initial System Suitability Test (SST) confirms the system's readiness and performance before any sample analysis, ensuring the trustworthiness of the generated data.

Chromatographic Conditions
ParameterSpecification
Column End-capped octadecylsilyl silica gel for chromatography R (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase A Dissolve 1.36 g of ammonium dihydrogen phosphate and 2.10 g of sodium hexanesulphonate monohydrate in 900 mL of water. Adjust to pH 3.0 with phosphoric acid, add 100 mL of acetonitrile, and mix. Filter and degas.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.1 mL/min[6]
Detection Wavelength 220 nm[6]
Injection Volume 50 µL[6]
Column Temperature 30 °C
Run Time 75 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A.

  • Test Solution (0.4 mg/mL):

    • Accurately weigh about 20 mg of the Cimetidine bulk drug substance.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent. Mix well. Sonicate if necessary to dissolve.

  • Reference Solution (a) - For Unspecified Impurities (0.2% level):

    • Pipette 1.0 mL of the Test Solution into a 100.0 mL volumetric flask.

    • Dilute to volume with the Diluent and mix.

    • Pipette 2.0 mL of this solution into a 10.0 mL volumetric flask and dilute to volume with the Diluent. This solution has a concentration equivalent to 0.2% of the test solution.

  • Reference Solution (b) - System Suitability:

    • Dissolve the contents of a vial of Cimetidine for system suitability CRS in 1.0 mL of the Diluent.[6] This solution contains Cimetidine and specified impurities, including Impurity B.

  • Reference Solution (d) - Impurity B Standard (Quantification Standard):

    • Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent to obtain a stock solution.

    • Further dilute this stock solution with Diluent to obtain a final concentration of approximately 0.4 µg/mL (equivalent to 0.1% of the Test Solution concentration).

Analytical Workflow

The complete analytical workflow from preparation to final report is outlined below.

cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Prep_Mobile_Phase Prepare Mobile Phases A & B Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Solutions Prepare Test and Reference Solutions SST Inject System Suitability (Reference Solution b) Prep_Solutions->SST Inject_Standard Inject Impurity B Standard (Reference Solution d) SST->Inject_Standard If SST Passes Inject_Sample Inject Test Solution Inject_Standard->Inject_Sample Integrate Integrate Chromatograms Inject_Sample->Integrate Identify Identify Impurity B Peak by Retention Time Integrate->Identify Calculate Calculate % Impurity B using External Standard Formula Identify->Calculate Report Compare with Specification & Generate Report Calculate->Report

Caption: Experimental workflow for the quantification of this compound.

System Suitability Test (SST)

Inject Reference Solution (b). The system is suitable for use if the following criteria are met:

  • Peak Identification: Use the chromatogram supplied with the Cimetidine for system suitability CRS to identify the peaks due to the specified impurities, including Impurity B.[6]

  • Resolution: The resolution between the peaks for Impurity C and Impurity D must be at least 1.5. (Note: While this is the EP criterion, ensuring baseline resolution for all specified impurities is critical).

  • Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram obtained with Reference solution (a) should be at least 10.

Procedure
  • Equilibrate the column and system with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the Diluent once as a blank to ensure no interfering peaks are present.

  • Inject Reference Solution (d) (Impurity B Standard) six times.

  • Inject the Test Solution in duplicate.

  • Inject Reference Solution (d) again at the end of the sequence to confirm system stability.

Data Analysis and Calculation

  • Identification: Identify the peak corresponding to Impurity B in the chromatogram of the Test Solution by comparing its retention time (RT) with the mean RT of the Impurity B peak from the injections of Reference Solution (d).

  • Quantification: Calculate the percentage of this compound in the Cimetidine bulk drug substance using the following external standard formula:

    % Impurity B = ( Aspl / Astd ) × ( Cstd / Cspl ) × 100

    Where:

    • Aspl = Peak area of Impurity B in the Test Solution chromatogram.

    • Astd = Average peak area of Impurity B from the replicate injections of Reference Solution (d).

    • Cstd = Concentration of Impurity B in Reference Solution (d) (in mg/mL).

    • Cspl = Concentration of Cimetidine in the Test Solution (in mg/mL).

Representative Results

The data presented below is for illustrative purposes.

Table 1: System Suitability and Standard Precision Results

Parameter Result Acceptance Criteria
Resolution (Impurity C / Impurity D) 2.1 ≥ 1.5
Tailing Factor (Cimetidine Peak) 1.2 ≤ 2.0

| % RSD for Impurity B Standard (n=6) | 0.98% | ≤ 5.0% |

Table 2: Example Quantification of Impurity B in a Cimetidine Batch

Sample ID Impurity B Peak Area (Aspl) Calculated % Impurity B Specification Limit Result

| Cimetidine Lot XYZ | 45,870 | 0.08% | Not More Than 0.15% | PASS |

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system fit for its intended purpose in a regulated environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] Key validation parameters include:

  • Specificity: Demonstrated by the resolution of the Impurity B peak from Cimetidine and other potential impurities. A PDA detector can be used to confirm peak purity.

  • Limit of Quantitation (LOQ): The lowest concentration of Impurity B that can be reliably quantified with acceptable precision and accuracy. This is crucial for analyzing impurities at very low levels.[8]

  • Linearity: The method should demonstrate a linear relationship between the concentration of Impurity B and its peak area over a defined range (e.g., LOQ to 150% of the specification limit).

  • Accuracy: Assessed by spiking known amounts of Impurity B into the Cimetidine sample and measuring the recovery.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) to ensure consistent results.

  • Robustness: Small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate) are made to assess the method's reliability during normal usage.

Conclusion

The described RP-HPLC method provides a precise, accurate, and robust protocol for the quantitative analysis of this compound in bulk drug substance. The methodology adheres to the standards set by the European Pharmacopoeia, utilizing a gradient elution on a C18 column for optimal separation and UV detection for sensitive quantification. The inclusion of rigorous system suitability criteria and adherence to ICH validation principles ensures the trustworthiness and reliability of the analytical results, making this method highly suitable for quality control laboratories in the pharmaceutical industry.

References

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 149-152. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • European Pharmacopoeia. (2011). Cimetidine Monograph (EP 7.0). EDQM. (Simulated reference based on search results describing EP methods).
  • National Center for Biotechnology Information. (n.d.). Cimetidine - Bookshelf. Retrieved from [Link]

  • Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Prajapati, Y. I., et al. (2013). Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1335-1340. (Note: While this is a titration method, it provides context on Cimetidine analysis).
  • Semantic Scholar. (n.d.). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Retrieved from [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. Retrieved from [Link]

  • PubMed. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1–5. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 138035-55-9. Retrieved from [Link]

  • The International Pharmacopoeia. (2016). Cimetidine (Cimetidinum). WHO. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]

  • JAMP Pharma Corporation. (2019). Product Monograph - Cimetidine. Retrieved from [Link]

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Application Note: A Comprehensive Protocol for Impurity Profiling of Cimetidine Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, authoritative guide for the impurity profiling of Cimetidine active pharmaceutical ingredient (API). Cimetidine, a histamine H2-receptor antagonist, requires rigorous purity control to ensure its safety and efficacy. This document outlines the regulatory framework, classifies known and potential impurities, and presents a robust experimental protocol based on reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it details a comprehensive method validation strategy in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights and explaining the causality behind experimental choices to ensure a self-validating and compliant impurity control strategy.

Introduction: The Imperative for Purity in Cimetidine

Cimetidine (N"-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine) was a foundational drug in the treatment of peptic ulcers and gastroesophageal reflux disease. Its mechanism relies on competitively inhibiting histamine at the H2 receptors of gastric parietal cells, thereby reducing gastric acid secretion.[1] The safety and therapeutic efficacy of a drug substance are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can potentially alter the drug's efficacy, stability, and, most critically, pose a safety risk to patients.[2]

Impurity profiling—the identification, quantification, and control of these undesired chemical entities—is therefore a non-negotiable aspect of drug development and manufacturing.[2] Impurities can originate from various sources, including the synthetic route (starting materials, intermediates, by-products), or arise from degradation of the drug substance during storage and handling.[3][4] A well-defined impurity profile is a regulatory expectation and a cornerstone of a robust Quality-by-Design (QbD) approach to pharmaceutical manufacturing.

Regulatory Framework for Impurity Control

The control of impurities in new drug substances is governed by a harmonized set of guidelines established by the ICH. These guidelines provide a scientific and risk-based framework for ensuring product quality.

  • ICH Q3A(R2) - Impurities in New Drug Substances: This is the primary guideline that sets thresholds for impurities.[4] It establishes three key action thresholds based on the maximum daily dose of the drug:

    • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day (Cimetidine's typical max dose is 1600 mg), this is 0.05%.[5]

    • Identification Threshold: The level above which the structure of an impurity must be determined. For a max daily dose of ≤ 2g/day, this is 0.10% or a daily intake of 1.0 mg, whichever is lower.[3][5]

    • Qualification Threshold: The level above which an impurity's biological safety must be established. For a max daily dose of ≤ 2g/day, this is 0.15% or a daily intake of 1.0 mg, whichever is lower.[3][4][5]

  • Pharmacopeial Monographs: Compliance with major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) is mandatory.[6][7] These monographs list specified impurities and provide official analytical procedures for their control. For instance, the EP monograph for Cimetidine lists specified impurities B, C, D, E, F, G, and H.[6]

Cimetidine Impurities: Classification and Origins

Understanding the origin of impurities is crucial for their control. They are broadly classified into process-related impurities and degradation products.

Process-Related Impurities

These impurities are by-products or unreacted starting materials from the Cimetidine synthesis process.[4][8] The primary synthesis often involves reacting N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole.[8][9] Side reactions or impure raw materials can lead to the formation of various related substances.

Degradation Products

Cimetidine is susceptible to degradation under stress conditions like oxidation, hydrolysis, and photolysis.[8][10] Forced degradation studies are essential to identify potential degradants that may form during storage, ensuring the stability-indicating nature of the analytical method.[8] A primary and well-known degradation pathway is the oxidation of the thioether linkage to form Cimetidine Sulfoxide.[10][]

Table 1: Summary of Known Cimetidine Impurities
Impurity NamePharmacopeial DesignationTypical Origin
Cimetidine Sulfoxide-Degradation
(N-cyano-N',S-dimethyl-isothiourea)Cimetidine EP Impurity BProcess
(1-Methyl-3-(2-mercaptoethyl)guanidine)Cimetidine EP Impurity CProcess
Amidinourea derivativeCimetidine EP Impurity DProcess
(4-Methyl-5-hydroxymethylimidazole)Cimetidine EP Impurity IProcess / Degradation
Thiourea derivativeCimetidine EP Impurity FProcess
Guanidine derivativeCimetidine EP Impurity GProcess
Cimetidine DimerCimetidine EP Impurity HProcess

This table is not exhaustive but lists key impurities identified in pharmacopeias and scientific literature.[6][][12]

Experimental Protocol: RP-HPLC Method for Cimetidine Impurity Profiling

This protocol is a synthesized method based on principles outlined in the USP and EP monographs, providing a robust and reliable approach for quantifying Cimetidine impurities.[6][13]

Principle

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase to separate Cimetidine from its related impurities. An ion-pairing agent (sodium 1-hexanesulfonate) is included in the mobile phase to improve the retention and peak shape of the polar analytes. Detection is performed using a UV spectrophotometer at 220 nm, where Cimetidine and its impurities exhibit significant absorbance.[13][14]

Materials and Reagents
  • Cimetidine Reference Standard (RS) (e.g., USP Cimetidine RS)

  • Cimetidine Drug Substance (Sample)

  • Reference standards for known impurities (if available)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Phosphoric Acid (85%, Analytical Grade)

  • Sodium 1-hexanesulfonate (HPLC Grade)

Instrumentation and Chromatographic Conditions

The causality for selecting these parameters is to achieve optimal separation (resolution) between the main Cimetidine peak and all potential impurity peaks within a reasonable runtime. The C18 column provides universal applicability for moderately polar compounds, while the ion-pair reagent is critical for retaining and resolving the basic guanidine and imidazole moieties present in Cimetidine and its impurities.[8] The 220 nm wavelength provides good sensitivity for the chromophores present in the structures.[14]

Table 2: Recommended HPLC Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column L1 packing (Octadecylsilyl silica gel - C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Mix 240 mL of methanol, 940 mg of sodium 1-hexanesulfonate, and 0.3 mL of phosphoric acid. Dilute with water to 1000 mL. Filter and degas.[13][14]
Flow Rate 2.0 mL/min[13][14]
Column Temperature Ambient (e.g., 25 °C)
Detector Wavelength 220 nm[13][14]
Injection Volume 50 µL[13][14]
Run Time Approximately 30-40 minutes (or until all impurities have eluted)
Preparation of Solutions
  • Test Solution (0.4 mg/mL):

    • Accurately weigh about 100 mg of the Cimetidine drug substance.

    • Transfer to a 250-mL volumetric flask.

    • Add approximately 50 mL of Mobile Phase and sonicate for 15 minutes to dissolve.

    • Dilute to volume with Mobile Phase and mix well.[13]

  • Standard Solution (0.8 µg/mL or 0.2% of Test Solution):

    • Accurately weigh a suitable quantity of USP Cimetidine RS and prepare a stock solution of 0.4 mg/mL in Mobile Phase.

    • Dilute this stock solution quantitatively with Mobile Phase to obtain a final concentration of 0.80 µg/mL. This concentration typically corresponds to the 0.2% limit for a single unspecified impurity.[14]

  • System Suitability Solution (SSS):

    • If available, use a commercially prepared mixture (e.g., Cimetidine for system suitability CRS from EP) containing Cimetidine and specified impurities.[6]

    • Alternatively, prepare a solution containing Cimetidine RS and any available known impurity standards at a concentration suitable for demonstrating resolution.

System Suitability

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a self-validating step to guarantee data integrity for each run.

  • Inject the Mobile Phase as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution five or six times. The relative standard deviation (RSD) of the peak area for the Cimetidine peak should be not more than 2.0%.[14]

  • Inject the System Suitability Solution. The resolution between Cimetidine and the closest eluting impurity peak (or between two specified impurity peaks as defined by the pharmacopeia) must be a minimum of 1.5.[6]

  • The capacity factor (k') for the Cimetidine peak should be not less than 3.0, and the number of theoretical plates (n) should be not less than 2000.[13][14]

Analysis Procedure and Calculation
  • Inject the blank, Standard Solution, and Test Solution into the chromatograph in a defined sequence.

  • Record the chromatograms and integrate the peak areas for all impurities in the Test Solution chromatogram. Disregard any peaks from the blank and any peak with an area less than the disregard limit (typically 0.05%).[6]

  • Calculate the percentage of each individual impurity using the following formula, assuming the response factor is 1.0 for unspecified impurities:

    % Individual Impurity = (rᵢ / rₛ) × (Cₛ / Cₜ) × 100

    Where:

    • rᵢ = Peak area of the individual impurity in the Test Solution.

    • rₛ = Peak area of Cimetidine in the Standard Solution.

    • Cₛ = Concentration of Cimetidine in the Standard Solution (e.g., 0.8 µg/mL).

    • Cₜ = Concentration of Cimetidine in the Test Solution (e.g., 400 µg/mL).

  • Total Impurities: Sum the percentages of all individual impurities.

  • Acceptance Criteria (per USP): Any single impurity should not be more than 0.2%, and the total impurities should not be more than 1.0%.[7]

Visualization of Workflows

Diagram 1: General Impurity Profiling Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Prepare Test Solution (0.4 mg/mL Cimetidine) inject Inject Blank, SSS, Standard, and Test Solutions prep_sample->inject prep_std Prepare Standard Solution (0.2% Level, 0.8 µg/mL) sys_suit System Suitability Check (Resolution, RSD%, Plates) prep_std->sys_suit prep_sss Prepare System Suitability Solution (SSS) prep_sss->sys_suit Verify System sys_suit->inject If Passed acquire Acquire Chromatographic Data (UV @ 220 nm) inject->acquire integrate Integrate Peaks & Identify Impurities acquire->integrate calculate Calculate % Individual and Total Impurities integrate->calculate report Compare Against Specification Limits calculate->report

Caption: Workflow for Cimetidine impurity analysis.

Diagram 2: Cimetidine Degradation Pathway

G Cimetidine Cimetidine (Thioether Moiety) Sulfoxide Cimetidine Sulfoxide Cimetidine->Sulfoxide Oxidation (e.g., H₂O₂, light) Other Other Degradants (e.g., Hydrolysis Products) Cimetidine->Other Hydrolysis / Photolysis

Caption: Key degradation pathways for Cimetidine.

Method Validation Protocol (as per ICH Q2(R2))

Once developed, the analytical method must be formally validated to demonstrate it is fit for its intended purpose.[15][16] Validation is a mandatory regulatory requirement. The following parameters must be assessed for an impurity quantification method.[17][18][19]

Table 3: Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Procedure & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Analyze blank, placebo (if for drug product), Cimetidine, and known impurities individually and spiked together. Perform forced degradation (acid, base, oxidative, thermal, photolytic stress). Criteria: Peak purity of Cimetidine must pass. No co-elution at the principal peak.
Linearity To demonstrate a proportional relationship between concentration and detector response over the analytical range.Prepare at least 5 concentrations from the LOQ to 150% of the specification limit (e.g., 0.2%). Criteria: Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.Confirmed by the linearity, accuracy, and precision data.
Accuracy To demonstrate the closeness of the test results to the true value.Analyze samples spiked with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of specification limit) in triplicate. Criteria: Percent recovery should be within 80-120% for impurities.
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability: 6 replicate preparations of a spiked sample at 100% of the specification limit. Intermediate Precision: Repeat on a different day with a different analyst/instrument. Criteria: RSD ≤ 10% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined by signal-to-noise ratio (S/N ≥ 3).
Robustness To demonstrate the reliability of the method with respect to deliberate variations in method parameters.Vary parameters like mobile phase composition (±2%), flow rate (±10%), column temperature (±5°C). Criteria: System suitability parameters must still be met.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the impurity profiling of Cimetidine drug substance. By integrating principles from global pharmacopeias and ICH guidelines, the described RP-HPLC method offers a reliable tool for quality control. Adherence to the detailed experimental procedure, system suitability checks, and a thorough validation protocol as outlined herein will ensure that the impurity profile of Cimetidine is accurately determined, meeting the stringent safety, quality, and regulatory standards of the pharmaceutical industry.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Pharmacopoeia. (2012). Cimetidine Monograph. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Avomeen. (2024). ICH guidelines for impurity profile. Retrieved from [Link]

  • United States Pharmacopeia. (2012). USP 35 Official Monographs / Cimetidine. Retrieved from [Link]

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • Eclevar. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • CABI Digital Library. (n.d.). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Retrieved from [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Regulations.gov. (2018). USP 41 Official Monographs / Cimetidine. Retrieved from [Link]

  • United States Pharmacopeia. (2006). USP Monographs: Cimetidine - USP29-NF24. Retrieved from [Link]

  • United States Pharmacopeial Convention. (2025). Cimetidine Monograph. Retrieved from [Link]

  • ResearchGate. (2018). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Retrieved from [Link]

  • ResearchGate. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf. Retrieved from [Link]

  • Axios Research. (n.d.). Cimetidine EP Impurity J DiHCl. Retrieved from [Link]

  • The International Pharmacopoeia. (n.d.). Cimetidine (Cimetidinum). Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Cimetidine AB, Cimetidine A Type USP, BP, EP Raw Material Manufacturers and Suppliers. Retrieved from [Link]

  • Sherma, J., & Fried, B. (2001). Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry.
  • ResearchGate. (2020). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. Retrieved from [Link]

  • JAMP Pharma Corporation. (2019). PRODUCT MONOGRAPH CIMETIDINE Cimetidine Tablets USP. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046635A1 - Process for the preparation of cimetidine.
  • Veeprho. (n.d.). Cimetidine Impurities and Related Compound. Retrieved from [Link]

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Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Analysis of Cimetidine and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Cimetidine Formulations

Cimetidine is a histamine H₂-receptor antagonist widely used to decrease acid production in the stomach for the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1] As with any active pharmaceutical ingredient (API), ensuring its purity, potency, and stability is paramount to drug safety and efficacy. Manufacturing processes and storage can introduce impurities or lead to the degradation of the API, resulting in the formation of related substances that may lack therapeutic effect or, in worst-case scenarios, be toxic.

Regulatory bodies, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict limits on these impurities.[2][3] Therefore, a well-validated, stability-indicating analytical method is crucial for the quality control of both cimetidine drug substance and drug product. A stability-indicating method is one that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation and separate it from its potential degradation products.[4]

This application note details a comprehensive, field-proven RP-HPLC method designed to separate cimetidine from its key impurities listed in the European Pharmacopoeia and those likely to arise from forced degradation studies. We will delve into the scientific rationale behind the selection of chromatographic parameters, provide a step-by-step protocol for analysis, and discuss the importance of forced degradation in method development.

Method Development: A Logic-Driven Approach

The primary goal is to achieve baseline separation between cimetidine and all its known related substances. Cimetidine and its impurities are polar, ionizable compounds, making reversed-phase HPLC an ideal separation technique.

Understanding the Analytes: Cimetidine and Its Impurities

Cimetidine possesses an imidazole ring and a polar cyanoguanidine group, making it water-soluble.[1] The impurities often arise from modifications to these functional groups. Understanding the subtle structural differences is key to optimizing selectivity.

Compound Name Structure Key Structural Difference from Cimetidine
Cimetidine N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine-
Impurity A Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl] carbamimidothioate[5][6]Replacement of the N-methylguanidine group with an S-methylisothiourea group.
Impurity C 1-[(Methylamino)-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]-ethyl] amino]methylidene]urea[7][8]Hydrolysis of the cyano group to a carboxamide group.
Impurity D 1-Methyl-3-[2-[[(5-methyl-1Himidazol-4-yl)methyl]sulfanyl]ethyl]guanidine[9][10]Absence of the cyano group (des-cyano cimetidine).
Impurity E Cimetidine Sulphoxide[7]Oxidation of the thioether linkage to a sulfoxide.
Impurity F 2-Cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidineA dimeric impurity.
Impurity G 2-Cyano-1,3-dimethylguanidine[11][12]A smaller fragment of the cimetidine molecule.
Impurity H 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)[13][14]A disulfide-linked dimer.

Table 1: Key Cimetidine Impurities and their Structural Relationship to the API.

Stationary Phase Selection: The Foundation of Separation

A C18 (octadecylsilyl) stationary phase is the workhorse for separating polar compounds and is the recommended starting point. The high carbon load and end-capping of modern C18 columns provide excellent retention and peak shape for basic compounds like cimetidine. For this application, a column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size offers a good balance of resolution, efficiency, and backpressure.

Mobile Phase Optimization: Driving Selectivity and Retention

The choice of mobile phase is the most critical factor in achieving the desired separation.

  • Aqueous Phase and pH Control: A phosphate buffer is an excellent choice for pH control in the acidic-to-neutral range. Cimetidine's imidazole ring has a pKa of approximately 6.8. To ensure consistent ionization and good peak shape, operating the mobile phase at a pH well below this value is crucial. A pH of around 2.5 to 3.5 protonates the imidazole nitrogen, enhancing interaction with the stationary phase and minimizing peak tailing. Phosphoric acid is a suitable acid for pH adjustment.[5]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this separation as it often provides better peak shape and lower viscosity, leading to higher efficiency. A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, is necessary to elute the more retained impurities (like the dimeric Impurity F) in a reasonable time while still resolving the early-eluting, more polar impurities.

  • Ion-Pairing Reagents: For challenging separations involving polar, basic compounds, an ion-pairing reagent can significantly improve retention and resolution. The European Pharmacopoeia monograph for related substances in cimetidine utilizes an ion-pairing approach. An anionic ion-pairing reagent, such as sodium 1-hexanesulfonate, is added to the mobile phase.[2] It pairs with the protonated cimetidine and its basic impurities, forming a neutral, more hydrophobic complex that has stronger retention on the C18 column. This is particularly effective in separating closely related polar compounds.

Detection Wavelength

Cimetidine and its impurities contain chromophores that absorb UV light. A detection wavelength of 220 nm provides good sensitivity for both the API and its related substances, as indicated in various pharmacopeial methods.[3]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: L1 packing C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX SB-C18).[5]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Sodium 1-hexanesulfonate (HPLC Grade)

    • Phosphoric Acid (AR Grade)

    • Water (HPLC Grade)

  • Reference Standards: Cimetidine and known impurity standards.

Chromatographic Conditions
Parameter Condition
Mobile Phase A Buffer: 0.02 M Potassium Dihydrogen Phosphate with 0.01 M Sodium 1-hexanesulfonate. Adjust pH to 3.0 with Phosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 220 nm
Injection Volume 20 µL
Diluent Mobile Phase A

Table 2: Optimized RP-HPLC Conditions for Cimetidine Impurity Profiling.

Sample Preparation
  • Test Solution (0.5 mg/mL): Accurately weigh and transfer about 25 mg of Cimetidine into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.

  • Reference Solution (0.001 mg/mL): Prepare a stock solution of Cimetidine RS (e.g., 0.5 mg/mL). Dilute this stock solution appropriately with the Diluent to obtain a final concentration of approximately 0.001 mg/mL (corresponding to 0.2%).

Forced Degradation Studies: Proving Method Specificity

Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[4][15] By subjecting the API to harsh conditions, we can generate potential degradation products and ensure the analytical method can separate them from the intact drug.

Workflow for Forced Degradation

Forced_Degradation_Workflow caption Forced degradation study workflow.

Caption: Workflow for forced degradation studies.

Protocol for Stress Sample Generation

The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: Dissolve cimetidine in 0.1 M HCl and heat at 60°C for 8 hours. Cool and neutralize with 0.1 M NaOH before dilution.

  • Base Hydrolysis: Dissolve cimetidine in 0.1 M NaOH and keep at room temperature for 4 hours. Cool and neutralize with 0.1 M HCl before dilution.

  • Oxidative Degradation: Dissolve cimetidine in 3% hydrogen peroxide and keep at room temperature for 2 hours.

  • Thermal Degradation: Expose solid cimetidine powder to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution of cimetidine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

All stressed samples should be diluted with the diluent to the target concentration (0.5 mg/mL) before injection. A control sample (unstressed) should also be analyzed concurrently. The results from these studies will confirm that degradation products do not co-elute with the cimetidine peak, thus proving the method is "stability-indicating."

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust, selective, and sensitive protocol for the analysis of cimetidine and its related substances. The use of a C18 column with a phosphate buffer containing an ion-pairing agent at a controlled acidic pH, coupled with a gradient elution, ensures the successful separation of the main API from its critical process and degradation impurities. The integration of forced degradation studies into the method development process is essential for validating its stability-indicating nature, making this method highly suitable for quality control and stability testing in a regulated pharmaceutical environment.

References

  • Veeprho. (n.d.). Cimetidine EP Impurity G | CAS 1609-06-9. Retrieved from [Link]

  • Veeprho. (n.d.). Cimetidine EP Impurity C | CAS 52568-80-6. Retrieved from [Link]

  • PubChem. (n.d.). Cimetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). Cimetidine EP Impurity D(Free Base) | CAS 70172-53-1. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Cimetidine EP Impurity A. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Cimetidine EP Impurity C. Retrieved from [Link]

  • Axios Research. (n.d.). Cimetidine EP Impurity G - CAS - 31857-31-5. Retrieved from [Link]

  • Axios Research. (n.d.). Cimetidine EP Impurity A - CAS - 52378-40-2. Retrieved from [Link]

  • Council of Europe. (2012). Cimetidine. In European Pharmacopoeia (7th ed.).
  • Axios Research. (n.d.). Cimetidine EP Impurity H - CAS - 74886-59-2. Retrieved from [Link]

  • U.S. Pharmacopeia. (2018). USP 41 Official Monographs / Cimetidine 935.
  • Veeprho. (n.d.). Cimetidine EP Impurity H | CAS 74886-59-2. Retrieved from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • S. K. et al. (2016).
  • Pawar, A. et al. (n.d.).

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A Rapid, Validated UPLC Method for the Determination of Cimetidine and its Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note details a robust and highly efficient Ultra-Performance Liquid Chromatography (UPLC) method for the rapid determination of cimetidine and its process-related impurities. Cimetidine, a histamine H2-receptor antagonist, is widely used to treat gastrointestinal disorders. Ensuring its purity is critical for drug safety and efficacy, as mandated by global regulatory bodies. This method leverages UPLC technology to provide significantly faster analysis times and improved resolution compared to traditional HPLC methods. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system complete with system suitability criteria, detailed solution preparation, and a comprehensive workflow.

Introduction: The Need for Speed and Precision

Cimetidine (CMT) is a foundational pharmaceutical compound whose purity directly impacts patient safety. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) stipulate strict limits for known and unknown impurities. Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, often suffer from long run times, hindering high-throughput screening in quality control (QC) environments.

The advent of UPLC, which utilizes sub-2 µm particle columns, allows for operation at higher linear velocities without sacrificing efficiency. This results in dramatically reduced analysis times, lower solvent consumption, and enhanced sensitivity, making it an ideal technology for modern pharmaceutical analysis.

This guide provides a complete protocol for a UPLC-based method optimized for separating cimetidine from its key impurities, including Impurity A (cimetidine S-oxide) and Impurity B (guanidinyl derivative) , among others. The causality behind each methodological choice is explained to empower the analyst not just to follow the steps, but to understand the underlying chromatographic principles.

Experimental Workflow and Design

The entire analytical process, from sample preparation to data reporting, is designed for efficiency and regulatory compliance. The workflow ensures that each step is logical and contributes to the final data quality.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phases (Aqueous & Organic) p2 Prepare Diluent a1 System Equilibration p1->a1 p3 Prepare Standard Solutions (Cimetidine & Impurities) p2->p3 p4 Prepare Sample Solution (e.g., from Drug Substance) p2->p4 a2 System Suitability Test (SST) Inject Standard p3->a2 a4 Analyze Samples (Inject Sample Solutions) p4->a4 a1->a2 Equilibrate Column a3 Analyze Blank (Inject Diluent) a2->a3 If SST Passes a3->a4 d1 Peak Integration & Identification a4->d1 Acquire Chromatograms d2 Quantify Impurities (% Area Normalization or vs. Standard) d1->d2 d3 Generate Final Report d2->d3

Figure 1: End-to-end workflow for the UPLC analysis of Cimetidine impurities.

Materials and Methodology

Reagents and Equipment
  • Reagents: Acetonitrile (ACN, HPLC Grade), Methanol (HPLC Grade), Ammonium Acetate (Analytical Grade), Formic Acid (or Acetic Acid), Purified Water (Milli-Q® or equivalent).

  • Standards: Cimetidine Reference Standard (RS), Cimetidine Impurity A RS, Cimetidine Impurity B RS.

  • Equipment: UPLC system with a photodiode array (PDA) or tunable UV detector, analytical balance, volumetric flasks, pipettes, and pH meter.

Optimized UPLC Chromatographic Conditions

The parameters below are optimized for the rapid and efficient separation of cimetidine from its known related substances.

ParameterOptimized ConditionRationale for Selection
Column Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 100 mmThe BEH C18 stationary phase offers excellent stability across a wide pH range and provides sharp, symmetrical peaks for basic compounds like cimetidine. The 1.7 µm particle size is key to UPLC's high efficiency and speed.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with Acetic AcidAmmonium acetate is a volatile buffer compatible with mass spectrometry if hyphenation is desired. A pH of 6.5 ensures cimetidine (pKa ~6.8) is in a suitable ionization state for good peak shape and retention on a C18 column.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier providing good elution strength and low viscosity, which is ideal for the high pressures used in UPLC systems.
Gradient Elution 0-1 min (5% B), 1-5 min (5-40% B), 5-6 min (40-90% B), 6-6.5 min (90% B), 6.5-7 min (90-5% B), 7-9 min (5% B)A gradient is essential for eluting impurities with varying polarities while ensuring the main cimetidine peak is well-resolved. The re-equilibration step ensures reproducibility between injections.
Flow Rate 0.4 mL/minThis flow rate is optimized for the 2.1 mm column diameter, providing a balance between analysis speed and system backpressure.
Column Temperature 35 °CMaintaining a constant, elevated column temperature reduces mobile phase viscosity and improves peak shape and reproducibility.
Injection Volume 2.0 µLA small injection volume is typical for UPLC to prevent column overload and band broadening, ensuring sharp peaks.
Detection Wavelength 220 nmCimetidine and its key impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection of all target analytes.
Total Run Time 9 minutesThis includes the gradient elution and column re-equilibration, representing a significant time saving over conventional HPLC methods.

Detailed Experimental Protocols

Preparation of Solutions
  • Diluent: Prepare a mixture of Mobile Phase A and Methanol (80:20 v/v). This composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of Cimetidine RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with Diluent and mix thoroughly.

  • System Suitability Solution (Working Standard, approx. 5 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with Diluent and mix. This solution corresponds to a 1.0% impurity level relative to a typical sample concentration of 500 µg/mL.

  • Sample Solution (approx. 500 µg/mL):

    • Accurately weigh about 25 mg of the Cimetidine drug substance into a 50 mL volumetric flask.

    • Follow steps 2-4 as described for the Standard Stock Solution.

System Suitability Testing (SST)

Trustworthiness through Self-Validation: Before any sample analysis, the chromatographic system must be verified. This SST protocol ensures the system is performing adequately for the intended analysis.

  • Equilibrate the UPLC system with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the System Suitability Solution (5 µg/mL) .

  • Evaluate the resulting chromatograms against the criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) Not more than 2.0 for the cimetidine peakMeasures peak symmetry. A high tailing factor can indicate undesirable secondary interactions between the analyte and the stationary phase, affecting resolution and integration accuracy.
Relative Standard Deviation (%RSD) Not more than 5.0% for peak area of 5 replicatesDemonstrates the precision and reproducibility of the system's injector and detector.
Theoretical Plates (N) Not less than 5000 for the cimetidine peakMeasures the efficiency of the column. High plate counts are indicative of sharp peaks, which are crucial for resolving closely eluting impurities.

The analysis can only proceed if all SST criteria are met.

Analytical Procedure
  • Following a successful SST, inject the Diluent once as a blank to ensure no carryover or system contamination.

  • Inject each prepared Sample Solution in duplicate.

  • Inject the System Suitability Solution after every 6-10 sample injections to bracket the samples and ensure continued system performance.

Data Analysis and Interpretation

  • Identification: Identify the cimetidine peak in the sample chromatograms by comparing its retention time with that of the standard. Impurity peaks can be identified by their relative retention times (RRT) with respect to the cimetidine peak.

  • Quantification: For each impurity, calculate the percentage area using the principle of area normalization. The formula is:

    % Impurity = (Area_impurity / (Area_cimetidine + Sum of all impurity areas)) * 100

    Disregard any peaks originating from the blank and any peaks below a certain threshold (e.g., 0.05%).

Conclusion

This application note presents a rapid, sensitive, and robust UPLC method for the quality control of cimetidine. With a total run time of under 10 minutes, this method offers a significant improvement in throughput compared to legacy HPLC methods. The detailed protocol, including system suitability criteria, provides a trustworthy and self-validating framework for immediate implementation in a regulated laboratory environment. The use of modern UPLC technology not only accelerates the analytical process but also enhances data quality, ensuring that cimetidine products meet the stringent purity requirements of the pharmaceutical industry.

References

  • United States Pharmacopeia (USP). Cimetidine Monograph. Official monograph detailing tests and specifications for cimetidine, including related compounds. [Link]

  • European Pharmacopoeia (EP). Cimetidine Monograph (0770). Provides standards for cimetidine quality, including tests for related substances. [Link]

  • Siddiqui, M. R., et al. A validated stability-indicating ultra-performance liquid chromatographic method for the determination of cimetidine in bulk drug and pharmaceutical dosage forms. Journal of the Chilean Chemical Society. [Link]

  • Shaikh, K. A., et al. A new validated stability-indicating RP-UPLC method for the estimation of Cimetidine in its bulk and tablet dosage form. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. This guideline provides a framework for validating analytical methods, including definitions for parameters like theoretical plates. [Link]

Controlling Cimetidine Impurity B: A Guide to Quality Control Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Cimetidine Quality

Cimetidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] Its efficacy and safety are contingent upon the stringent control of impurities that may arise during synthesis or degradation.[2][3] Among these, Cimetidine Impurity B, as designated by the European Pharmacopoeia (EP), represents a critical quality attribute that must be monitored to ensure the final drug product's safety and stability.[4][5] This application note provides a comprehensive overview and detailed protocols for the quality control (QC) of Cimetidine Impurity B, empowering researchers and drug development professionals with the necessary tools for robust analytical oversight.

Cimetidine Impurity B, chemically identified as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate, is a process-related impurity.[6][7] Its formation is primarily a consequence of a side reaction during the synthesis of cimetidine, where methylation occurs at an unintended site on the carbamimidate nitrogen.[8] The pH of the reaction medium is a crucial parameter influencing the prevalence of this side reaction.[8] Given its potential to impact the safety and efficacy profile of the active pharmaceutical ingredient (API), regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia (USP) have established strict limits for its presence in cimetidine.[3][4]

This guide will delve into the mechanistic understanding of Impurity B's formation, present detailed analytical protocols for its detection and quantification, and discuss the principles of method validation in line with international regulatory standards.

Chemical and Physical Properties of Cimetidine Impurity B

A thorough understanding of the physicochemical properties of Cimetidine Impurity B is fundamental for the development of effective analytical methods.

PropertyValueSource(s)
Chemical Name Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate[4][6]
Synonyms Cimetidine EP Impurity B, Cimetidine Methoxy Analog[5][6][7]
CAS Number 138035-55-9[4][9]
Molecular Formula C₁₀H₁₅N₅OS[4][9]
Molecular Weight 253.32 g/mol [4][9]

Formation Pathway of Cimetidine Impurity B

The control of any impurity begins with understanding its origin. Cimetidine Impurity B is a process-related impurity, meaning it is formed during the manufacturing process of Cimetidine. The primary synthetic route to Cimetidine involves the reaction of key intermediates. However, under certain process conditions, a side reaction can lead to the formation of Impurity B. This is typically due to an alternative methylation pathway. The pH of the reaction mixture is a critical factor; deviations from the optimal pH range can favor the formation of this impurity.[8]

Caption: Formation of Cimetidine vs. Impurity B.

Application Note: HPLC-UV Method for Quantification of Cimetidine Impurity B

High-Performance Liquid Chromatography (HPLC) with UV detection is the established and recommended technique for the analysis of Cimetidine and its impurities.[8][10] This method offers high resolution, sensitivity, and reproducibility, making it ideal for quality control environments.[8] The following protocol is a generalized Reverse-Phase HPLC (RP-HPLC) method based on principles outlined in major pharmacopoeias.

Principle

This method separates Cimetidine from its related substances, including Impurity B, based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separated compounds are then detected by a UV spectrophotometer at a wavelength where both the API and the impurity exhibit significant absorbance. Quantification is achieved by comparing the peak area of Impurity B in the sample to that of a certified reference standard.

Materials and Reagents
  • Cimetidine Impurity B Reference Standard (CRS)

  • Cimetidine Reference Standard (CRS)

  • Cimetidine API or finished product for testing

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (or other suitable buffer salt)

  • Phosphoric Acid (for pH adjustment)

  • Purified water (HPLC grade)

Chromatographic Conditions

The conditions provided below are a representative starting point. Method optimization and validation are required for specific applications and equipment.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD DetectorStandard equipment for pharmaceutical analysis.
Column Octadecylsilyl silica gel for chromatography (C18), 250 mm x 4.6 mm, 5 µmC18 columns are versatile and provide good retention and separation for moderately polar compounds like cimetidine and its impurities.[8]
Mobile Phase A Phosphate buffer (e.g., 0.01 M KH₂PO₄), pH adjusted to 2.5-3.5 with phosphoric acidA buffered aqueous phase controls the ionization of the analytes, leading to consistent retention times and peak shapes.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC that provides good elution strength for the analytes.
Elution Mode Gradient or Isocratic (Method dependent)A gradient elution is often necessary to separate a wide range of impurities with different polarities.[11] An isocratic method may be sufficient if only Impurity B and the API are of interest.
Flow Rate 1.0 - 2.0 mL/minA typical flow rate for a 4.6 mm ID column to ensure efficient separation and reasonable run times.[3]
Column Temp. 25 - 40 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 220 nmA wavelength where both cimetidine and its impurities have adequate absorbance for sensitive detection.[3]
Injection Vol. 10 - 50 µLThe volume should be optimized based on sample concentration and instrument sensitivity.[3]

Experimental Protocols

Preparation of Solutions

1. Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve the appropriate amount of monobasic potassium phosphate in purified water to achieve the desired molarity. Adjust the pH to the target value (e.g., 3.0) using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

2. Standard Solution Preparation:

  • Impurity B Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Cimetidine Impurity B CRS and dissolve it in the mobile phase or a suitable diluent to obtain a known concentration.

  • Working Standard Solution (e.g., 1.0 µg/mL): Dilute the stock solution with the mobile phase to a final concentration that is relevant to the specification limit of the impurity.

3. Test Solution Preparation:

  • Accurately weigh and dissolve a specified amount of the Cimetidine sample (API or formulation) in the mobile phase to obtain a final concentration (e.g., 1 mg/mL). This concentration may need to be adjusted based on the expected level of impurities and the sensitivity of the method.

Chromatographic Procedure

cluster_workflow HPLC Analysis Workflow Start System Equilibration Inject_Blank Inject Blank (Mobile Phase) Start->Inject_Blank Inject_Standard Inject Impurity B Standard Solution Inject_Blank->Inject_Standard Inject_Sample Inject Cimetidine Test Solution Inject_Standard->Inject_Sample Data_Acquisition Data Acquisition (Chromatogram) Inject_Sample->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: HPLC analysis workflow for Cimetidine Impurity B.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject the mobile phase (or diluent) to ensure that there are no interfering peaks at the retention time of Cimetidine Impurity B.

  • Standard Injection: Inject the working standard solution and record the chromatogram. Determine the retention time and peak area for Cimetidine Impurity B.

  • Test Injection: Inject the test solution and record the chromatogram.

  • Identification: The impurity is identified by comparing the retention time of the peak in the test solution chromatogram with that of the Cimetidine Impurity B standard. The European Pharmacopoeia specifies a relative retention time of approximately 2.0 for Impurity B relative to Cimetidine.[4]

  • Quantification: Calculate the amount of Cimetidine Impurity B in the sample using the following formula:

    % Impurity B = (Area_Impurity_Sample / Area_Impurity_Standard) x (Conc_Standard / Conc_Sample) x 100

    Where:

    • Area_Impurity_Sample: Peak area of Impurity B in the test solution.

    • Area_Impurity_Standard: Peak area of Impurity B in the standard solution.

    • Conc_Standard: Concentration of Impurity B in the standard solution.

    • Conc_Sample: Concentration of the Cimetidine sample in the test solution.

Method Validation: Ensuring Trustworthiness and Compliance

For use in a regulated QC environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This ensures that the method is suitable for its intended purpose.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is demonstrated by the absence of interfering peaks at the retention time of Impurity B in a placebo or degraded sample and by achieving baseline separation between the impurity and other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo or sample with known amounts of the Impurity B reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Conclusion

The effective quality control of Cimetidine Impurity B is a non-negotiable aspect of ensuring the safety and efficacy of cimetidine-containing pharmaceuticals. The implementation of a robust, validated RP-HPLC method, as outlined in this guide, provides the necessary analytical framework for this critical task. By understanding the formation of this impurity and adhering to rigorous analytical protocols and validation standards, researchers and manufacturers can confidently ensure that their products meet the stringent requirements of regulatory authorities and safeguard public health.

References

  • European Pharmacopoeia. (2012). Cimetidine (Cimetidinum). European Pharmacopoeia 7.0, 1691-1692.
  • Halmos, Z., Szántay Jr, C., Brlik, J., Csehi, A., Varga, K., Horváth, P., ... & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of pharmaceutical and biomedical analysis, 15(1), 1-5.
  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • Google Patents. (2019). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • ChemWhat. This compound CAS#: 138035-55-9. Available at: [Link].

  • United States Pharmacopeia. (2018). USP 41 Official Monographs / Cimetidine. Available at: [Link].

  • Pharmaceutical chemistry laboratory Co.,Ltb. This compound - Product Center. Available at: [Link].

  • Semantic Scholar. Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Available at: [Link].

  • PubChem. Cimetidine. National Center for Biotechnology Information. Available at: [Link].

  • Veeprho. This compound | CAS 138035-55-9. Available at: [Link].

  • TLC Pharmaceutical Standards. This compound. Available at: [Link].

  • Pharmaffiliates. CAS No : 138035-55-9| Product Name : Cimetidine Hydrochloride - Impurity B. Available at: [Link].

  • United States Pharmacopeia. (2006). USP Monographs: Cimetidine Hydrochloride. USP29-NF24.
  • Request PDF. Quality control assessment of different selective brands of famotidine and cimetidine. Available at: [Link].

Sources

Troubleshooting & Optimization

Cimetidine Impurity Co-Elution: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Cimetidine impurity analysis by HPLC, specifically addressing the common and often complex issue of peak co-elution. As Senior Application Scientists, we understand that robust and reliable analytical methods are paramount. This document provides in-depth, experience-based troubleshooting strategies to ensure the integrity of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on my main Cimetidine peak. What's the first step to confirm co-elution?

A1: A shoulder or distorted peak shape is a primary indicator of co-elution.[1][2][3] Before altering your method, it's crucial to confirm that you are indeed dealing with more than one compound under a single peak.

Expert Insight: Don't immediately assume the issue is with your mobile phase or column. The problem could be as simple as an overloaded column or issues with the sample solvent.[4]

Protocol for Co-Elution Confirmation:

  • Visual Inspection: Asymmetry, tailing, or a distinct shoulder on the main analyte peak are the first clues.[2][3]

  • Reduce Injection Volume: Inject a smaller volume of your sample. If the shoulder starts to resolve into a separate, smaller peak, this is a strong indicator of two co-eluting compounds.

  • Diode Array Detector (DAD/PDA) Analysis: If your HPLC system is equipped with a DAD, utilize the peak purity function. This tool collects UV spectra across the peak. If the spectra at the upslope, apex, and downslope are not identical, it confirms the presence of multiple components.[1][2][3]

  • Mass Spectrometry (MS) Analysis: An MS detector provides definitive evidence by identifying different mass-to-charge ratios (m/z) across the eluting peak.[2]

Q2: I've confirmed co-elution. What are the most effective ways to resolve the Cimetidine and impurity peaks?

A2: Resolving co-eluting peaks involves systematically adjusting chromatographic parameters to alter the selectivity of your separation. The primary factors to investigate are the mobile phase composition, pH, and stationary phase.[2]

Troubleshooting Workflow for Resolving Co-eluting Peaks

CoElution_Troubleshooting cluster_alpha Selectivity Adjustments Start Co-elution Confirmed Adjust_k Step 1: Adjust Retention (k') Start->Adjust_k Start Here Adjust_alpha Step 2: Change Selectivity (α) Adjust_k->Adjust_alpha If resolution is still poor Adjust_N Step 3: Improve Efficiency (N) Adjust_alpha->Adjust_N For fine-tuning Change_Solvent Change Organic Modifier (e.g., ACN to MeOH) Adjust_alpha->Change_Solvent Change_pH Adjust Mobile Phase pH Adjust_alpha->Change_pH Change_Column Change Column Chemistry Adjust_alpha->Change_Column End Resolution Achieved Adjust_N->End

Caption: A systematic approach to resolving co-eluting peaks.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Resolve Cimetidine and Its Impurities

The mobile phase is often the most powerful tool for manipulating selectivity in reversed-phase HPLC.[5][6]

Q: How does changing the organic modifier affect my separation?

A: Switching between common reversed-phase organic solvents like acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity. These solvents interact differently with the stationary phase and the analytes.

  • Acetonitrile: Generally has a lower viscosity and provides better UV transparency.[7]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can be beneficial for separating compounds with similar hydrophobicity but different functional groups.[7]

Protocol for Evaluating Organic Modifiers:

  • Initial Condition: Note your current mobile phase composition (e.g., 70% Water with 0.1% Formic Acid, 30% ACN).

  • Solvent Substitution: Prepare a mobile phase with methanol at a slightly adjusted concentration to achieve a similar retention time for the main Cimetidine peak. A good starting point is to use a higher percentage of methanol as it is a weaker solvent than acetonitrile in reversed-phase chromatography.

  • Compare Chromatograms: Analyze the separation of the impurity from the main peak. Look for changes in relative retention.

Q: My impurity is ionizable. How can I use mobile phase pH to improve separation?

A: Cimetidine and many of its impurities contain ionizable functional groups.[8] Adjusting the mobile phase pH can dramatically alter their retention and, therefore, the selectivity of the separation.[9][10]

Scientific Rationale: For basic compounds like Cimetidine, working at a lower pH (e.g., pH 2.5-3.5) will ensure the molecule is protonated (ionized).[10] In reversed-phase, ionized compounds are more polar and will elute earlier. Conversely, at a higher pH, the compound may be in its neutral form, making it less polar and more retained. By carefully controlling the pH, you can exploit the pKa differences between Cimetidine and the co-eluting impurity. A pH range of 2 to 4 is often a stable starting point for method development with basic compounds.[10]

Protocol for pH Adjustment:

  • Determine pKa: If not already known, find the pKa of Cimetidine and, if possible, the impurity.

  • Select a Buffer: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[7] Common choices for low pH work are phosphate or formate buffers.

  • Systematic Evaluation: Prepare mobile phases at different pH values (e.g., 2.5, 3.0, 3.5).

  • Analyze and Compare: Inject your sample at each pH condition and observe the change in retention time and selectivity between the Cimetidine and impurity peaks.

Parameter Condition A Condition B Rationale
Organic Modifier AcetonitrileMethanolTo alter selectivity through different solvent-analyte interactions.[7]
Mobile Phase pH pH 2.8 (Formate Buffer)pH 6.8 (Phosphate Buffer)To change the ionization state of Cimetidine and its impurities, thereby altering their retention.[9][11]
Guide 2: Selecting the Right HPLC Column

If mobile phase optimization is insufficient, the next step is to consider the stationary phase.

Q: I'm using a standard C18 column. What other column chemistries could resolve my co-elution issue?

A: While C18 columns are workhorses in reversed-phase chromatography, they may not provide the necessary selectivity for all separations.[12] Consider columns with different functionalities.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for compounds with aromatic rings, due to pi-pi interactions.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). They are more robust in highly aqueous mobile phases and can offer different selectivity for polar and basic compounds.

  • Cyano (CN) Columns: Can be used in both reversed-phase and normal-phase modes and provide different selectivity compared to alkyl phases.[12]

Logical Flow for Column Selection

Column_Selection Start Co-elution on C18 Phenyl Try Phenyl-Hexyl Column Start->Phenyl If analytes are aromatic EPG Try Embedded Polar Group (EPG) Column Start->EPG For polar/basic compounds Resolved Resolution Achieved Phenyl->Resolved HILIC Consider HILIC for very polar impurities EPG->HILIC If impurity is poorly retained EPG->Resolved HILIC->Resolved

Caption: Decision tree for alternative column chemistries.

Guide 3: The Role of Forced Degradation Studies

Q: I suspect the co-eluting peak is a degradation product. How can I confirm this and use the information for method development?

A: Forced degradation studies are essential for developing a stability-indicating method.[13][14] By intentionally stressing the Cimetidine drug substance, you can generate potential degradation products and ensure your method can separate them from the parent peak.

Protocol for a Basic Forced Degradation Study:

  • Prepare a Cimetidine solution (e.g., 1 mg/mL in a suitable solvent).

  • Expose aliquots of the solution to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.[2]

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature.[2]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

    • Thermal Stress: Heat the solution at 60-80°C.[2]

    • Photolytic Stress: Expose the solution to UV light.[2]

  • Analyze the stressed samples using your current HPLC method.

  • Evaluate the chromatograms: Look for new peaks. If one of the new peaks has the same retention time as your co-eluting impurity, you have likely identified its origin. This information is critical for optimizing your method to be "stability-indicating."

Expert Tip: A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants that might complicate the analysis.[2]

References

  • PharmaGuide. (2023, October 4). Troubleshooting Problems with Ghost Peaks.
  • ResearchGate. (2020, March 13). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. [Link]

  • YouTube. (2025, April 20). Understanding Extraneous Peaks in Chromatography. [Link]

  • PubMed. (n.d.). High-pressure liquid chromatographic analysis of cimetidine, a histamine H2-receptor antagonist, in blood and urine. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. (2012, November 22). EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS A.B. [Link]

  • PubMed. (2025, February 1). Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. [Link]

  • PubMed. (1996, October). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. [Link]

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • ResearchGate. (2025, August 5). Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE | Request PDF. [Link]

  • NCBI Bookshelf. (n.d.). Cimetidine - Pharmaceutical Drugs. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • ResearchGate. (2025, August 5). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]

  • Google Patents. (n.d.).
  • Pharmaguideline. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Waters. (n.d.). Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. [Link]

  • Pharmaffiliates. (n.d.). Cimetidine-impurities. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Semantic Scholar. (n.d.). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. [Link]

  • SIELC Technologies. (n.d.). Separation of Cimetidine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • Grace. (n.d.). Analytical HPLC Column Introduction. [Link]

  • PubMed. (n.d.). Gastric pH influences the appearance of double peaks in the plasma concentration-time profiles of cimetidine after oral administration in dogs. [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Springer Link. (n.d.). Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultrav. [Link]

  • Letters in Applied NanoBioScience. (2019, September 17). A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. [Link]

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Technical Support Center: Minimizing Cimetidine Degradation During Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Cimetidine analysis. As researchers and drug development professionals, achieving accurate and reproducible quantification of Cimetidine is paramount. However, the molecule's inherent chemical structure presents specific stability challenges that can lead to analytical variability and inaccurate results if not properly managed.

This guide moves beyond simple procedural lists. It is designed to provide you with a deep, mechanistic understanding of Cimetidine's degradation pathways and to equip you with robust, field-proven troubleshooting strategies and protocols. By understanding why degradation occurs, you can proactively design experiments that ensure the integrity of your results.

Part 1: Frequently Asked Questions - Understanding Cimetidine's Core Stability

This section addresses the fundamental stability characteristics of Cimetidine.

Q1: What are the primary chemical liabilities of the Cimetidine molecule that lead to degradation?

A1: Cimetidine's structure contains three primary sites susceptible to degradation: the thioether side chain , the imidazole ring , and the guanidine group . The main degradation pathways are oxidation and, to a lesser extent, hydrolysis under harsh pH conditions.

  • Oxidation : The sulfur atom in the thioether linkage is easily oxidized, forming the principal metabolite and degradant, Cimetidine sulfoxide .[1][2] This reaction can be initiated by atmospheric oxygen, reactive oxygen species, or oxidizing agents used in sample preparation.[3][4]

  • Photo-oxidation : While Cimetidine is resistant to direct degradation by light (direct photolysis), it is susceptible to indirect photo-oxidation.[4][5] In the presence of photosensitizers, light can generate singlet oxygen (¹O₂), which readily attacks both the thioether and imidazole moieties.[3][6]

  • pH-related Hydrolysis : The guanidine group is generally more stable under acidic to neutral conditions due to the formation of a resonance-stabilized guanidinium ion.[7] However, under strongly basic conditions, it can be susceptible to hydrolysis, potentially leading to the formation of cimetidine guanylurea.[3]

Q2: What are the most common degradation products I should be aware of?

A2: When developing a stability-indicating method, it is crucial to be able to separate the intact Cimetidine from its potential degradants. The most commonly cited degradation products are summarized below.

Degradation ProductFormation PathwayKey Structural Change
Cimetidine Sulfoxide OxidationOxidation of the thioether sulfur atom[1][2]
Cimetidine Guanylurea Hydrolysis (especially basic)Cleavage and rearrangement of the cyanoguanidine group[3]
N-desmethylcimetidine Oxidative Metabolism/DegradationRemoval of the methyl group from the guanidine moiety[3]
N-Nitrosocimetidine NitrosationReaction with acidic nitrite, forming a nitroso group on the guanidine moiety[1]
Q3: My protocol involves leaving samples on the benchtop. Is Cimetidine sensitive to ambient light?

A3: Yes, precautions are necessary. While Cimetidine does not readily degrade from direct absorption of light, its primary photodegradation pathway is indirect photo-oxidation.[5][6] This means that sensitizer molecules, which can be present as impurities or in complex matrices, can absorb light and transfer that energy to oxygen, creating highly reactive singlet oxygen. This species then attacks the Cimetidine molecule. Therefore, it is a critical best practice to always protect Cimetidine solutions from light by using amber glassware or foil-wrapped containers and minimizing exposure time.

Part 2: Troubleshooting Guide - From Unexpected Peaks to Signal Loss

This section provides structured solutions to common problems encountered during Cimetidine analysis.

Issue 1: "My chromatogram shows unknown peaks, especially in older samples. How do I identify the problem?"

Underlying Cause: This is a classic sign of sample degradation. The appearance of new peaks that are absent in freshly prepared standards points towards the conversion of Cimetidine into one or more degradation products. The most likely culprit is oxidation, leading to the formation of Cimetidine sulfoxide.[1]

Troubleshooting Workflow:

cluster_investigation Investigation Steps cluster_remedy Corrective Actions start Unexpected Peaks Observed check_fresh 1. Analyze a Freshly Prepared Standard (Control) start->check_fresh compare 2. Compare Chromatograms: - Fresh Standard - Aged Sample - Blank Matrix check_fresh->compare peak_absent Peak absent in fresh standard? compare->peak_absent degradation Conclusion: Degradation is Occurring peak_absent->degradation Yes investigate_matrix investigate_matrix peak_absent->investigate_matrix No (Consider Matrix Interference) investigate 3. Investigate Degradation Source degradation->investigate storage A. Review Storage Conditions (Temp, Light, Headspace) prep B. Examine Sample Prep (pH, Solvents, Time) autosampler C. Check Autosampler Stability (Temp, Vial Type) remedy 4. Implement Corrective Actions storage->remedy prep->remedy autosampler->remedy storage_fix Use amber vials, store at 2-8°C or frozen, minimize headspace prep_fix Control pH, use fresh solvents, process quickly autosampler_fix Use amber vials, set autosampler to 4°C end Problem Resolved: Stable Analysis storage_fix->end prep_fix->end autosampler_fix->end cluster_stress Stress Conditions (ICH Q1A/Q1B) start Forced Degradation Study Start acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 60-80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Stressed Samples by HPLC-DAD/PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results analysis->evaluation pass Method is Stability-Indicating evaluation->pass Peak Purity Passes & Mass Balance is Conserved fail Method Fails: Co-elution or Mass Balance Issue evaluation->fail No optimize Optimize Chromatographic Method & Repeat fail->optimize optimize->analysis

Sources

Column selection for optimal separation of Cimetidine impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cimetidine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving optimal separation of Cimetidine and its related substances. This resource is structured to address common challenges and provide scientifically grounded solutions to ensure the accuracy and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating Cimetidine and its impurities?

A1: The primary challenge stems from the polar nature of Cimetidine and many of its potential impurities.[1][2] Cimetidine, a histamine H2-receptor antagonist, contains a polar imidazole ring and a guanidine group, making it highly soluble in aqueous solutions.[3][4] Consequently, it often exhibits poor retention on traditional reversed-phase (RP) HPLC columns, like C18, under standard mobile phase conditions. This can lead to co-elution with other polar impurities or elution near the solvent front, compromising resolution and accurate quantification.

Q2: Which HPLC column is recommended as a starting point for Cimetidine impurity analysis?

A2: A C18 column is a common starting point and is recommended by several pharmacopeias, including the USP.[5][6][7] However, to overcome the poor retention of the polar Cimetidine and its impurities, the use of an ion-pairing agent, such as sodium 1-hexanesulfonate, in the mobile phase is often required.[5][7] This approach enhances the retention of these basic compounds on the non-polar stationary phase.

Q3: Are there alternatives to ion-pairing chromatography for Cimetidine analysis?

A3: Yes, several alternatives can be explored. One effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC).[8][9] HILIC utilizes a polar stationary phase with a high organic content mobile phase, which is ideal for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[8][10][11] Another option is to use modern reversed-phase columns with embedded polar groups or those designed for use in highly aqueous mobile phases ("aqueous C18" columns).[12] These can offer different selectivity and improved retention for polar analytes without the need for ion-pairing agents.

Q4: Why are forced degradation studies important for Cimetidine impurity method development?

A4: Forced degradation studies, as mandated by ICH guidelines, are crucial for identifying potential degradation products that may arise during the manufacturing process, storage, or administration of the drug product.[13][14] By subjecting Cimetidine to stress conditions such as acid, base, oxidation, heat, and light, we can generate these impurities and ensure that the developed analytical method is "stability-indicating."[13][15] This means the method can effectively separate the intact drug from its degradation products, ensuring that the reported purity is accurate and not masked by co-eluting species.[13]

Troubleshooting Guide

Issue 1: Poor retention of Cimetidine and early eluting impurities on a C18 column.

Root Cause Analysis: This is the classic issue of analyzing a polar compound on a non-polar stationary phase. The weak hydrophobic interactions between Cimetidine and the C18 ligands result in minimal retention.

Solutions:

  • Introduce an Ion-Pairing Agent:

    • What to do: Add an anionic ion-pairing reagent like sodium 1-hexanesulfonate (as per the USP method) to the mobile phase.[5]

    • Why it works: The hydrophobic alkyl chain of the ion-pairing reagent partitions into the C18 stationary phase, creating a charged surface. The positively charged Cimetidine (under acidic mobile phase conditions) can then interact with the negatively charged sulfonate groups, leading to increased retention.

  • Switch to a Polar-Embedded or Aqueous C18 Column:

    • What to do: Replace the standard C18 column with one that has a polar-embedded group (e.g., amide, carbamate) or is designed for high aqueous mobile phases.

    • Why it works: These columns are more resistant to "phase collapse" or "dewetting" in highly aqueous mobile phases, which are necessary to retain polar compounds.[12] The polar groups can also provide alternative interactions (e.g., hydrogen bonding) with the analyte, enhancing retention and altering selectivity.

  • Explore HILIC:

    • What to do: Transition to a HILIC column (e.g., bare silica, diol, or amide-based).

    • Why it works: HILIC is specifically designed for the retention of polar compounds. The separation is based on the partitioning of the analyte between a water-enriched layer on the stationary phase surface and the bulk organic mobile phase.[9][10]

Issue 2: Peak tailing for Cimetidine and its basic impurities.

Root Cause Analysis: Peak tailing for basic compounds like Cimetidine is often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based columns.[16] These interactions are non-uniform and lead to asymmetrical peak shapes.

Solutions:

  • Optimize Mobile Phase pH:

    • What to do: Lower the mobile phase pH (e.g., to 2.5-3.5) using an appropriate buffer like phosphate or formate.

    • Why it works: At a low pH, the residual silanol groups are protonated and thus less likely to interact with the positively charged Cimetidine.

  • Use a High-Purity, End-Capped Column:

    • What to do: Ensure you are using a modern, high-purity silica column that has been effectively end-capped.

    • Why it works: End-capping masks the majority of the residual silanol groups, significantly reducing the sites for secondary interactions.

  • Add a Competing Base:

    • What to do: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%).

    • Why it works: The competing base will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak shape.

Experimental Protocols

Protocol 1: USP-Based Ion-Pairing RP-HPLC Method

This protocol is a starting point based on the principles outlined in the USP monograph for Cimetidine.[5][17]

Parameter Condition Rationale
Column L1 packing (C18), 5 µm, 4.6 x 250 mmStandard reversed-phase column.
Mobile Phase A mixture of methanol, water, and phosphoric acid containing sodium 1-hexanesulfonate.[5]The ion-pairing agent is crucial for retention. Phosphoric acid ensures a low pH to suppress silanol interactions.
Flow Rate 1.0 - 2.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 220 nm[5]Cimetidine has a UV absorbance maximum around this wavelength.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10-20 µLAdjust based on concentration and detector response.
Protocol 2: HILIC Method for Enhanced Polar Impurity Separation

This protocol provides an alternative approach for challenging separations of highly polar impurities.

Parameter Condition Rationale
Column HILIC (e.g., Amide or Silica), 3-5 µm, 4.6 x 150 mmPolar stationary phase for retaining hydrophilic compounds.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 B: AcetonitrileA typical HILIC mobile phase. The high organic content drives retention.
Gradient 95% B to 70% B over 15 minutesGradient elution is often necessary in HILIC to elute a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate.
Detection UV at 220 nm or Mass Spectrometry (MS)HILIC mobile phases are MS-compatible.
Column Temp. 30-40 °CTo ensure reproducible retention times.

Visualizations

Column_Selection_Workflow start Start: Cimetidine Impurity Separation c18_check Attempt separation on a standard C18 column with a simple buffered mobile phase. start->c18_check retention_ok Is retention and resolution adequate? c18_check->retention_ok ion_pair Add an ion-pairing agent (e.g., sodium 1-hexanesulfonate) to the mobile phase. retention_ok->ion_pair No end Method Optimized retention_ok->end Yes resolution_check Is resolution of critical pairs achieved? ion_pair->resolution_check alternative_rp Try a polar-embedded or aqueous C18 column. resolution_check->alternative_rp No resolution_check->end Yes hilic Switch to a HILIC column and method. alternative_rp->hilic hilic->end

Caption: Column selection workflow for Cimetidine impurity analysis.

Cimetidine_Impurities cluster_0 Cimetidine and Potential Impurities Cimetidine Cimetidine (Polar) Impurity_A Impurity A (More Polar) Cimetidine->Impurity_A Structural Similarity Impurity_B Impurity B (Less Polar) Cimetidine->Impurity_B Structural Similarity Impurity_C Degradant X (Highly Polar) Cimetidine->Impurity_C Degradation Pathway

Caption: Relationship between Cimetidine and its potential impurities.

References

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 149-152. [Link]

  • A.B, M. H. (2012). EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. International Journal of Pharmaceutical Sciences and Research, 3(11), 4464-4468.
  • Halmos, Z., Szántay Jr, C., Brlik, J., Csehi, A., Varga, K., Horváth, P., ... & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of pharmaceutical and biomedical analysis, 15(1), 1-5. [Link]

  • United States Pharmacopeia 35. (2012). Cimetidine. In Official Monographs. [Link]

  • Halmos, Z., Szántay Jr, C., Brlik, J., Csehi, A., Varga, K., Horváth, P., ... & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed. [Link]

  • Jain, D. K., Patel, P., & Jain, N. K. (2013). An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometery and High-Performance Liquid Chromatography. Critical Reviews in Analytical Chemistry, 43(4), 218-230.
  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Apotex Inc. (2019). PRODUCT MONOGRAPH CIMETIDINE. [Link]

  • Bedair, M. M., Elsayed, M. A., Korany, M. A., & Fahmy, O. T. (1991). Spectrophotometric determination of cimetidine in the presence of its acid-induced degradation products. Journal of pharmaceutical and biomedical analysis, 9(4), 291-296. [Link]

  • Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • USP. Cimetidine Hydrochloride. [Link]

  • Sherma, J., & Rabel, F. (2003). Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry.
  • Google Patents. (2021).
  • Çelik, B., & Öztürk, D. (2025). Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. Journal of Chromatography B, 1244, 124449. [Link]

  • National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem. [Link]

  • Regulations.gov. (2018). USP 41 Official Monographs / Cimetidine 935. [Link]

  • National Center for Biotechnology Information. (1990). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. [Link]

  • Al-kassas, R., & Al-Ghazali, M. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. Journal of Analytical Methods in Chemistry, 2020. [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(18), 6549. [Link]

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. PubMed. [Link]

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231-247. [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 6(4). [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Hoogmartens, J., & Adams, E. (2007). Selection of reversed-phase liquid chromatographic columns with diverse selectivity towards the potential separation of impurities in drugs. Journal of pharmaceutical and biomedical analysis, 45(3), 395-403. [Link]

  • Husain, S., & Singh, S. (2010). Impurity profiling of Famotidine in bulk drugs and pharmaceutical formulations by RP-HPLC method using ion pairing. Der Pharma Chemica, 2(4), 276-283. [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. [Link]

  • Agilent Technologies. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Zendelovska, D., & Stafilov, T. (2003). A sensitive and reliable RP-HPLC method for the detection of cimetidine-a H2 receptor antagonist in human plasma. Journal of medical sciences, 1(2), 85-90. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in Cimetidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges of analyzing cimetidine and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering variability and accuracy issues in their chromatographic data. Here, we will delve into the root causes of matrix effects and provide practical, field-proven strategies to mitigate them, ensuring the integrity and reliability of your analytical results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: What are matrix effects and how do they impact the analysis of cimetidine and its impurities?

Matrix effects are a significant challenge in quantitative analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] They refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[2][3][4][5]

For cimetidine and its impurities, which are often analyzed in complex biological matrices like plasma or in pharmaceutical formulations with various excipients, matrix effects can:

  • Compromise Accuracy and Precision: Ion suppression can lead to an underestimation of the impurity levels, while ion enhancement can cause an overestimation. This variability compromises the accuracy and precision of the analytical method.[1][4]

  • Increase Limits of Detection (LOD) and Quantitation (LOQ): Significant signal suppression can raise the LOD and LOQ, making it difficult to detect and quantify low-level impurities.[1][4]

  • Affect Method Linearity: The relationship between concentration and response can become non-linear, impacting the reliability of calibration curves.[1][4]

Q2: What are the common sources of matrix effects in different sample types?

The source of matrix effects is highly dependent on the sample being analyzed.

  • Biological Fluids (Plasma, Serum, Urine): The primary culprits in these matrices are phospholipids from cell membranes, salts, proteins, and endogenous metabolites.[6][7] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI) and can build up on the LC column, leading to reproducibility issues.[7]

  • Pharmaceutical Formulations (Tablets, Syrups): Excipients such as binders, fillers, coatings, and flavoring agents can co-extract with cimetidine and its impurities, leading to matrix interference. The complexity of these formulations requires careful method development to separate the analytes from these components.

Q3: How can I identify if matrix effects are compromising my results?

There are two primary methods for assessing the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[8][9][10] A constant flow of the analyte solution is infused into the mass spectrometer post-column. A blank, extracted matrix sample is then injected. Any dip or rise in the analyte's baseline signal indicates the retention times where matrix components are eluting and causing interference.[8][9]

  • Post-Extraction Addition: This is the "gold standard" quantitative method for evaluating matrix effects.[8][9][10][11] The response of an analyte spiked into a blank matrix after the extraction process is compared to the response of the same analyte in a neat (clean) solvent at the same concentration.[8][9][11] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the signal suppression or enhancement.[11] An MF of 1 (or 100%) indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[11]

Part 2: Troubleshooting Guides - Practical Solutions & Protocols

When matrix effects are identified, a systematic approach involving sample preparation, chromatography, and the use of internal standards is required.

Guide 1: Optimizing Sample Preparation to Minimize Matrix Interference

The most effective strategy to combat matrix effects is to remove the interfering components before analysis.[5][6] The choice of sample preparation technique is critical and depends on the matrix complexity and the required sensitivity.

SPE is a powerful technique for isolating analytes from complex matrices and is highly effective at removing phospholipids and other interferences.[7]

Step-by-Step Methodology:

  • Conditioning: Wet the sorbent material in the SPE cartridge with an organic solvent (e.g., methanol), followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.

  • Loading: Load the pre-treated sample onto the cartridge. The pre-treatment may involve dilution or pH adjustment to ensure the analyte of interest is retained.

  • Washing: Use a weak solvent to wash away interfering compounds while the analyte remains bound to the sorbent.

  • Elution: Use a strong solvent to disrupt the analyte-sorbent interaction and elute the purified analyte.

  • Evaporation & Reconstitution: The eluted sample is often evaporated to dryness and then reconstituted in the mobile phase to concentrate the analyte and ensure compatibility with the LC system.

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[6]

Step-by-Step Methodology:

  • pH Adjustment: Adjust the pH of the aqueous sample to ensure the analyte is in its neutral, un-ionized form, which will favor its partitioning into the organic solvent.[6] For a basic analyte like cimetidine, the pH should be adjusted to be at least two units higher than its pKa.[6]

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to the sample and vortex vigorously to facilitate the transfer of the analyte into the organic phase.[6]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the analyte.

  • Evaporation & Reconstitution: As with SPE, evaporate the organic solvent and reconstitute the residue in the mobile phase.

PPT is a fast and simple method for removing proteins from biological samples, but it is less effective at removing other matrix components like phospholipids.[6][7]

Step-by-Step Methodology:

  • Precipitation: Add a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to the plasma or serum sample in a typical ratio of 3:1 (solvent:sample).

  • Vortexing: Mix thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Dilution: It is often beneficial to dilute the supernatant with the mobile phase before injection to further reduce matrix effects.[6]

TechniqueProsConsBest For
Solid-Phase Extraction (SPE) High selectivity and recovery; excellent removal of interferences.[7]More time-consuming and expensive; requires method development.Complex biological matrices where high sensitivity is required.
Liquid-Liquid Extraction (LLE) Good selectivity; can be optimized by adjusting pH and solvent polarity.[6]Can be labor-intensive; may form emulsions.Samples where analyte polarity differs significantly from matrix components.
Protein Precipitation (PPT) Fast, simple, and inexpensive.Less effective at removing non-protein interferences like phospholipids; may result in significant matrix effects.[6][7]High-throughput screening or when analyte concentrations are high and sensitivity is not a major concern.
Guide 2: Chromatographic & Mass Spectrometric Strategies

If sample preparation alone is insufficient, chromatographic optimization is the next step.[8]

  • Improve Resolution: Using a high-resolution UHPLC system with smaller particle size columns can significantly improve peak separation, potentially resolving analytes from co-eluting matrix components.[12]

  • Gradient Optimization: Adjust the gradient slope to better separate the analytes of interest from the "matrix band" where many interferences elute.

  • Column Chemistry: Experiment with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity and improve separation.

  • Divert Valve: Use a divert valve to direct the initial and final portions of the chromatographic run, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer source.[10]

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[13][14] Its purpose is to compensate for variability during sample preparation and analysis, including matrix effects.[13][15]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS: A SIL-IS (e.g., Cimetidine-d3) is the ideal choice.[15][16] It is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization behavior, perfectly tracking any matrix-induced suppression or enhancement.[16][17]

  • Structural Analog IS: If a SIL-IS is not available, a structural analog can be used.[15] This compound should have similar chemical properties and a close retention time to the analyte.[14] However, it may not perfectly mimic the analyte's behavior in the ion source, so its ability to compensate for matrix effects must be thoroughly validated.[12]

While less effective than sample cleanup and chromatography, optimizing MS parameters can help.

  • Source Parameters: Adjust settings like spray voltage, gas flows, and source temperature to find conditions that favor analyte ionization while minimizing the influence of matrix components.

  • Ionization Mode: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects, particularly for less polar compounds.

  • Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): Using a triple quadrupole mass spectrometer in SRM/MRM mode provides high selectivity by monitoring a specific precursor-to-product ion transition, which can help to distinguish the analyte signal from background noise and some chemical interferences.

Part 3: Advanced Validation & System Suitability

Q7: How do I perform a post-extraction addition experiment to quantify matrix effects?

This experiment is crucial for method validation according to regulatory guidelines like ICH Q2(R1).[18][19][20][21] It provides a quantitative measure of the matrix factor (MF).

Step-by-Step Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Obtain blank matrix (e.g., plasma from an untreated subject). Process this blank matrix through your entire sample preparation procedure. Then, spike the extracted blank matrix with the analyte to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte before the sample preparation procedure. This set is used to determine the overall recovery.

  • Analyze Samples: Inject and analyze all three sets of samples using your LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • A result close to 1.0 (or 100%) indicates minimal matrix effect.[11] Values between 0.8 and 1.2 are often considered acceptable, but this depends on the specific requirements of the assay.[11]

  • Calculate Recovery (RE):

    • RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)

  • Calculate Process Efficiency (PE):

    • PE = (Mean Peak Area of Set C) / (Mean Peak Area of Set A) = MF x RE

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy A Inconsistent Results (Poor Accuracy/Precision) B Perform Post-Extraction Addition Experiment A->B C Calculate Matrix Factor (MF) B->C D Is MF within acceptable limits (e.g., 0.8-1.2)? C->D E Optimize Sample Prep (SPE, LLE) D->E No I Method Validated D->I Yes F Optimize Chromatography (Gradient, Column) E->F G Implement Stable Isotope Labeled Internal Standard F->G H Re-evaluate MF G->H H->D J Problem Resolved I->J

Caption: Workflow for identifying and mitigating matrix effects.

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Spiked Matrix cluster_C Calculations cluster_D Set C: Pre-Spiked Matrix A1 Analyte Standard A_Result Peak Area A A1->A_Result Dissolve in A2 Clean Solvent A2->A_Result Calc1 Matrix Factor (MF) = B / A A_Result->Calc1 Calc3 Process Efficiency (PE) = C / A A_Result->Calc3 B1 Blank Matrix B2 Perform Sample Preparation B1->B2 B3 Extracted Blank Matrix B2->B3 B4 Spike with Analyte B3->B4 B_Result Peak Area B B4->B_Result B_Result->Calc1 Calc2 Recovery (RE) = C / B B_Result->Calc2 D1 Blank Matrix D2 Spike with Analyte D1->D2 D3 Perform Sample Preparation D2->D3 D_Result Peak Area C D3->D_Result C_Result->Calc2 C_Result->Calc3

Caption: Experimental design for quantifying matrix effects.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved January 16, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved January 16, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 16, 2026, from [Link]

  • An overview of matrix effects in liquid chromatography-mass spectrometry. (2011). Mass Spectrometry Reviews, 30(3), 491-509. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]

  • Li, W., & Tse, F. L. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(16), 1883–1890. [Link]

  • Jafari, M. T., & Khayamian, T. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 16, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved January 16, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 16, 2026, from [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (2018). Critical Reviews in Analytical Chemistry, 48(4), 348-363. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. Retrieved January 16, 2026, from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved January 16, 2026, from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved January 16, 2026, from [Link]

  • Validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved January 16, 2026, from [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). Journal of Pharmaceutical Analysis, 12(4), 569-584. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of lipid research, 46(2), 194-207. [Link]

  • Nucci, G., Abate, S., & D'Urso, A. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

  • An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2011). Mass Spectrometry Reviews, 30(3), 491-509. [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved January 16, 2026, from [Link]

  • Halmos, Z., Szántay, C., Jr, Brlik, J., Csehi, A., Varga, K., Horváth, P., Kislaki, M., Domány, G., Nemes, A., & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of pharmaceutical and biomedical analysis, 15(1), 1–5. [Link]

  • Hogenboom, A. C., Niessen, W. M., & Brinkman, U. A. (2000). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 11(1), 17-26. [Link]

  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Mass spectrometry reviews, 30(3), 491–509. [Link]

  • Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid communications in mass spectrometry : RCM, 21(24), 4065–4072. [Link]

  • What Is An Internal Standard And Why Is It Used In LC-MS? (2024). Chemistry For Everyone. Retrieved January 16, 2026, from [Link]

  • Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. (1991). Journal of Chromatography A, 586(2), 239-245. [Link]

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (1996). Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. [Link]

  • Detection method of related substances of cimetidine raw material medicine. (2021). Google Patents.
  • An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

  • Cimetidine. (1990). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 50. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst, 146(20), 6049-6063. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2010). LCGC Europe, 23(1), 30-38. [Link]

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Technical Support Center: Improving Sensitivity for Low-Level Cimetidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the detection and quantification of low-level impurities in cimetidine analysis. As researchers, scientists, and drug development professionals, you are aware that ensuring the safety and efficacy of pharmaceutical products is paramount. The stringent control of impurities, even at trace levels, is a critical aspect of this assurance.[1]

This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to help you develop highly sensitive, reliable, and validated analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of cimetidine impurities.

Q1: What are cimetidine impurities and why is their control critical?

A1: Cimetidine impurities are undesirable chemical substances that can be present in the drug substance or drug product. They can originate from the manufacturing process (synthesis-related impurities), degradation of the cimetidine molecule over time (degradation products), or interaction with packaging materials.[2] Controlling these impurities is a regulatory requirement and is essential for patient safety, as even minute quantities can possess unwanted pharmacological or toxicological effects.[3][4] The International Council for Harmonisation (ICH) provides stringent guidelines (e.g., Q3A, Q3B) to ensure impurities are identified and controlled within acceptable, safe limits.[1]

Q2: What are the typical regulatory thresholds for reporting and identifying impurities?

A2: Regulatory thresholds are based on the maximum daily dose of the drug. For a drug like cimetidine, with a maximum daily dose that can exceed 2g, the ICH Q3B(R2) guideline specifies an identification threshold of 0.1% and a reporting threshold of 0.05%.[4][5][6] This necessitates the use of highly sensitive analytical procedures capable of accurately quantifying impurities at these low levels.

Q3: What are the primary analytical techniques for cimetidine impurity profiling?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for separating and quantifying cimetidine and its related substances.[7][8] These are typically coupled with UV detectors. For enhanced sensitivity and structural confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, especially for identifying unknown impurities or those lacking a UV chromophore.[1] Gas Chromatography (GC) may be used for volatile impurities like residual solvents.[1]

Q4: Why is a "stability-indicating" method essential for impurity analysis?

A4: A stability-indicating method is an analytical procedure that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[9] Its development involves subjecting the drug to stress conditions like acid/base hydrolysis, oxidation, heat, and light (forced degradation) to generate potential degradants.[10][11] This process is crucial because it proves the method's specificity and ensures that any decrease in the active ingredient concentration due to degradation is accurately detected as a corresponding increase in the degradation products.[12]

Troubleshooting Guides: Enhancing Sensitivity & Resolution

This section provides in-depth, Q&A-style troubleshooting for specific issues encountered during method development and execution.

High-Performance Liquid Chromatography (HPLC/UPLC) Issues

Q5: I'm observing poor peak shape (tailing) for my impurity peaks, which is affecting integration and sensitivity. What is the cause and how can I fix it?

A5: Peak tailing is often caused by secondary interactions between basic analytes and acidic silanol groups on the silica-based column packing. Cimetidine and many of its impurities contain basic functional groups.

  • Scientific Rationale: Uncapped, acidic silanols on the column's stationary phase can interact ionically with protonated basic analytes, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure the analyte is in a single ionic form (either fully protonated or fully deprotonated). For basic compounds like cimetidine, a lower pH (e.g., pH 2.5-3.5) using a phosphate or formate buffer will protonate the molecule and can also suppress the ionization of silanol groups, reducing secondary interactions.[13]

    • Use of End-Capped Columns: Employ high-purity, modern, end-capped columns where the residual silanols are chemically bonded with a silylating agent to make them inert.

    • Ion-Pairing Agents: If pH adjustment is insufficient, consider adding an ion-pairing agent like sodium 1-hexanesulfonate to the mobile phase, as described in the USP monograph for cimetidine.[14] The agent pairs with the charged analyte, rendering it neutral and improving its retention and peak shape in reversed-phase chromatography.

    • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration to see if the peak shape improves. While this seems counterintuitive when aiming for sensitivity, an improvement in peak shape leads to a taller, narrower peak, which can actually increase the signal-to-noise ratio.[15]

Q6: My low-level impurities are co-eluting with the main cimetidine peak or with each other. How can I improve the separation?

A6: Co-elution is a resolution problem that must be solved to ensure accurate quantification. The goal is to manipulate the chromatography to alter the relative retention times of the components.

  • Scientific Rationale: Resolution is a function of column efficiency, selectivity, and retention factor. Changing any of these parameters can improve the separation between critical peaks.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and often improve resolution.[13]

    • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity because they have different interactions with the stationary phase and analytes.

    • Switch to a High-Efficiency Column: Move from a standard HPLC column (5 µm particles) to a UPLC column with sub-2 µm particles or a column packed with superficially porous particles (SPP).[7][16] These columns provide significantly higher efficiency, leading to narrower peaks and better resolution.[15]

    • Explore Different Stationary Phases: If resolution issues persist, change the column chemistry. If you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) phase. These offer different selectivity based on pi-pi and dipole-dipole interactions, which can be effective for separating structurally similar impurities.

Q7: The baseline of my chromatogram is very noisy, making it impossible to detect impurities at the 0.05% reporting threshold. What are the sources of noise and how can I reduce them?

A7: A high baseline noise level directly impacts the limit of detection (LOD) and limit of quantitation (LOQ). Reducing noise is a key step in improving sensitivity.

  • Scientific Rationale: Noise can originate from the HPLC system, the mobile phase, the detector, or the column itself. A systematic approach is needed to isolate and eliminate the source.

  • Troubleshooting Workflow:

    Caption: Workflow for diagnosing and reducing HPLC baseline noise.

  • Detailed Actions:

    • Mobile Phase: Always use high-purity, filtered solvents (HPLC or LC-MS grade).[16] Ensure all salts and additives are fully dissolved and the mobile phase is thoroughly degassed to prevent bubble formation.

    • System: Check for pressure fluctuations, which may indicate pump issues or air in the system. Purge the pump and check for leaks.

    • Detector: A failing UV lamp can cause noise. Check the lamp energy. The flow cell may also be contaminated; flush it with an appropriate strong solvent.

    • Column: Column bleed, where the stationary phase slowly leaches into the mobile phase, can cause a rising baseline or noise, especially in gradient methods. Ensure your mobile phase pH and temperature are within the column's recommended operating range.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Q8: I can see an impurity with my UV detector, but the LC-MS sensitivity is very poor. How can I improve the MS signal?

A8: Poor MS signal is typically due to inefficient ionization of the analyte in the MS source.

  • Scientific Rationale: Electrospray ionization (ESI), the most common technique for this type of analysis, requires the analyte to be charged in solution before it enters the mass spectrometer. Optimizing the mobile phase and source parameters is crucial for maximizing this process.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH and Additives: For positive ion mode ESI, which is suitable for basic compounds like cimetidine, a low pH is beneficial. Add a volatile acid like formic acid (0.1%) or acetic acid to the mobile phase. This ensures the analyte is protonated [M+H]+ in solution, leading to a strong signal. Avoid non-volatile buffers like phosphate, which can suppress ionization and contaminate the MS source.[17]

    • Tune MS Source Parameters: Optimize key source parameters such as capillary voltage, gas temperatures (desolvation gas), and gas flow rates. This is often done by infusing a standard solution of the analyte and adjusting parameters to maximize the signal.[18]

    • Check for Signal Suppression: The main cimetidine peak can be so concentrated that it suppresses the ionization of nearby eluting low-level impurities. This is known as an matrix effect.[19] To mitigate this, improve the chromatographic separation to increase the distance between the main peak and the impurity. You can also dilute the sample, although this may cause the impurity to fall below the detection limit.

    • Consider a Different Ionization Technique: If ESI is not effective, consider Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar, more volatile compounds and can sometimes be less susceptible to matrix effects.

Q9: I have an unknown peak in my chromatogram. How do I proceed with its identification?

A9: Identifying unknown impurities is a systematic process that combines chromatographic data with mass spectrometric information.

  • Scientific Rationale: The goal is to gather enough evidence to propose a chemical structure. This involves determining the molecular weight, elemental formula, and structural fragments of the unknown compound.

  • Decision Tree for Unknown Identification:

    Caption: A decision tree for the structural elucidation of an unknown impurity.

  • Detailed Actions:

    • Accurate Mass: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the impurity, allowing you to determine its elemental formula.[2]

    • Tandem Mass Spectrometry (MS/MS): By isolating the impurity's parent ion and fragmenting it, you can obtain structural information. The fragmentation pattern can be compared to that of cimetidine to deduce how the impurity is related to the parent drug (e.g., addition of an oxygen atom for an N-oxide, loss of a functional group).[20]

    • Literature Search: Compare the proposed structure and mass with known cimetidine impurities listed in pharmacopoeias or scientific literature.[21][][23]

    • Confirmation: The definitive confirmation involves comparing the retention time and MS/MS spectrum of the unknown peak with a synthesized reference standard of the proposed structure.[21][24]

Experimental Protocols & Data Tables
Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines a systematic approach to developing a robust, stability-indicating method for cimetidine.

  • Forced Degradation Study:

    • Prepare solutions of cimetidine (approx. 1 mg/mL) in: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water.

    • Expose solutions to heat (e.g., 60°C) and the solid drug substance to heat and photolytic stress (as per ICH Q1B guidelines).[10]

    • Analyze samples at various time points (e.g., 2, 8, 24 hours) to achieve a target degradation of 5-20%.[10]

    • Neutralize the acidic and basic samples before injection.

  • Initial Chromatographic Screening:

    • Use the starting conditions in Table 2 to analyze the parent drug and all stressed samples.

    • Evaluate the chromatograms for the separation of degradation products from the main cimetidine peak.

  • Method Optimization:

    • Gradient Adjustment: If resolution is poor, make the gradient shallower (e.g., increase the run time from 20 to 40 minutes) to improve separation.

    • pH & Buffer: Test different mobile phase pH values (e.g., 3.0, 4.5, 6.0) to see the effect on retention and selectivity of impurities.

    • Column Chemistry: If co-elution persists, screen different column chemistries (e.g., C18, Phenyl-Hexyl).

  • Method Validation:

    • Once an optimized method is achieved, validate it according to ICH Q2(R1)/Q2(R2) guidelines.[25][26] This includes assessing specificity (using stressed samples), linearity, accuracy, precision, LOD, and LOQ.

Data Tables

Table 1: Common Cimetidine Impurities and Detection Considerations

Impurity NameStructure TypeTypical Detection MethodNotes on Sensitivity
Cimetidine SulfoxideOxidation ProductHPLC-UV, LC-MSGood UV response. Easily formed under oxidative stress.[20][]
Cimetidine EP Impurity BSynthesis-relatedHPLC-UV, LC-MSMethylation byproduct.[7][]
Cimetidine EP Impurity FSynthesis-relatedHPLC-UV, LC-MSDimer-like structure, may require optimized gradient for elution.[20][]
Amidinourea DerivativeHydrolytic DegradantLC-MSMay have a poor UV chromophore, requiring a more universal detector like MS or CAD.
Sulfur-containing impuritiesVariousLC-ICP-MSFor ultimate sensitivity, sulfur-specific detection can identify all related sulfur-containing species.[27]

Table 2: Recommended Starting HPLC/UPLC Method Parameters

ParameterRecommendationRationale
Column C18, 100 x 2.1 mm, 1.8 µmHigh efficiency for good resolution and sensitivity.[16]
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier, good for MS compatibility and provides low pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient 5% to 60% B in 20 minutesA broad starting gradient to elute a wide range of polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV Diode Array (DAD)Set at 220 nm for general detection. DAD allows for peak purity assessment.[14]
Injection Vol. 2 µLSmall volume to prevent column overload, especially with a high-concentration sample.
References
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor. Retrieved from [Link]

  • Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. (n.d.). Gradiva Review Journal. Retrieved from [Link]

  • Görög, S., et al. (2012). Recent Advances in the Impurity Profiling of Drugs. ResearchGate. Retrieved from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • Li, N., et al. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118-35. Retrieved from [Link]

  • Evans, E. H., et al. (2001). Sulfur-specific detection of impurities in cimetidine drug substance using liquid chromatography coupled to high resolution inductively coupled plasma mass spectrometry and electrospray mass spectrometry. Analytical Chemistry, 73(19), 4722-8. Retrieved from [Link]

  • An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. Retrieved from [Link]

  • PRODUCT MONOGRAPH CIMETIDINE. (2019). AA PHARMA INC. Retrieved from [Link]

  • USP 41 Official Monographs / Cimetidine 935. (2018). Regulations.gov. Retrieved from [Link]

  • Cimetidine. (1990). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. NCBI Bookshelf. Retrieved from [Link]

  • Cimetidine-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Sane, R. T., et al. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography, 586(1), 149-52. Retrieved from [Link]

  • USP 35 Official Monographs / Cimetidine 2665. (2011). U.S. Pharmacopeia. Retrieved from [Link]

  • Cimetidine Tablets. (n.d.). USP-NF. Retrieved from [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. ResearchGate. Retrieved from [Link]

  • Trace Level Impurities in Pharmaceuticals. (n.d.). Separation Science. Retrieved from [Link]

  • Cimetidine, Cimetidine Hydrochloride Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

  • Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products. (n.d.). Separation Science. Retrieved from [Link]

  • CN112394134A - Detection method of related substances of cimetidine raw material medicine. (n.d.). Google Patents.
  • Sane, R. T., et al. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Semantic Scholar. Retrieved from [Link]

  • Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry. (n.d.). CAMAG. Retrieved from [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). EMA. Retrieved from [Link]

  • The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. Retrieved from [Link]

  • How Pharmaceutical Impurity Analysis Works: A Complete Guide. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. Retrieved from [Link]

  • Cimetidine promotes STUB1-mediated degradation of tumoral FOXP3 by activating PI3K-Akt pathway in gastric cancer. (2020). Cell Death & Disease, 11(10), 882. Retrieved from [Link]

  • Simple Tips to Increase Sensitivity in U/HPLC Analysis. (2021). LCGC International. Retrieved from [Link]

  • Boreen, A. L., et al. (2004). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 38(14), 3935-42. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). Retrieved from [Link]

  • A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. (2020). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency (EMA). Retrieved from [Link]

  • Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023). Metabolites, 13(7), 830. Retrieved from [Link]

  • Importance of optimizing chromatographic conditions and mass spectrometric parameters for supercritical fluid chromatography/mass spectrometry. (2018). Journal of Chromatography A, 1536, 151-160. Retrieved from [Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a drug product are built. This guide provides an in-depth, experience-driven comparison and protocol for validating a High-Performance Liquid Chromatography (HPLC) method for the determination of related substances in Cimetidine.

Cimetidine, a histamine H2-receptor antagonist, must be monitored for impurities and degradation products that can arise during synthesis and storage.[1][2] A robust, validated, stability-indicating HPLC method is therefore critical to ensure that any potential impurities are accurately and reliably quantified. This guide eschews a rigid template, instead adopting a logical workflow that mirrors the decision-making process in a modern analytical development laboratory. We will move from method fundamentals to the granular details of each validation parameter, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3]

The Analytical Framework: Selecting a Starting Point

Before validation can begin, a suitable HPLC method must be established. For a well-characterized molecule like Cimetidine, pharmacopeial methods, such as those found in the United States Pharmacopeia (USP), serve as an excellent foundation.[4][5][6] These methods have been proven effective and provide a strong starting point for optimization and subsequent validation.

For the purpose of this guide, we will consider a common Reverse-Phase HPLC (RP-HPLC) method, which is the standard for separating moderately polar compounds like Cimetidine and its potential impurities.

Table 1: Example HPLC Method Parameters for Cimetidine Related Substances

ParameterConditionRationale & Field Insights
Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecylsilane) stationary phase is a versatile workhorse in RP-HPLC, offering excellent hydrophobic retention for a wide range of analytes. A 150 mm length provides a good balance between resolution and analysis time.
Mobile Phase A 0.01 M Monopotassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidA phosphate buffer is chosen for its excellent buffering capacity in the low-to-mid pH range, which is critical for maintaining the consistent ionization state of Cimetidine and its impurities, thereby ensuring reproducible retention times.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, favored for its low viscosity and UV transparency.
Gradient Elution Time-based gradient from low %B to high %BA gradient is essential for a "related substances" method, which must be capable of eluting both early, more polar impurities and later, more non-polar impurities within a reasonable timeframe while ensuring adequate separation from the main Cimetidine peak.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 220 nmThis wavelength provides good sensitivity for Cimetidine and its related substances, which contain chromophores that absorb in the low UV region.[4][6]
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) on the column.

The Validation Master Plan: A Workflow for Success

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[8][9][10] The following diagram illustrates the logical flow of validation activities for a related substances method, as dictated by ICH Q2(R1).

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Report Final Validation Report Rob->Report

Caption: A typical workflow for HPLC method validation.

Specificity: The Cornerstone of a Stability-Indicating Method

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11] For a related substances method, this is the most critical parameter. It proves that the peaks corresponding to impurities are pure and are not co-eluting with the main peak or other components. The ultimate test of specificity is a forced degradation study.[12][13]

Experimental Protocol (Forced Degradation): The goal is to achieve 5-20% degradation of the Cimetidine active pharmaceutical ingredient (API).[12]

  • Prepare Stock Solution: Prepare a Cimetidine stock solution at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 4-8 hours. Neutralize with 0.1 N NaOH before dilution and injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and leave at room temperature for 2-4 hours. Neutralize with 0.1 N HCl before dilution and injection.

  • Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 4-8 hours.

  • Thermal Degradation: Expose solid Cimetidine powder to 105°C for 24 hours. Dissolve the stressed powder to prepare the test sample.

  • Photolytic Degradation: Expose the Cimetidine stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. While Cimetidine has been reported to be resistant to direct photolysis, its degradation can be mediated by other factors in solution.[14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity for both the Cimetidine peak and any degradation product peaks.

Acceptance Criteria:

  • The method must demonstrate resolution (separation factor > 1.5) between Cimetidine and all process impurities and degradation products.

  • The Cimetidine peak in the chromatograms of the stressed samples must be spectrally pure, as determined by the peak purity analysis.

  • Mass balance should be assessed, where the sum of the assay of Cimetidine and the levels of all impurities and degradation products should be close to 100% of the initial value, demonstrating that all degradation products are being detected.

G cluster_stress Forced Degradation Conditions cluster_results Specificity Assessment CIM Cimetidine Sample Acid Acid (HCl) CIM->Acid Base Base (NaOH) CIM->Base Ox Oxidation (H2O2) CIM->Ox Heat Thermal CIM->Heat Light Photolytic CIM->Light Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Purity Peak Purity Check Analysis->Purity Res Resolution > 1.5 Analysis->Res MB Mass Balance Analysis->MB

Caption: Workflow for assessing method specificity.

Linearity, Range, and Sensitivity (LOD/LOQ)

Causality: This set of experiments establishes the performance of the method across different concentrations.

  • Linearity: Demonstrates a direct proportional relationship between analyte concentration and the detector's response.

  • Range: The concentration interval over which the method is precise, accurate, and linear.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. This is critical for controlling trace-level impurities.[15]

Experimental Protocol:

  • Stock Preparation: Prepare a stock solution of Cimetidine and each known related substance.

  • Linearity & Range:

    • From the stock solutions, prepare a series of at least five calibration solutions covering the range from the LOQ to 120% of the impurity specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.12% of the nominal test concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • LOD & LOQ Determination:

    • Method 1 (Signal-to-Noise Ratio): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16] This is often done by injecting progressively more dilute solutions.

    • Method 2 (Based on Standard Deviation of the Response and the Slope):

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the response (can be determined from the y-intercept of the regression line or from multiple injections of a blank) and S = the slope of the calibration curve.[15] This method is generally considered more statistically robust.

Acceptance Criteria:

  • Linearity: Correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

  • Range: The specified range must be validated for linearity, accuracy, and precision.

  • LOQ: The determined LOQ concentration must be validated for acceptable accuracy and precision.

Table 2: Example Linearity Data for a Cimetidine Impurity

Concentration (µg/mL)Mean Peak Area% RSD
0.1 (LOQ)15,2504.5
0.2537,8001.8
0.5075,1001.2
0.75112,9000.9
1.00150,5000.7
1.20181,0000.6
Regression Results r² = 0.9998 Slope = 150,200

Accuracy: Closeness to the Truth

Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value.[9] For related substances, this is typically evaluated by a recovery study, where known amounts of impurities are spiked into the drug product matrix (placebo) and the percentage recovered is calculated. This is vital to prove that excipients do not interfere with the quantification of the impurities.

Experimental Protocol:

  • Prepare Placebo: Prepare a solution of the drug product placebo at the nominal concentration of the test sample.

  • Spike Samples: Spike the placebo solution with known amounts of each related substance at a minimum of three concentration levels covering the specified range (e.g., LOQ, 100% of the specification limit, and 120% of the specification limit).

  • Analysis: Prepare three independent samples at each concentration level and analyze them.

  • Calculate Recovery: Calculate the percentage recovery using the formula: (Amount Found / Amount Added) * 100.

Acceptance Criteria:

  • The mean recovery should be within a pre-defined range, typically 80-120% for impurity analysis. The specific range can depend on the concentration level.

Table 3: Example Accuracy (Recovery) Data

ImpuritySpike LevelAmount Added (µg/mL)Mean Amount Found (µg/mL)Mean % Recovery
Impurity ALOQ0.100.09595.0
Impurity A100% Limit0.500.51102.0
Impurity A120% Limit0.600.5998.3
Impurity BLOQ0.100.108108.0
Impurity B100% Limit0.500.4998.0
Impurity B120% Limit0.600.62103.3

Precision: Consistency of Results

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Prepare Sample: Prepare a single batch of drug product sample spiked with known impurities at a target concentration (e.g., 100% of the specification limit).

  • Repeatability:

    • Analyze six independent preparations of the spiked sample on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results of each impurity.

  • Intermediate Precision:

    • Have a second analyst repeat the analysis of six independent preparations on a different day, preferably using a different HPLC system.

    • Calculate the %RSD for the second set of data and also perform a statistical comparison (e.g., F-test, t-test) of the two data sets to evaluate the overall precision of the method.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 10% for impurity analysis at the specification limit.

Robustness: Reliability in the Real World

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage and its transferability between laboratories.

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Percentage of organic modifier in the mobile phase (e.g., ± 2% absolute)

  • Systematic Variation: Analyze a suitable system suitability or test sample while varying one parameter at a time.

  • Evaluate Impact: Assess the impact of each variation on key chromatographic parameters, such as retention time, resolution, and peak area.

Acceptance Criteria:

  • System suitability criteria (e.g., resolution, tailing factor) must be met under all varied conditions.

  • The quantitative results should not be significantly impacted by the variations.

Method Performance Comparison

No single method is perfect for all applications. The choice of method often involves a trade-off between speed, resolution, and sensitivity. The table below compares typical performance characteristics from different validated methods reported in the literature, providing a benchmark for your own validation results.

Table 4: Comparison of Published HPLC Methods for Cimetidine Analysis

ParameterMethod A (This Guide)Method B (Bioanalytical)[17][18]Method C (Pharmacopeial Assay)[4]
Matrix Drug Substance / ProductHuman PlasmaDrug Substance
Purpose Related SubstancesPharmacokineticsAssay (Potency)
Linearity Range LOQ - 1.2 µg/mL40 - 4000 ng/mL~8 - 12 µg/mL
LOQ ~0.1 µg/mL40 ng/mLNot typically determined for assay
> 0.999> 0.99> 0.99
Analysis Time ~20-30 min (Gradient)~10 min~10 min (Isocratic)
Key Strength High specificity for impuritiesHigh sensitivity in a complex matrixSimplicity and speed for main component

This comparison highlights a crucial point: the validation parameters and their acceptance criteria are intrinsically linked to the intended purpose of the method. A method for quantifying trace impurities requires a much lower LOQ and a more rigorous demonstration of specificity than a simple assay method for the main component.

Conclusion

The validation of an HPLC method for Cimetidine related substances is a comprehensive undertaking that confirms the procedure's fitness for purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, analytical scientists can provide unequivocal assurance of a drug product's quality and stability profile. This guide has outlined the causal logic and detailed protocols necessary to execute this validation successfully, grounding the experimental work in the authoritative standards of the ICH. A well-validated method is not just a collection of data; it is a scientifically sound and reliable tool for safeguarding patient health.

References

  • Vertex AI Search Result[16] RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube.

  • Vertex AI Search Result[4] USP Monographs: Cimetidine - USP29-NF24.

  • Vertex AI Search Result[19] Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. PubMed.

  • Vertex AI Search Result[20] Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultrav.

  • Vertex AI Search Result[8] Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

  • Vertex AI Search Result[5] USP Monographs: Cimetidine Tablets.

  • Vertex AI Search Result[9] Analytical method validation: A brief review.

  • Vertex AI Search Result[21] Cimetidine (Cimetidinum). The International Pharmacopoeia.

  • Vertex AI Search Result[6] USP 35 Official Monographs / Cimetidine 2665.

  • Vertex AI Search Result[11] Related Substances-Method Validation-PPT_slide. Slideshare.

  • Vertex AI Search Result[17] A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. Letters in Applied NanoBioScience.

  • Vertex AI Search Result[18] A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. ResearchGate.

  • Vertex AI Search Result[10] A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.

  • Vertex AI Search Result[1] PRODUCT MONOGRAPH CIMETIDINE.

  • Vertex AI Search Result[7] Detection method of related substances of cimetidine raw material medicine. Google Patents.

  • Vertex AI Search Result[2] Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed.

  • Vertex AI Search Result Forced Degradation Studies. MedCrave online.

  • Vertex AI Search Result[12] Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Vertex AI Search Result[14] Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine.

  • Vertex AI Search Result[13] Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Vertex AI Search Result[3] ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Vertex AI Search Result[15] LOD, LOQ and RSD in Method Validation 3.

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A Comparative Analysis of Cimetidine EP Impurities A, B, and C: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the European Pharmacopoeia (EP) specified impurities of Cimetidine: Impurity A, Impurity B, and Impurity C. As drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount to ensuring the safety, efficacy, and quality of the final drug product. This document delves into the chemical structures, physicochemical properties, formation pathways, toxicological considerations, and analytical separation of these three key impurities.

Introduction to Cimetidine and its Impurities

Cimetidine is a histamine H2-receptor antagonist widely used to reduce the production of stomach acid.[1] It is prescribed for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2] During the synthesis and storage of Cimetidine, various related substances can be formed, which are monitored and controlled according to pharmacopoeial standards to ensure patient safety. The European Pharmacopoeia (EP) lists several specified impurities, among which Impurities A, B, and C are of significant interest due to their potential to arise during the manufacturing process.[3]

Chemical and Physicochemical Properties: A Comparative Overview

A fundamental step in managing impurities is to understand their basic chemical and physical characteristics. These properties influence their behavior during analysis and their potential interactions in a drug formulation.

PropertyCimetidineCimetidine EP Impurity ACimetidine EP Impurity BCimetidine EP Impurity C
IUPAC Name 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine[1]Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl] carbamimidothioate[4]Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate1-[(Methylamino)-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]-ethyl] amino]methylidene]urea
Molecular Formula C₁₀H₁₆N₆S[1]C₁₀H₁₅N₅S₂[2]C₁₀H₁₅N₅OSC₁₀H₁₈N₆OS[5]
Molecular Weight 252.34 g/mol [1]269.39 g/mol [2]253.32 g/mol 270.36 g/mol [5]
CAS Number 51481-61-9[1]52378-40-2[2]138035-55-977076-18-7[5]
Appearance White or almost white powder[3]No data availableNo data availablePowder
Solubility Slightly soluble in water, soluble in ethanol (96 per cent), practically insoluble in methylene chloride.[3]No data availableNo data availableNo data available
Melting Point 139 °C to 144 °C[3]No data availableNo data availableNo data available

Formation Pathways: Understanding the Origin of Impurities

The control of impurities begins with understanding their formation. Knowledge of the reaction mechanisms allows for process optimization to minimize their presence in the final API. The synthesis of Cimetidine typically involves the reaction of key intermediates.[6][7] Side reactions and the presence of residual starting materials or reagents can lead to the formation of impurities.

cluster_synthesis Cimetidine Synthesis cluster_impurities Impurity Formation Intermediate_A 4-(hydroxymethyl)-5-methylimidazole Cimetidine Cimetidine Intermediate_A->Cimetidine Reacts with Intermediate_B 2-mercaptoethylamine Intermediate_B->Cimetidine Reacts with Intermediate_C N-cyano-N',S-dimethylisothiourea Intermediate_C->Cimetidine Reacts with Impurity_A Impurity A Intermediate_C->Impurity_A Side reaction with residual starting material Impurity_C Impurity C Cimetidine->Impurity_C Degradation or side reaction Impurity_B Impurity B Cimetidine_Synthesis Side reaction during Cimetidine synthesis Cimetidine_Synthesis->Impurity_B

Caption: Simplified overview of Cimetidine synthesis and potential impurity formation pathways.

  • Impurity A (Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl] carbamimidothioate): The formation of Impurity A is likely due to a side reaction involving one of the key intermediates in Cimetidine synthesis. Specifically, it can arise from the reaction of 4-(2-aminoethyl)thiomethyl-5-methylimidazole with an excess or unreacted N-cyano-N',S-dimethylisothiourea.[6]

  • Impurity B (Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate): This impurity is a known process-related impurity that can form during the synthesis of Cimetidine.[8] Its formation is attributed to the reaction of the intermediate N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole under conditions that favor methylation at an alternative site on the guanidine moiety.

  • Impurity C (1-[(Methylamino)-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]-ethyl] amino]methylidene]urea): Impurity C, also known as Cimetidine Amide Impurity, is believed to be formed through the hydrolysis of the cyano group of Cimetidine to an amide, followed by rearrangement. This can occur under certain pH and temperature conditions during synthesis, purification, or storage.

Toxicological Profile: Assessing the Risk

While Cimetidine itself has a well-established safety profile, the toxicological properties of its impurities are often less characterized.[9] Regulatory guidelines require that impurities above a certain threshold be identified and their potential toxicity evaluated.

Currently, specific public-domain toxicological data for Cimetidine EP impurities A, B, and C are limited. The general approach for uncharacterized impurities is to consider them as potentially toxic as the parent drug, necessitating their strict control to low levels. The European Pharmacopoeia sets limits for these specified impurities, reflecting the need to minimize patient exposure.[3] It is the responsibility of the drug manufacturer to perform toxicological risk assessments for any impurities present in their product. The absence of readily available data underscores the importance of robust analytical methods to ensure these impurities are below the qualification thresholds defined by regulatory bodies like the ICH.

Analytical Methodologies: Separation and Quantification

The European Pharmacopoeia provides a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cimetidine and its related substances, including impurities A, B, and C.[3] This method is crucial for routine quality control and release testing of Cimetidine API and finished products.

European Pharmacopoeia HPLC Method for Related Substances

This protocol is based on the methodology described in the Cimetidine monograph of the European Pharmacopoeia.[3]

A. Chromatographic Conditions:

ParameterSpecification
Column End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase A A solution containing 1.1 g of sodium 1-hexanesulphonate and 0.4 mL of triethylamine in 1000 mL of water, with the pH adjusted to 2.8 with phosphoric acid. Mix 780 mL of this solution with 250 mL of methanol.
Mobile Phase B Methanol
Gradient Elution A specific gradient program is defined in the monograph to ensure separation of all specified impurities.
Flow Rate 1.1 mL/min
Detection UV spectrophotometer at 220 nm
Injection Volume 50 µL

B. System Suitability:

The European Pharmacopoeia mandates a system suitability test to ensure the chromatographic system is performing adequately. This typically involves the analysis of a reference solution containing Cimetidine and specified impurities. Key parameters include:

  • Resolution: The resolution between the peaks for Impurity D and Impurity C must be at least 1.5.[3]

  • Relative Retention Times (RRT): The monograph provides approximate RRTs for the specified impurities relative to Cimetidine, which aids in their identification.[3]

    • Impurity C: ~1.6

    • Impurity B: ~2.0

cluster_workflow HPLC Analysis Workflow cluster_outputs Outputs Sample_Prep Sample Preparation (Dissolve in Mobile Phase A) HPLC_System HPLC System (C18 column, Gradient Elution) Sample_Prep->HPLC_System Inject Detection UV Detection (220 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Chromatogram Chromatogram showing separated peaks Data_Analysis->Chromatogram Impurity_Quant Quantification of Impurities A, B, and C Data_Analysis->Impurity_Quant

Caption: A generalized workflow for the HPLC analysis of Cimetidine impurities.

Conclusion: A Framework for Impurity Control

The effective control of Cimetidine EP impurities A, B, and C is a critical aspect of ensuring the quality and safety of this widely used medication. This guide has provided a comparative overview of these impurities, highlighting their chemical and physical properties, likely formation pathways, and the established analytical methodology for their control.

For researchers and drug development professionals, a thorough understanding of these impurities is essential. By elucidating their origins, appropriate control strategies can be implemented during the manufacturing process. Furthermore, the use of a validated, pharmacopoeial analytical method is non-negotiable for ensuring that the levels of these impurities in the final drug product are well within the acceptable limits. While specific toxicological data for these impurities remains limited in the public domain, the principle of ALARP (As Low As Reasonably Practicable) should always be applied.

References

  • European Pharmacopoeia Commission. (2012). Cimetidine. In European Pharmacopoeia (7.0). Council of Europe.
  • GPATINDIA. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]

  • SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. (2019, September 18). [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (1990). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from [Link]

  • Halmos, Z., Szántay, C., Jr, Brlik, J., Csehi, A., Varga, K., Horváth, P., Kislaki, M., Domány, G., Nemes, A., & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1–5.
  • EP0279161A2 - A process for the preparation of cimetidine - Google Patents. (n.d.).
  • Brimblecombe, R. W., Leslie, G. B., & Walker, T. F. (1985). Toxicology of cimetidine. Human toxicology, 4(1), 13–25.
  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia.
  • Cleanchem. (n.d.). Cimetidine EP Impurity A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem. Retrieved from [Link]

  • EP0046635A1 - Process for the preparation of cimetidine - Google Patents. (n.d.).
  • Cayman Chemical. (2025, July 29).
  • Pharmaffiliates. (n.d.). Cimetidine-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular conformations of cimetidine forms A and D. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Drug analysis according to pharmacopoeia. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Cimetidine EP Impurity C. Retrieved from [Link]

  • EP0279161A2 - A process for the preparation of cimetidine - European Patent Office - Googleapis.com. (n.d.). Retrieved from [Link]

  • Cayman Chemical. (2025, July 29).
  • Semantic Scholar. (2013, July 9). Review Article An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotome. Retrieved from [Link]

  • Axios Research. (n.d.). Cimetidine EP Impurity C. Retrieved from [Link]

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A Comparative Guide to Cross-Validation of Analytical Methods for Cimetidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Impurity Profiling in Cimetidine

Cimetidine, a histamine H2-receptor antagonist, has been a cornerstone in the treatment of gastric ulcers and hypersecretory conditions.[1] Its efficacy and safety are paramount, and this hinges directly on the purity of the active pharmaceutical ingredient (API). Pharmaceutical impurities, which can arise from the manufacturing process or degradation, can impact the drug's safety and efficacy, even at trace levels.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over these impurities, making their accurate detection and quantification a critical aspect of quality control.[3][4][5]

This guide provides a comprehensive framework for the cross-validation of analytical methods used in the impurity profiling of cimetidine. As a self-validating document, it not only details the "how" but, more importantly, the "why" behind experimental choices. We will explore and objectively compare the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), providing the technical rationale and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) on the validation of analytical procedures.[6][7][8]

The Landscape of Cimetidine Impurities

Understanding the potential impurities is the first step in developing robust analytical methods. Cimetidine impurities can be broadly categorized as:

  • Process-related impurities: Residuals from the synthetic route.[1]

  • Degradation products: Formed by oxidation, hydrolysis, or photolysis.[9][10] Common examples include Cimetidine Sulfoxide.[]

  • Related compounds: Structurally similar molecules that may have different pharmacological or toxicological profiles.[12][13]

The challenge lies in separating and quantifying these structurally similar compounds from the main cimetidine peak and from each other. This requires analytical methods with high specificity and sensitivity.

Core Analytical Techniques for Impurity Profiling

While various techniques exist, liquid chromatography is the gold standard for non-volatile compounds like cimetidine.[14]

High-Performance Liquid Chromatography (HPLC) with UV Detection

For decades, HPLC has been the workhorse of pharmaceutical analysis.[15][16] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Causality of Experimental Choices: A reversed-phase C18 column is typically chosen due to its versatility in separating polar and non-polar compounds. The mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best resolution between cimetidine and its impurities.[16][17] UV detection is suitable as cimetidine and its related compounds possess chromophores that absorb light in the UV spectrum.[18]

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS)

UPLC represents a significant advancement over HPLC, utilizing smaller particle size columns (<2 µm) to achieve faster separations, higher resolution, and increased sensitivity.[14]

  • Causality of Experimental Choices: The smaller particle size allows for higher optimal linear velocities of the mobile phase without sacrificing efficiency, leading to quicker analysis times.[14] Coupling UPLC with a mass spectrometer provides an orthogonal detection method. While UV detection gives quantitative information based on light absorbance, MS provides mass-to-charge ratio data, which is invaluable for the definitive identification of known and unknown impurities.[19][20] This dual-detection approach offers a comprehensive impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is primarily used for volatile and thermally stable compounds.[21] While cimetidine itself is non-volatile, GC-MS can be employed for specific volatile impurities or if the analytes can be made volatile through a process called derivatization.[22][23][24] For the primary analysis of cimetidine and its common degradation products, GC is less suitable than LC-based methods.[21][25]

Designing a Robust Cross-Validation Study

Cross-validation aims to compare the performance of two or more analytical methods. Here, we will outline a study to compare a legacy HPLC-UV method with a modern UPLC-MS method for the analysis of cimetidine impurities. The validation parameters are defined by the ICH Q2(R1) guideline.[6][26]

Experimental Workflow

Cross_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Std_Prep Prepare Cimetidine and Impurity Standards Sample_Prep Prepare Spiked Samples (Drug Substance + Impurities) Std_Prep->Sample_Prep HPLC Method 1: HPLC-UV Analysis Sample_Prep->HPLC UPLC Method 2: UPLC-MS Analysis Sample_Prep->UPLC Validation Assess Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation UPLC->Validation Comparison Compare Performance Metrics Validation->Comparison Conclusion Draw Conclusion & Recommend Comparison->Conclusion

Figure 1: Experimental workflow for the cross-validation of analytical methods.
Experimental Protocols

1. Standard and Sample Preparation:

  • Accurately weigh and dissolve cimetidine reference standard and known impurity standards in a suitable diluent (e.g., methanol/water mixture).

  • Prepare a stock solution of cimetidine drug substance.

  • Create spiked samples by adding known concentrations of each impurity standard to the cimetidine drug substance solution. The concentration levels should span from the limit of quantitation (LOQ) to approximately 150% of the specification limit.

2. HPLC-UV Method Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Phosphate buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

3. UPLC-MS Method Protocol:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Comparative Data Analysis and Interpretation

The performance of each method is evaluated against key validation parameters. The following table summarizes hypothetical but realistic data from such a cross-validation study.

Parameter HPLC-UV UPLC-MS Commentary
Specificity Baseline resolution >1.5 for all known impurities.Baseline resolution >2.0 for all known impurities. MS data confirms peak identity.UPLC-MS provides higher resolution and unambiguous peak identification.
Linearity (R²) >0.998>0.999Both methods show excellent linearity.
Accuracy (% Recovery) 97.5% - 102.8%98.9% - 101.5%Both methods are highly accurate.
Precision (%RSD) < 2.5%< 1.5%UPLC-MS demonstrates superior precision.
LOD 0.01%0.001%UPLC-MS is an order of magnitude more sensitive.
LOQ 0.03%0.003%UPLC-MS allows for quantification at much lower levels.
Run Time 25 minutes7 minutesUPLC-MS significantly increases sample throughput.
Logical Flow of Data Interpretation

Data_Interpretation_Flow cluster_params Validation Parameter Assessment Data Raw Data from HPLC & UPLC Runs Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Sensitivity Sensitivity (LOD/LOQ) Data->Sensitivity Specificity Specificity Data->Specificity Speed Analysis Speed Data->Speed Conclusion Method Selection Decision Linearity->Conclusion Accuracy->Conclusion Precision->Conclusion Sensitivity->Conclusion Specificity->Conclusion Speed->Conclusion

Figure 2: Logical flow for interpreting cross-validation data to inform method selection.

Interpretation Insights:

The data clearly indicates that while the HPLC-UV method is reliable and meets basic regulatory requirements, the UPLC-MS method is superior across several critical performance metrics. The tenfold increase in sensitivity (LOD/LOQ) is particularly significant for detecting and quantifying potentially genotoxic impurities, which have much lower acceptable limits.[2] The enhanced resolution minimizes the risk of co-eluting peaks, which could lead to inaccurate quantification. Furthermore, the significant reduction in run time (from 25 to 7 minutes) translates to higher laboratory throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option in the long run.

Conclusion and Recommendations

This comparative guide demonstrates a systematic approach to the cross-validation of analytical methods for cimetidine impurities. The experimental data, though hypothetical, reflects the typical performance differences between HPLC and UPLC technologies.

Recommendations:

  • For routine quality control of well-characterized cimetidine products where impurities are known and present at levels well above the detection limits, a validated HPLC-UV method may be sufficient and cost-effective.

  • For drug development, stability studies, and the investigation of unknown impurities , the superior resolution, sensitivity, and identification capabilities of UPLC-MS are indispensable. It provides a higher degree of confidence in the impurity profile and is better suited to meet the increasingly stringent regulatory expectations.[14][20]

Ultimately, the choice of method should be based on a risk assessment and the specific requirements of the analytical task. This guide provides the foundational logic and a practical framework for making that evidence-based decision, ensuring the continued safety and efficacy of cimetidine products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. (2025). Chromatography Today. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRPS. [Link]

  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. ResearchGate. [Link]

  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. CABI Digital Library. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

  • Cimetidine Impurities and Related Compound. Veeprho. [Link]

  • REVIEW ON HPLC-UV METHOD TO DETERMINE CIMETIDINE, RANITIDINE, FAMOTIDINE AND NIZATIDINE IN URINE. EPRA Journals. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]

  • Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024). Welch Materials. [Link]

  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. (2025). Alwsci. [Link]

  • Use of gas chromatography for impurities analysis in pharmaceutical products. ResearchGate. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. ResearchGate. [Link]

  • Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry. Semantic Scholar. [Link]

  • REVIEW ON HPLC-UV METHOD TO DETERMINE CIMETIDINE,RANITIDINE, FAMOTIDINE AND NIZATIDINE IN URINE. (2024). EPRA Journals. [Link]

  • An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometery and High-Performance Liquid Chromatography in Pharmaceutical and Biological Fluids. (2013). Semantic Scholar. [Link]

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  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. [Link]

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  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. TGA. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Pharmacopeial Impurity Profiling

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide delves into a critical aspect of this process: the comparison of pharmacopeial standards for impurities, specifically focusing on Cimetidine and its related substances as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). We will explore the nuances between a specifically named impurity in the EP, Cimetidine EP Impurity B, and the approach to controlling related compounds under the USP framework.

The Central Role of Impurity Profiling in Cimetidine Quality

Cimetidine, a histamine H2-receptor antagonist, has been a widely used therapeutic agent for managing conditions related to gastric acid secretion.[1][2] Its synthesis, like any chemical process, can result in the formation of impurities, which may include starting materials, by-products, intermediates, and degradation products.[3] Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the United States Pharmacopeial Convention (USP) establish stringent standards to control these impurities, ensuring the final drug product is safe and effective.

A critical distinction in pharmacopeial approaches lies in the identification and control of these impurities. The European Pharmacopoeia often lists and characterizes specific impurities, assigning them lettered designations. In contrast, the United States Pharmacopeia may provide methods to control impurities more generally, setting limits for any unspecified impurity and total impurities.

Unmasking the Identities: this compound and its USP Counterpart

This compound is a well-defined chemical entity. Its chemical name is Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate.[3][4][5]

Conversely, a direct one-to-one equivalent named "Cimetidine Related Compound B" is not explicitly detailed in the current USP monograph for Cimetidine.[1][6][7] Instead, the USP employs a strategy of controlling individual unspecified impurities and the total amount of all impurities. Therefore, our comparison will focus on the specific requirements for EP Impurity B versus the general and specific control measures for any related compound as stipulated by the USP.

Below is a detailed comparison of the chemical identities:

AttributeCimetidineThis compound
Chemical Name N"-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidineMethyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate
Molecular Formula C₁₀H₁₆N₆SC₁₀H₁₅N₅OS
Molecular Weight 252.34 g/mol [8][9][10]253.32 g/mol [4][11]
CAS Number 51481-61-9[8][9][10]138035-55-9[4][5]

Visualizing the Molecular Structures

To better understand the subtle yet significant differences between Cimetidine and its specified EP impurity, a visual representation is invaluable.

cluster_cimetidine Cimetidine cluster_impurity_b This compound Cimetidine Cimetidine ImpurityB ImpurityB

Caption: Chemical structures of Cimetidine and this compound.

Pharmacopeial Scrutiny: A Comparative Analysis of EP and USP Standards

The core of our comparison lies in the analytical methodologies and acceptance criteria set forth by the respective pharmacopeias. While the EP provides specific limits for Impurity B, the USP establishes general limits for any single impurity.

ParameterEuropean Pharmacopoeia (EP) for CimetidineUnited States Pharmacopeia (USP) for Cimetidine
Identification of Impurity B This compound is a named and structurally defined impurity.The USP monograph does not specifically name or list "Related Compound B". It controls impurities based on their chromatographic behavior relative to the principal peak.[6][7]
Analytical Method Liquid Chromatography (LC).Liquid Chromatography (LC).[6][7]
Acceptance Criteria for Individual Impurities For Impurity B, a specific limit is applied, often determined with a correction factor. The EP monograph for Cimetidine specifies a limit for impurity B based on the peak area relative to a reference solution.Any single impurity should not be more than 0.2%.[6]
Total Impurities The sum of all impurities should not exceed a specified limit (e.g., 1.0%).The sum of all impurities should not be more than 1.0%.[6]

Experimental Protocols: A Step-by-Step Look at the Analytical Workflow

To provide a practical understanding, let's outline a typical High-Performance Liquid Chromatography (HPLC) workflow for the analysis of Cimetidine and its impurities, drawing from the principles outlined in both the EP and USP monographs.

Objective: To separate and quantify Cimetidine and its related impurities, including EP Impurity B.
Methodology:
  • Preparation of Solutions:

    • Mobile Phase A (EP): A buffered aqueous solution.

    • Mobile Phase B (EP): An organic solvent such as acetonitrile or methanol.

    • Mobile Phase (USP): A mixture of methanol, water, and phosphoric acid.

    • Test Solution: Dissolve an accurately weighed quantity of the Cimetidine substance in the mobile phase to a known concentration.

    • Reference Solution (a) (EP): A dilution of the test solution to a concentration corresponding to the reporting threshold.

    • Reference Solution (b) (EP): A solution containing Cimetidine and a certified reference standard of this compound.

    • Standard Preparation (USP): A solution of USP Cimetidine Reference Standard (RS) of a known concentration.[7]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used.

    • Detector: A UV detector set at an appropriate wavelength (e.g., 220 nm).[7]

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0-2.0 mL/min).[7]

    • Injection Volume: A fixed volume of each solution is injected (e.g., 20 µL).

  • Chromatographic Procedure:

    • A gradient elution is often employed, starting with a higher proportion of the aqueous mobile phase and gradually increasing the organic phase to elute the more non-polar impurities.

    • Inject the prepared solutions and record the chromatograms.

  • Data Analysis and Interpretation:

    • Identification: The retention time of the peak corresponding to this compound in the test solution should match that of the certified reference standard in Reference Solution (b). For USP, any peak other than the principal peak is considered an impurity.

    • Quantification (EP): The area of the peak for Impurity B in the test solution is compared to the area of the Cimetidine peak in Reference Solution (a), applying any necessary correction factors.

    • Quantification (USP): The percentage of each impurity is calculated by comparing the area of each individual impurity peak to the area of the Cimetidine peak in the Standard Preparation.[3]

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the HPLC-based analysis of Cimetidine impurities.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis P1 Weigh Cimetidine API P2 Dissolve in Mobile Phase P1->P2 P3 Prepare Reference/Standard Solutions P2->P3 H1 Inject Sample into HPLC System P3->H1 H2 Chromatographic Separation (C18 Column) H1->H2 H3 UV Detection H2->H3 D1 Record Chromatogram H3->D1 D2 Identify & Integrate Peaks D1->D2 D3 Calculate Impurity Levels D2->D3 R Pass/Fail D3->R Compare to Pharmacopeial Limits

Sources

Inter-laboratory comparison of Cimetidine impurity profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to Cimetidine Impurity Profiling: Ensuring Method Robustness and Data Integrity

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of Cimetidine impurity profiling methods. As drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount for regulatory compliance and patient safety. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity.

The Critical Role of Impurity Profiling for Cimetidine

Cimetidine (N"-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine) is a histamine H2-receptor antagonist widely used to treat gastrointestinal disorders. The efficacy and safety of Cimetidine, like any active pharmaceutical ingredient (API), can be compromised by the presence of impurities.[1] These impurities can originate from various sources, including the synthetic process, degradation of the drug substance over time, or interaction with excipients.[2][3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities.[2][4] For instance, the ICH Q3A guideline mandates the characterization of any unknown impurity present at a level greater than 0.1%.[2] An inter-laboratory comparison study is the ultimate test of an analytical method's robustness, demonstrating that it can be successfully transferred between facilities and produce equivalent results, a cornerstone of modern quality control.

Understanding the Cimetidine Impurity Landscape

A robust impurity profiling method must be capable of separating and quantifying the API from its known and potential impurities. These are broadly classified into process-related impurities and degradation products.

Table 1: Common Impurities Associated with Cimetidine

Impurity NameCAS NumberTypeTypical Origin
Cimetidine EP Impurity B138035-55-9Process-RelatedSide reaction during synthesis (unintended methylation).[5]
Cimetidine EP Impurity F55272-86-1Process/DegradationDimerization byproduct from synthesis or oxidative pathways.[6]
Cimetidine EP Impurity J38603-72-4Process-RelatedIntermediate or byproduct from the synthetic route.[7]
Cimetidine Sulfoxide54237-72-8DegradationOxidation of the thioether group in the Cimetidine molecule.[5][]
Amide ImpurityN/AProcess-RelatedHydrolysis of the cyanoguanidine moiety.

Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating properties of an analytical method.[5][9] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants.[5]

G Cimetidine Cimetidine Oxidation Oxidation Cimetidine->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolysis Cimetidine->Hydrolysis Acidic/Basic Conditions Dimerization Dimerization Cimetidine->Dimerization Synthesis Side-Reaction or Oxidative Pathways Sulfoxide Cimetidine Sulfoxide Oxidation->Sulfoxide Amide Amide Impurity Hydrolysis->Amide ImpurityF Impurity F (Dimer) Dimerization->ImpurityF

Caption: Key degradation and side-reaction pathways for Cimetidine.

Core Principles of the Inter-Laboratory Study

The primary objective of an inter-laboratory study is to establish the reproducibility of an analytical procedure.[10] This involves multiple analysts in different laboratories testing identical, homogeneous samples to assess the method's performance when subjected to variations in environment, equipment, and personnel.

The workflow for such a study is a systematic process designed to minimize ambiguity and maximize data quality.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution & Data Collection cluster_analysis Phase 3: Analysis & Reporting P1 Define Study Objectives & Scope P2 Develop & Validate Single-Lab Method P1->P2 P3 Draft Harmonized Analytical Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Participating Labs Execute Protocol P4->E1 E2 Record Raw Data & Observations E1->E2 E3 Submit Data to Central Coordinator E2->E3 A1 Statistical Analysis (e.g., RSD, ANOVA) E3->A1 A2 Compare Results to Acceptance Criteria A1->A2 A3 Issue Final Comparison Report A2->A3

Sources

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Cimetidine EP Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise measurement of impurities is not merely a regulatory hurdle but a cornerstone of patient safety. This guide offers an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Cimetidine EP Impurity B, a critical parameter in ensuring the quality of the widely-used H2 receptor antagonist, Cimetidine.

As a Senior Application Scientist, my objective is to provide not just protocols, but a comprehensive understanding of the principles and practical considerations that underpin the selection and validation of analytical methods for impurity profiling. We will explore a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, reflective of pharmacopeial standards, and compare its performance with a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach.

The Significance of LOD and LOQ in Impurity Analysis

The International Council for Harmonisation (ICH) guideline Q2(R1) defines the Limit of Detection (LOD) as the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), on the other hand, is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy[1][2]. For pharmaceutical impurities, these parameters are critical for several reasons:

  • Patient Safety: Impurities can have pharmacological or toxicological effects. Sensitive detection and quantification ensure that their levels are maintained below established safety thresholds.

  • Process Control: Monitoring impurity levels provides valuable feedback on the consistency and control of the manufacturing process.

  • Regulatory Compliance: Pharmacopeias, such as the European Pharmacopoeia (EP), set specific limits for impurities. Analytical methods must be validated to demonstrate that they can reliably quantify impurities at or below these limits.

This compound is a related substance of Cimetidine that must be monitored and controlled to ensure the quality of the final drug product.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a widely adopted technique for the analysis of pharmaceutical compounds and their impurities due to its robustness, reliability, and cost-effectiveness. The European Pharmacopoeia outlines an HPLC method for the determination of related substances in Cimetidine, which serves as a foundation for the protocol described here.

Experimental Protocol: HPLC-UV

Objective: To determine the LOD and LOQ of this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M phosphate buffer, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 10% B

    • 10-25 min: 10-50% B

    • 25-30 min: 50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.05 µg/mL to 5 µg/mL.

  • Blank Solution: Mobile phase.

LOD and LOQ Determination (Based on Signal-to-Noise Ratio):

  • Inject the blank solution multiple times to determine the baseline noise.

  • Inject the lowest concentration working standard solutions.

  • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Rationale for Experimental Choices

The choice of a C18 column is based on its versatility and proven performance in separating compounds of moderate polarity like Cimetidine and its impurities. The phosphate buffer in the mobile phase helps to maintain a consistent pH, which is crucial for the reproducible ionization state and retention of the analytes. A gradient elution is employed to ensure adequate separation of the impurity from the main Cimetidine peak and other potential impurities, while also allowing for a reasonable run time. The detection wavelength of 220 nm is a common choice for aromatic compounds and provides good sensitivity for Cimetidine and its related substances.

Performance Data (Estimated)
ParameterEstimated Value
LOD ~ 0.05 µg/mL
LOQ ~ 0.15 µg/mL

Disclaimer: These values are estimations based on typical HPLC-UV performance and should be experimentally verified.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or in complex matrices, UPLC-MS/MS offers a significant advantage over traditional HPLC-UV. The use of sub-2 µm particle columns in UPLC provides faster analysis times and improved resolution, while tandem mass spectrometry offers unparalleled selectivity and sensitivity.

Experimental Protocol: UPLC-MS/MS

Objective: To determine the LOD and LOQ of this compound using a UPLC-MS/MS method.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z) -> Product Ion (m/z) for this compound (Specific masses would be determined experimentally based on the compound's fragmentation pattern).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to much lower concentrations (e.g., in the pg/mL to low ng/mL range).

Rationale for Experimental Choices

The UPLC system with a sub-2 µm particle column allows for significantly faster analysis times and sharper peaks, leading to improved sensitivity. The use of formic acid in the mobile phase is common for LC-MS as it is volatile and aids in the ionization of the analytes in the ESI source. Tandem mass spectrometry in MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for this compound, effectively eliminating interferences from the matrix and other components.

Performance Data (Estimated)

LC-MS/MS methods typically offer a 100 to 1000-fold increase in sensitivity compared to HPLC-UV. Based on reported LOQs for Cimetidine in biological matrices using LC-MS/MS (as low as 5.0 ng/mL), we can estimate the potential LOD and LOQ for Impurity B in a pharmaceutical sample.

ParameterEstimated Value
LOD ~ 0.01 ng/mL
LOQ ~ 0.03 ng/mL

Disclaimer: These values are estimations based on typical UPLC-MS/MS performance and should be experimentally verified.

Comparison of HPLC-UV and UPLC-MS/MS

FeatureHPLC-UVUPLC-MS/MS
Sensitivity ModerateVery High
Selectivity GoodExcellent
Speed StandardFast
Cost LowerHigher
Complexity SimplerMore Complex
Robustness HighModerate

Visualizing the Workflow

Experimental Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation RefStd Reference Standard (this compound) StockSol Prepare Stock Solution RefStd->StockSol WorkStd Prepare Working Standards (Serial Dilutions) StockSol->WorkStd InjectStd Inject Low Concentration Standards WorkStd->InjectStd Blank Prepare Blank (Mobile Phase) InjectBlank Inject Blank (Noise Determination) Blank->InjectBlank AcquireData Acquire Chromatographic Data InjectBlank->AcquireData InjectStd->AcquireData SN_Ratio Calculate Signal-to-Noise (S/N) Ratio AcquireData->SN_Ratio Det_LOD Determine LOD (S/N ≈ 3) SN_Ratio->Det_LOD Det_LOQ Determine LOQ (S/N ≈ 10) SN_Ratio->Det_LOQ

Caption: Workflow for determining LOD and LOQ based on the signal-to-noise ratio.

Method Performance Comparison

Method_Comparison cluster_attributes Performance Attributes HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Good Speed Speed HPLC_UV->Speed Standard Cost Cost HPLC_UV->Cost Lower UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Sensitivity Very High UPLC_MSMS->Selectivity Excellent UPLC_MSMS->Speed Fast UPLC_MSMS->Cost Higher

Caption: Comparison of HPLC-UV and UPLC-MS/MS performance attributes.

Conclusion

The selection of an analytical method for the determination of this compound is a critical decision that balances the need for sensitivity and selectivity with practical considerations such as cost and complexity. The HPLC-UV method, grounded in pharmacopeial principles, offers a robust and reliable approach suitable for routine quality control where impurity levels are expected to be within a quantifiable range.

For applications demanding higher sensitivity, such as in early-stage development, forced degradation studies, or when dealing with complex matrices, the UPLC-MS/MS method provides a superior alternative. Its ability to detect and quantify impurities at trace levels ensures a more comprehensive understanding of the impurity profile, ultimately contributing to the development of safer and more effective pharmaceutical products.

It is imperative that any chosen method is fully validated in accordance with ICH guidelines to ensure the reliability and accuracy of the data generated. While this guide provides a framework and estimated performance characteristics, experimental determination of LOD and LOQ for this compound is a necessary step in the validation process.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

A Comparative Guide to Forced Degradation Studies of Cimetidine and Its Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of forced degradation studies on cimetidine, offering field-proven insights and detailed experimental protocols. As Senior Application Scientists, our goal is to synthesize technical accuracy with practical application, ensuring that every protocol described is a self-validating system grounded in authoritative references.

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies intentionally expose a drug substance to harsh conditions—including acid, base, oxidation, heat, and light—to accelerate its decomposition. The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2] This proactive approach ensures the safety, efficacy, and stability of the final drug product by providing a comprehensive understanding of its degradation profile.[2]

Cimetidine, a histamine H2-receptor antagonist, is widely used to treat gastrointestinal disorders by inhibiting gastric acid secretion.[3][4][5][6] Its chemical structure, featuring an imidazole ring, a thioether linkage, and a cyanoguanidine group, presents multiple sites susceptible to degradation. A thorough understanding of its stability under various stress conditions is therefore paramount for formulation development, packaging selection, and establishing appropriate storage conditions and shelf life.

Degradation Pathways of Cimetidine: A Comparative Analysis

Cimetidine's multifaceted structure leads to a variety of degradation products under different stress conditions. The principal degradation pathways involve hydrolysis, oxidation, and isomerization.

Hydrolytic Degradation (Acid and Base Catalyzed)

Hydrolysis of cimetidine primarily targets the cyanoguanidine moiety. Under acidic conditions, the cyano group is susceptible to hydrolysis, first forming an amide intermediate and subsequently a guanidine derivative.[7]

  • Acid-catalyzed hydrolysis: In the presence of strong acids and heat, the N-cyano group can be hydrolyzed to a urea derivative. Further hydrolysis can cleave the molecule, leading to the formation of a guanidine compound.

  • Base-catalyzed hydrolysis: Alkaline conditions can also promote the hydrolysis of the cyanoguanidine group, although the specific products and pathways may differ from acid-catalyzed degradation.

Oxidative Degradation

The thioether linkage in the cimetidine molecule is the primary site of oxidative attack.[8][9] Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of the corresponding sulfoxide, which is a major degradation product.[8][9] Further oxidation can result in the formation of the sulfone. Other oxidative reactions can lead to the cleavage of the molecule and the formation of smaller, more polar impurities.[8][9]

Thermal Degradation

When subjected to dry heat at high temperatures (160-180°C), cimetidine undergoes a solid-state transformation.[10][11] This process primarily involves the isomerization of the double bond within the cyanoguanidine moiety, leading to the formation of a stable N3-enamino tautomer.[10]

Photodegradation

Cimetidine has been shown to be relatively resistant to direct photolysis.[12][13][14] However, in the presence of photosensitizers, indirect photodegradation can occur, mediated by reactive oxygen species like singlet oxygen.[12][13][14] This photooxidation can lead to degradation products similar to those observed under oxidative stress, such as the sulfoxide.[12][14]

Experimental Protocols for Forced Degradation Studies of Cimetidine

The following protocols are designed to achieve a target degradation of 5-20%, as recommended by ICH guidelines, allowing for the effective identification of degradation products and the development of a stability-indicating method.[1]

Preparation of Stock Solution

Prepare a stock solution of cimetidine at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

Acid Hydrolysis
  • To 5 mL of the cimetidine stock solution, add 5 mL of 1 M hydrochloric acid.

  • Reflux the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 1 M sodium hydroxide to a pH of approximately 7.0.

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Base Hydrolysis
  • To 5 mL of the cimetidine stock solution, add 5 mL of 0.1 M sodium hydroxide.

  • Reflux the mixture at 80°C for 12 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 0.1 M hydrochloric acid to a pH of approximately 7.0.

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 5 mL of the cimetidine stock solution, add 5 mL of 3% (v/v) hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation
  • Accurately weigh approximately 25 mg of solid cimetidine powder into a clean, dry vial.

  • Place the vial in a hot air oven maintained at 105°C for 48 hours.

  • After cooling to room temperature, dissolve the powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL for HPLC analysis.

Photolytic Degradation
  • Accurately weigh approximately 25 mg of solid cimetidine powder and spread it as a thin layer in a petri dish.

  • Expose the sample to a UV light source (254 nm) for 24 hours.

  • In a separate experiment, expose another sample to a combination of UV and visible light in a photostability chamber for 7 days.

  • After exposure, dissolve the powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL for HPLC analysis.

Stability-Indicating Analytical Method: HPLC-UV

A robust stability-indicating HPLC method is crucial for separating and quantifying cimetidine from its various degradation products.

Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm
Column Temperature 30°C

Comparative Summary of Cimetidine Degradation Products

The following table summarizes the major degradation products observed under each stress condition.

Stress ConditionMajor Degradation ProductsChemical Structure
Acid Hydrolysis Cimetidine Amide (Impurity A)N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N'-methyl-2-oxoguanidine
Cimetidine Guanidine (Impurity B)1-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-3-methylguanidine
Base Hydrolysis Cimetidine Amide (Impurity A)N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N'-methyl-2-oxoguanidine
Oxidative Degradation Cimetidine Sulfoxide (Impurity C)1-cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)guanidine
Thermal Degradation Cimetidine N3-enamino tautomer(E/Z)-1-amino-2-cyano-1-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine
Photolytic Degradation Cimetidine Sulfoxide (Impurity C)1-cyano-2-methyl-3-(2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)guanidine

Visualizing Degradation Pathways and Experimental Workflow

Cimetidine Degradation Pathways

G Cimetidine Cimetidine Amide Cimetidine Amide Cimetidine->Amide Acid/Base Hydrolysis Sulfoxide Cimetidine Sulfoxide Cimetidine->Sulfoxide Oxidation/ Photodegradation Tautomer N3-enamino Tautomer Cimetidine->Tautomer Thermal Degradation Guanidine Cimetidine Guanidine Amide->Guanidine Acid Hydrolysis

Caption: Major degradation pathways of Cimetidine under various stress conditions.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (1M HCl, 80°C, 8h) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 80°C, 12h) Base->HPLC Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Oxidation->HPLC Thermal Thermal Degradation (105°C, 48h) Thermal->HPLC Photo Photolytic Degradation (UV/Vis light) Photo->HPLC LCMS LC-MS/MS for Impurity Identification HPLC->LCMS If unknown peaks are observed Cimetidine Cimetidine Stock Solution (1 mg/mL) Cimetidine->Acid Cimetidine->Base Cimetidine->Oxidation Cimetidine->Thermal Cimetidine->Photo

Caption: General workflow for conducting forced degradation studies of Cimetidine.

Conclusion: A Holistic Approach to Ensuring Drug Stability

This guide provides a comprehensive framework for conducting and interpreting forced degradation studies of cimetidine. By systematically applying the described stress conditions and utilizing a validated stability-indicating analytical method, researchers can gain a thorough understanding of cimetidine's degradation profile. This knowledge is not only a regulatory requirement but also a scientific necessity for developing safe, effective, and stable pharmaceutical products. The provided protocols and comparative data serve as a valuable resource for drug development professionals, enabling them to make informed decisions throughout the product lifecycle.

References

  • de Oliveira, G. A. R., et al. (2021). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Environmental Toxicology and Chemistry, 40(10), 2768-2778.
  • Latch, D. E., et al. (2003). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 37(15), 3342-3350.
  • Calvo, N. L., et al. (2015). Thermally induced solid-state transformation of cimetidine. A multi-spectroscopic/chemometrics determination of the kinetics of the process and structural elucidation of one of the products as a stable N3-enamino tautomer. Analytica Chimica Acta, 875, 22-32.
  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Baertschi, S. W., et al. (2019).
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Waters Corporation. (n.d.). An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry.
  • Helal Uddin, A. B. M., et al. (2020). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. Letters in Applied NanoBioScience, 9(2), 1085-1094.
  • Bedair, M. M., et al. (1991). Spectrophotometric determination of cimetidine in the presence of its acid-induced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 9(4), 291-296.
  • PubChem. (n.d.). Cimetidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cimetidine. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Cimetidine? Retrieved from [Link]

  • Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Cimetidine. In Pharmaceutical Drugs.
  • Zendelovska, D., & Stafilov, T. (2003). Development of an HPLC method for the determination of ranitidine and cimetidine in human plasma following SPE. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 165-173.
  • Shafi, N., et al. (2013). An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry and HPLC Technique.
  • Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Retrieved from [Link]

  • Resolve Mass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Buur, A., & Bundgaard, H. (1989). Kinetics of the acid-catalyzed hydrolysis of cimetidine. Acta Pharmaceutica Nordica, 1(6), 337-342.
  • Singh, R., et al. (2013). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 3(5), 157-164.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
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  • Veeprho. (2020). Stress Testing Study Design. Retrieved from [Link]

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A Comparative Guide to HPLC and UPLC for Cimetidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the robust and reliable analysis of impurities is paramount to ensuring drug safety and efficacy. Cimetidine, a histamine H2-receptor antagonist, requires stringent impurity profiling to meet regulatory standards. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of cimetidine and its related substances. Through a detailed exploration of the underlying principles, experimental protocols, and performance metrics, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Evolution of Liquid Chromatography in Pharmaceutical Analysis

For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis, offering a reliable and versatile platform for separating and quantifying compounds in complex mixtures.[1] The technique's robustness and wide applicability have made it an indispensable tool in quality control laboratories worldwide.[1] However, the relentless pursuit of higher efficiency, increased sensitivity, and faster analysis times has driven the evolution of liquid chromatography, leading to the advent of Ultra-Performance Liquid Chromatography (UPLC).[2]

UPLC technology leverages columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in traditional HPLC.[2][3] This fundamental difference in particle size, coupled with instrumentation designed to handle significantly higher backpressures (up to 100 MPa), allows for dramatic improvements in resolution, speed, and sensitivity.[2][4] This guide will dissect the practical implications of these technological advancements in the specific context of cimetidine impurity analysis.

Core Principles: HPLC vs. UPLC

The foundational principle of separation is consistent across both HPLC and UPLC: partitioning of analytes between a stationary phase and a mobile phase. However, the efficiency of this process is markedly different.

  • Particle Size and Efficiency: The smaller particle size in UPLC columns leads to a significant increase in column efficiency.[3] This is described by the van Deemter equation, where smaller particles reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance), resulting in sharper and narrower peaks.[2]

  • Pressure and Flow Rate: To maintain an optimal linear velocity with smaller particles, UPLC systems operate at much higher pressures.[2] This allows for faster flow rates without sacrificing separation performance, leading to shorter analysis times.[1]

  • Resolution and Sensitivity: The increased efficiency of UPLC translates directly to higher resolution, enabling the separation of closely eluting impurities that might co-elute in an HPLC system.[1] The narrower peaks also result in greater peak height, leading to improved sensitivity and lower limits of detection (LOD) and quantification (LOQ).[2][3]

Logical Relationship between Particle Size and Performance

cluster_cause Cause cluster_effect Effects cluster_outcome Outcomes Smaller Particle Size (UPLC) Smaller Particle Size (UPLC) Increased Column Efficiency Increased Column Efficiency Smaller Particle Size (UPLC)->Increased Column Efficiency Higher Optimal Linear Velocity Higher Optimal Linear Velocity Smaller Particle Size (UPLC)->Higher Optimal Linear Velocity Increased Backpressure Increased Backpressure Smaller Particle Size (UPLC)->Increased Backpressure Higher Resolution Higher Resolution Increased Column Efficiency->Higher Resolution Improved Sensitivity Improved Sensitivity Increased Column Efficiency->Improved Sensitivity Faster Analysis Faster Analysis Higher Optimal Linear Velocity->Faster Analysis Reduced Solvent Consumption Reduced Solvent Consumption Faster Analysis->Reduced Solvent Consumption

Caption: Impact of smaller particle size in UPLC on performance.

Experimental Design: Cimetidine Impurity Profiling

To provide a tangible comparison, this guide outlines representative HPLC and UPLC methods for the analysis of cimetidine and its specified impurities as per pharmacopeial guidelines.[5]

Identified Impurities in Cimetidine

Several impurities in cimetidine have been identified and are monitored to ensure product quality.[5][6] These include process-related impurities and degradation products. A robust analytical method must be able to separate these impurities from the main cimetidine peak and from each other.

Experimental Protocols

This method is adapted from established pharmacopeial monographs for cimetidine.[7][8]

Chromatographic Conditions:

  • Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm particle size[5][8]

  • Mobile Phase: A mixture of methanol, water, phosphoric acid, and sodium 1-hexanesulfonate.[8] A typical composition is 240 mL of methanol, 0.3 mL of 85% phosphoric acid, 940 mg of sodium 1-hexanesulfonate, and sufficient water to make 1 L.[8]

  • Flow Rate: 2.0 mL/min[8]

  • Detection: UV at 220 nm[8]

  • Injection Volume: 50 µL[8]

  • Column Temperature: Ambient

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Cimetidine Sample B Dissolve in Mobile Phase A->B C Sonicate and Dilute B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Integrate Peaks F->G H Quantify Impurities G->H

Caption: Standard workflow for HPLC-based cimetidine impurity analysis.

This method is a conceptual adaptation designed to leverage the advantages of UPLC technology for improved performance.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B

    • 8-9 min: 40-90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90-5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Workflow for UPLC Analysis

cluster_prep_uplc Sample Preparation cluster_analysis_uplc UPLC Analysis cluster_data_uplc Data Processing A_uplc Weigh Cimetidine Sample B_uplc Dissolve in Diluent A_uplc->B_uplc C_uplc Dilute to Final Concentration B_uplc->C_uplc D_uplc Inject into UPLC System C_uplc->D_uplc E_uplc Gradient Separation on BEH C18 D_uplc->E_uplc F_uplc UV Detection at 220 nm E_uplc->F_uplc G_uplc Integrate Peaks F_uplc->G_uplc H_uplc Quantify Impurities G_uplc->H_uplc

Sources

Comparative Guide to the Accurate and Precise Quantification of Cimetidine EP Impurity B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the adage "what you don't know can hurt you" holds profound truth. The control of impurities within an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy.[1][2][3] Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can possess undesirable pharmacological or toxicological properties, alter the drug's stability, or impact its therapeutic effectiveness.[2][3] Consequently, regulatory bodies like the International Council for Harmonisation (ICH), FDA, and EMA mandate rigorous impurity profiling, which involves the detection, identification, and quantification of these unwanted substances.[1][4]

This guide focuses on a specific, critical challenge: the accurate and precise quantification of Cimetidine EP Impurity B. Cimetidine, a histamine H2-receptor antagonist used to reduce stomach acid production, must adhere to the stringent purity requirements outlined in the European Pharmacopoeia (EP).[5][6] Impurity B, chemically known as methyl N'-cyano-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate, is a specified impurity in the Cimetidine EP monograph with a defined acceptance criterion of not more than 0.2%.[5][7] Achieving reliable quantification at this level demands a robust, well-validated analytical method. This document provides an in-depth comparison of analytical methodologies, grounded in scientific principles and field-proven expertise, to guide researchers and quality control professionals in this essential task.

The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are the bedrock of pharmaceutical impurity analysis, with High-Performance Liquid Chromatography (HPLC) being the most widely adopted method due to its high resolution, sensitivity, and reproducibility.[8][9] For Cimetidine and its related substances, reversed-phase HPLC is the method of choice, as specified by major pharmacopoeias and supported by extensive scientific literature.[5][9][10][11]

Causality of Method Selection: Why Reversed-Phase HPLC?

The decision to employ reversed-phase HPLC is not arbitrary; it is a reasoned choice based on the physicochemical properties of Cimetidine and its impurities. Cimetidine and Impurity B are moderately polar organic molecules. A reversed-phase setup, typically using an octadecylsilyl (C18) stationary phase, provides an excellent mechanism for separating these compounds.[5][9] The separation is driven by hydrophobic interactions between the analytes and the nonpolar stationary phase. A polar mobile phase (a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol) is used to elute the compounds from the column. By carefully controlling the mobile phase composition—often through a gradient elution where the organic solvent concentration is increased over time—a fine-tuned separation of the main API peak from its closely related impurities can be achieved.

The European Pharmacopoeia outlines a specific gradient liquid chromatography method for the determination of Cimetidine's related substances, ensuring adequate resolution between all specified impurities, including Impurity B.[5]

Workflow for Impurity Quantification

The general process for quantifying this compound follows a structured, multi-step workflow designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard (Cimetidine & Impurity B) sys_suit System Suitability Test (SST) Inject Reference Solution prep_std->sys_suit prep_sample Prepare Test Sample (Cimetidine API) inject_sample Inject Test Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->sys_suit prep_mobile->inject_sample sys_suit->inject_sample If SST Passes acquire Chromatographic Data Acquisition inject_sample->acquire integrate Peak Integration & Identification acquire->integrate quantify Quantification (Compare Sample to Standard) integrate->quantify report Final Report Generation quantify->report

Caption: General workflow for HPLC-based impurity quantification.

Method Comparison: HPLC vs. UPLC

While HPLC is the established standard, Ultra-Performance Liquid Chromatography (UPLC) offers significant enhancements.[9] UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for operation at higher pressures. This results in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times.[12]

ParameterConventional HPLC (EP Method)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Advantage
Column Particle Size 5 µm[5]< 2 µmSmaller particles provide more theoretical plates, leading to sharper peaks and better resolution.
Typical Run Time ~60 minutes[5]~5-10 minutesFaster analysis increases laboratory throughput and reduces operational costs.
Resolution Good, meets pharmacopoeial requirements[5]Excellent, often superior to HPLCEnhanced resolution can separate Impurity B from other potential co-eluting unspecified impurities.
Solvent Consumption HighLow (up to 80% reduction)[12]Lower solvent usage is more environmentally friendly ("greener") and cost-effective.[12]
System Pressure 1500-2500 psi8000-15000 psiRequires specialized UPLC/UHPLC instrumentation capable of handling high backpressures.
Sensitivity (LOD/LOQ) Adequate for 0.2% limitGenerally higherImproved peak sharpness leads to a better signal-to-noise ratio, enabling lower detection limits.

Experimental Protocols & Validation

A trustworthy analytical method must be a self-validating system. This is achieved by defining and verifying key performance characteristics as per ICH guidelines.

Protocol 1: Standard HPLC Method (Based on EP Monograph Principles)

This protocol is designed to meet the requirements for quantifying this compound.

  • Chromatographic System:

    • Column: End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm.[5]

    • Detector: UV Spectrophotometer at 220 nm.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Mobile Phase: A gradient system is typically employed, similar to that described in the European Pharmacopoeia, involving an aqueous buffer and an organic modifier like acetonitrile.[5][13]

  • Preparation of Solutions:

    • Test Solution: Accurately weigh and dissolve ~20 mg of the Cimetidine substance in mobile phase A and dilute to 50.0 mL.[5]

    • Reference Solution (Impurity B): Prepare a solution of this compound reference standard in the mobile phase at a concentration corresponding to the 0.2% limit (e.g., if the test solution is 400 µg/mL, the reference would be 0.8 µg/mL).

    • System Suitability Solution (SSS): A solution containing both Cimetidine and its specified impurities (B, C, D, E, etc.) is used to verify the system's performance, particularly resolution.[5]

  • System Suitability Test (SST):

    • Inject the SSS.

    • Acceptance Criteria: The resolution between critical peak pairs (e.g., impurities D and C as specified in the EP monograph) must be ≥ 1.5.[5] The relative standard deviation (RSD) for replicate injections of the main peak should be ≤ 2.0%. This confirms the system is performing correctly before sample analysis.

  • Procedure:

    • Inject the Test Solution and the Reference Solution.

    • Identify the peak for Impurity B in the test solution chromatogram by comparing its retention time with that from the reference solution.

    • Calculate the percentage of Impurity B by comparing its peak area in the test solution to the peak area in the reference solution.

Validation of the Analytical Method

To ensure the method is accurate and precise, the following validation parameters must be assessed:

  • Accuracy: This is the closeness of the test results to the true value. It is determined by performing recovery studies. A known amount of Impurity B standard is spiked into a sample of Cimetidine at different concentration levels (e.g., 50%, 100%, and 150% of the 0.2% limit). The percentage recovery is then calculated.

    • Typical Acceptance Criteria: 90.0% to 110.0% recovery.

  • Precision: This expresses the closeness of agreement between a series of measurements.

    • Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. Determined by analyzing a minimum of 6 replicate samples at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Typical Acceptance Criteria: RSD ≤ 5.0%.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of Impurity B standard are prepared at different concentrations (e.g., from the Limit of Quantification to 150% of the specification limit) and injected. The peak area is plotted against concentration, and the correlation coefficient (r²) is calculated.

    • Typical Acceptance Criteria: r² ≥ 0.99.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, the LOQ should be at or below the reporting threshold.

Method Selection Logic

Choosing the right analytical technology depends on the specific needs of the laboratory, balancing compliance, throughput, and resources.

G start Objective: Quantify this compound q1 Is strict compliance with the EP monograph mandatory? start->q1 a1_yes Follow EP HPLC Method (Protocol 1) q1->a1_yes Yes a1_no Alternative methods can be validated and used q1->a1_no No q2 Is high sample throughput required? a1_no->q2 a2_yes Implement UPLC Method q2->a2_yes Yes a2_no Standard HPLC is sufficient q2->a2_no No q3 Are there issues with co-eluting impurities? a2_yes->q3 a2_no->q3 q3->a2_no No a3_yes UPLC provides higher resolution. Consider method re-development. q3->a3_yes Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The accurate and precise quantification of this compound is a critical task for ensuring the quality and safety of the final drug product.

  • For Routine Quality Control and Pharmacopoeial Compliance: The established reversed-phase HPLC method, when properly validated, is a robust and reliable choice. It meets the stringent requirements set by regulatory bodies like the European Pharmacopoeia.[5] Adherence to system suitability criteria is paramount to guarantee the integrity of each analytical run.

  • For High-Throughput Environments and Method Modernization: Adopting a UPLC -based method offers substantial advantages in speed, resolution, and reduced solvent consumption.[9][12] While requiring an initial investment in specialized equipment, the long-term benefits in operational efficiency and improved data quality can be significant. This approach is particularly valuable during drug development where rapid feedback on impurity profiles is essential for process optimization.

Regardless of the chosen platform, the foundation of reliable impurity quantification lies in a rigorous method validation protocol that assesses accuracy, precision, linearity, and sensitivity. By combining sound analytical principles with modern chromatographic technologies, researchers and drug development professionals can confidently ensure that their Cimetidine products meet the highest standards of quality and safety.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (n.d.).
  • This compound. (n.d.). Benchchem.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical Analysis.
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A Comparative Guide to Robustness Testing of Analytical Methods for Cimetidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical component of method validation and provides an indication of its reliability during normal usage. This guide provides an in-depth technical comparison of robustness testing for the analysis of impurities in cimetidine, a widely used histamine H2-receptor antagonist. We will explore the nuances of robustness study design, present comparative experimental data for a primary High-Performance Liquid Chromatography (HPLC) method and discuss alternative methodologies, all while grounding our approach in the principles of scientific integrity and regulatory expectations.

The Critical Role of Robustness in Pharmaceutical Analysis

In the pharmaceutical industry, the quantification of impurities is not merely a quality control check; it is a critical safety parameter. An analytical method that is not robust can yield variable and unreliable results, leading to batch rejection, regulatory scrutiny, and potential risks to patient safety. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), mandate the evaluation of a method's robustness. This process involves intentionally varying method parameters to assess the impact on the analytical results. A robust method will demonstrate that minor fluctuations in its operational parameters do not significantly affect the accuracy and precision of the measurements.

This guide will focus on a case study of a reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of cimetidine and its potential impurities. We will then compare its robustness profile with that of High-Performance Thin-Layer Chromatography (HPTLC), an alternative separation technique.

Primary Analytical Method: A Stability-Indicating RP-HPLC Method

The primary method under consideration is a stability-indicating RP-HPLC method designed for the separation and quantification of cimetidine from its known impurities. The development of such a method begins with forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. This ensures the method's specificity—its ability to unequivocally assess the analyte in the presence of these potential impurities.

Experimental Protocol: RP-HPLC Method for Cimetidine and Its Impurities

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

System Suitability Criteria:

  • Resolution: The resolution between cimetidine and the nearest eluting impurity peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the cimetidine peak should not be more than 1.5.

  • Theoretical Plates: The number of theoretical plates for the cimetidine peak should be not less than 2000.

Robustness Testing of the RP-HPLC Method: A Practical Approach

The robustness of this HPLC method was evaluated by introducing small, deliberate variations to the chromatographic parameters. The selection of these parameters is based on an understanding of the method and the chemical properties of cimetidine and its impurities.

Experimental Protocol: Robustness Testing

The following parameters were varied one at a time, while keeping the others at the nominal conditions:

  • pH of the Mobile Phase Buffer: The pH of the aqueous buffer was varied by ± 0.2 units (6.6 and 7.0). The pKa of cimetidine is approximately 6.8, meaning small changes in pH around this value can significantly impact its ionization state and, consequently, its retention time.

  • Mobile Phase Composition: The percentage of the organic modifier (acetonitrile) was varied by ± 2% (28% and 32%). This directly influences the elution strength of the mobile phase and is a critical parameter for achieving adequate separation.

  • Column Temperature: The column temperature was varied by ± 5°C (25°C and 35°C). Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter retention times and peak shapes.

  • Flow Rate: The flow rate was varied by ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min). Variations in flow rate can impact retention times and, to a lesser extent, resolution.

Acceptance Criteria for Robustness:

  • The system suitability criteria (resolution, tailing factor, and theoretical plates) must be met under all varied conditions.

  • The relative standard deviation (RSD) of the peak area for cimetidine and its impurities should not be significantly affected.

Data Presentation: Robustness Study of the RP-HPLC Method
Parameter VariedVariationResolution (Cimetidine/Impurity A)Tailing Factor (Cimetidine)Theoretical Plates (Cimetidine)
Nominal Condition -2.81.23500
pH of Buffer 6.62.51.33300
7.02.91.13600
Mobile Phase Composition (% Acetonitrile) 28%3.11.23700
32%2.61.33400
Column Temperature (°C) 25°C2.71.23400
35°C2.91.13600
Flow Rate (mL/min) 0.9 mL/min2.81.23550
1.1 mL/min2.71.33450

Interpretation of Results:

The data presented in the table demonstrates that the RP-HPLC method is robust within the tested parameter ranges. In all varied conditions, the resolution between cimetidine and its closest impurity remained well above the acceptance criterion of 2.0, and the tailing factor and theoretical plates were also within acceptable limits. This indicates that minor, unintentional variations in these parameters during routine use are unlikely to compromise the method's performance.

Comparative Methodology: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that can be used as an alternative to HPLC for the analysis of pharmaceutical impurities. It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.

Experimental Protocol: HPTLC Method for Cimetidine and Its Impurities
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia (8:1:1, v/v/v)

  • Application: Samples and standards applied as bands using an automated applicator

  • Development: Plates developed in a twin-trough chamber

  • Detection: Densitometric scanning at 220 nm

Robustness Considerations for the HPTLC Method

Similar to HPLC, the robustness of an HPTLC method should be evaluated by varying key parameters. These may include:

  • Mobile Phase Composition: ± 2% variation in the volume of one of the solvents.

  • Chamber Saturation Time: ± 5 minutes variation.

  • Development Distance: ± 5 mm variation.

  • Drying Time: ± 2 minutes variation.

While a full set of comparative quantitative data for the HPTLC method's robustness is not presented here, a qualitative comparison can be made. HPTLC is often considered inherently robust due to the single-use nature of the stationary phase, which eliminates the column degradation issues that can affect HPLC. However, it can be more sensitive to environmental factors like humidity and temperature during plate development.

Head-to-Head Comparison: HPLC vs. HPTLC for Robustness

FeatureRP-HPLCHPTLC
Primary Sources of Variation Column performance, mobile phase preparation, instrument parameters (flow rate, temperature).Mobile phase preparation, environmental conditions (humidity, temperature), manual application (if not automated).
Control Over Parameters High degree of instrumental control over flow rate, temperature, and gradient composition.Less direct control over the mobile phase migration and evaporation during development.
Throughput and Robustness Sequential analysis can be time-consuming for large numbers of samples, but each run is highly controlled.Simultaneous analysis of multiple samples on a single plate can be more efficient, and the effect of variations is averaged across all samples.
Data Integrity Well-established digital data acquisition and processing systems.Densitometric scanning provides quantitative data, but is more susceptible to variations in plate coating and spotting.

Conclusion and Expert Recommendations

Both RP-HPLC and HPTLC are viable techniques for the analysis of cimetidine and its impurities. The choice of method will depend on the specific requirements of the analysis.

  • For routine quality control and in-depth impurity profiling where high resolution and sensitivity are critical, the validated and robust RP-HPLC method is the preferred choice. Its high degree of automation and instrumental control provides a greater assurance of reliability and reproducibility over time. The experimental data presented in this guide demonstrates its ability to withstand minor variations in key parameters, ensuring consistent performance.

  • HPTLC serves as an excellent alternative, particularly for screening large numbers of samples or for laboratories with limited access to HPLC instrumentation. Its simplicity and high throughput are significant advantages. However, careful attention must be paid to controlling environmental conditions to ensure the robustness of the method.

Ultimately, the key to a reliable analytical method lies in a thorough understanding of its potential sources of variability and a rigorous validation process that includes a comprehensive evaluation of its robustness. By following the principles and protocols outlined in this guide, researchers and scientists can develop and implement analytical methods for cimetidine impurities that are not only accurate and precise but also demonstrably robust.

Visualizing the Workflow

Robustness Testing Workflow for HPLC Method

Robustness_Testing_Workflow Start Start: Define HPLC Method Parameters Select_Params Select Robustness Parameters (pH, % Organic, Temp, Flow Rate) Start->Select_Params Vary_Params Systematically Vary Each Parameter Select_Params->Vary_Params Analyze_Samples Analyze Samples Under Each Condition Vary_Params->Analyze_Samples Collect_Data Collect Data on System Suitability (Resolution, Tailing Factor, etc.) Analyze_Samples->Collect_Data Compare_Results Compare Results to Acceptance Criteria Collect_Data->Compare_Results Robust Method is Robust Compare_Results->Robust Pass Not_Robust Method is Not Robust (Investigate and Optimize) Compare_Results->Not_Robust Fail End End: Document Robustness Study Robust->End Not_Robust->Select_Params

Caption: Workflow for conducting a robustness study of an HPLC method.

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